molecular formula C8H13NOS2 B173304 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

货号: B173304
分子量: 203.3 g/mol
InChI 键: QPFBZLPXTOTDIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is a useful research compound. Its molecular formula is C8H13NOS2 and its molecular weight is 203.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFBZLPXTOTDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds. This document outlines a plausible and detailed synthetic protocol, based on established chemical principles and analogous reactions reported in the scientific literature. It includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the synthetic pathway to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

This compound, also known as 3-pivaloylthiazolidine-2-thione, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a thiazolidine-2-thione core N-acylated with a pivaloyl group, serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The thiazolidine-2-thione moiety is a well-known pharmacophore present in a variety of biologically active compounds. The synthesis of this intermediate is, therefore, a critical step in the discovery and development of new drug candidates. This guide details a robust and accessible synthetic route to this valuable compound.

Synthetic Pathway

The most direct and efficient method for the synthesis of this compound is the N-acylation of thiazolidine-2-thione with pivaloyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the thiazolidine-2-thione ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Thiazolidine_2_thione Thiazolidine-2-thione reaction_center + Thiazolidine_2_thione->reaction_center Pivaloyl_chloride Pivaloyl Chloride Pivaloyl_chloride->reaction_center Base Base (e.g., Triethylamine) Base->reaction_center Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->reaction_center Target_Molecule This compound reaction_center->Target_Molecule N-Acylation

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a generalized procedure derived from analogous N-acylation reactions of thiazolidine-2-thiones.[1][2] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • Thiazolidine-2-thione

  • Pivaloyl chloride

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiazolidine-2-thione (1.0 eq) and dissolve it in anhydrous DCM or THF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Acylation: Slowly add pivaloyl chloride (1.0 - 1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound. Please note that the spectroscopic data is estimated based on the analysis of structurally similar compounds, specifically 3-benzyl-thiazolidine-2-thione, due to the lack of publicly available experimental spectra for the target molecule.[1]

PropertyValue
Molecular Formula C₈H₁₃NOS₂
Molecular Weight 203.33 g/mol
Physical State Off-white to light yellow solid
Melting Point Not reported in the literature
Boiling Point ~280 °C (Predicted)
Density ~1.22 g/cm³ (Predicted)
¹H NMR (CDCl₃, 400 MHz, estimated) δ (ppm): 4.30-4.20 (t, 2H, N-CH₂), 3.50-3.40 (t, 2H, S-CH₂), 1.35 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz, estimated) δ (ppm): 200-195 (C=S), 175-170 (C=O), 58-56 (N-CH₂), 40-38 (C(CH₃)₃), 28-26 (S-CH₂), 25-23 (C(CH₃)₃)
IR (KBr, cm⁻¹) ~2970 (C-H stretch), ~1700 (C=O stretch, amide), ~1250 (C-N stretch), ~1050 (C=S stretch)

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting materials to the purified final product.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Thiazolidine-2-thione in Anhydrous Solvent B Cool to 0 °C A->B C Add Base (e.g., Triethylamine) B->C D Add Pivaloyl Chloride Dropwise C->D E Stir at Room Temperature & Monitor by TLC D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash with NaHCO₃ Solution G->H I Wash with Brine H->I J Dry Organic Layer (e.g., MgSO₄) I->J K Filter and Concentrate J->K L Column Chromatography or Recrystallization K->L M Characterize Pure Product (NMR, IR, MS) L->M

References

An In-depth Technical Guide to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, a notable N-acyl thiazolidinethione, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and stability. While specific experimental data for this particular compound remains limited in publicly accessible literature, this guide extrapolates from established principles of N-acyl thiazolidinethione chemistry to provide a robust framework for its handling and application in a research and drug development context.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₈H₁₃NOS₂. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Weight 203.32 g/mol --INVALID-LINK--
Molecular Formula C₈H₁₃NOS₂--INVALID-LINK--
CAS Number 138459-91-3--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Storage Temperature Room Temperature--INVALID-LINK--
Synonyms 3-(2,2-dimethylpropanoyl)-1,3-thiazolidine-2-thione, 3-Pivaloylthiazolidine-2-thione--INVALID-LINK--

Synthesis

The synthesis of this compound is achieved through the N-acylation of the parent heterocycle, 2-thiazolidinethione, with pivaloyl chloride. This reaction is a standard method for the preparation of N-acyl derivatives.

General Experimental Protocol for N-Acylation

The following is a generalized protocol based on established methods for the N-acylation of similar heterocyclic compounds.

Materials:

  • 2-Thiazolidinethione

  • Pivaloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thiazolidinethione (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 2-Thiazolidinethione 2-Thiazolidinethione Reaction N-Acylation (0°C to RT) 2-Thiazolidinethione->Reaction Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction DCM Dichloromethane (Solvent) DCM->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product Enolate_Formation_Reactivity Start 2,2-Dimethyl-1-(2-thioxo- thiazolidin-3-yl)propan-1-one Enolate Enolate Intermediate Start->Enolate Base (e.g., LDA) Product Stereoselective Product Enolate->Product Electrophile (e.g., Aldehyde)

physical and chemical properties of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, a member of the N-acyl-thiazolidine-2-thione class of compounds, is a molecule of interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a thiazolidine-2-thione core coupled with a pivaloyl group, presents a unique scaffold for the synthesis of diverse bioactive molecules. This compound is primarily recognized as a drug intermediate, suggesting its utility in the construction of more complex chemical entities with potential therapeutic applications.[1][2][3] The thiazolidine-2-thione moiety is a well-known pharmacophore, and its derivatives have been explored for a range of biological activities. This guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of this compound, based on available data.

Physical and Chemical Properties

Detailed experimental data for many physical properties of this compound are not extensively reported in publicly available literature. However, a summary of its key identifiers and computed physicochemical properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one[4]
Synonyms 3-(2,2-dimethylpropanoyl)-1,3-thiazolidine-2-thione, 3-Pivaloylthiazolidine-2-thionePubChem
CAS Number 138459-91-3[4]
Molecular Formula C₈H₁₃NOS₂[4]
Molecular Weight 203.3 g/mol [4]
Physical Form SolidSigma-Aldrich
XLogP3 2.2[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]
Exact Mass 203.04385639 Da[4]
Topological Polar Surface Area 45.9 Ų[4]
Heavy Atom Count 12[4]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely applicable method for the preparation of N-acyl-thiazolidine-2-thiones involves the acylation of thiazolidine-2-thione. The following is a representative protocol that can be adapted for the synthesis of the target compound.

General Experimental Protocol for N-acylation of Thiazolidine-2-thione

This protocol is based on standard acylation procedures for similar heterocyclic compounds.

Materials:

  • Thiazolidine-2-thione

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve thiazolidine-2-thione (1.0 equivalent) in the anhydrous aprotic solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the non-nucleophilic base (1.1 equivalents) dropwise to the stirred solution.

  • Slowly add pivaloyl chloride (1.05 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) for optimal yield and purity of the specific target compound.

SynthesisWorkflow reagents Thiazolidine-2-thione + Pivaloyl Chloride + Base reaction N-acylation Reaction (Anhydrous Solvent, 0°C to RT) reagents->reaction workup Aqueous Workup (NaHCO3 wash) reaction->workup extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification product This compound purification->product

General Synthesis Workflow for N-acyl-thiazolidine-2-thiones.

Spectral Data

Spectral Data Type Expected Characteristic Features
¹H NMR - A singlet integrating to 9 protons for the tert-butyl group of the pivaloyl moiety. - Two triplets, each integrating to 2 protons, for the methylene groups of the thiazolidine ring.
¹³C NMR - A signal for the quaternary carbon and a signal for the methyl carbons of the pivaloyl group. - Signals for the carbonyl carbon and the thiocarbonyl carbon. - Signals for the two methylene carbons of the thiazolidine ring.
IR Spectroscopy - A strong absorption band for the amide carbonyl (C=O) stretching. - A characteristic absorption for the thiocarbonyl (C=S) stretching.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound (203.0439).

Biological Activity and Mechanism of Action

There is no specific information available in the reviewed literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the broader class of thiazolidine-2-thione derivatives has been investigated for various biological activities.

The thiazolidine-2-thione scaffold is a known pharmacophore and has been incorporated into molecules with diverse biological targets. For instance, some derivatives have been identified as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and associated with hyperuricemia and gout. Other studies have explored thiazolidine derivatives for their antifungal and hepatoprotective effects.[5] The pivaloyl group is also utilized in drug design to modulate pharmacokinetic properties such as metabolic stability and lipophilicity.[6]

Given its structural features and its classification as a drug intermediate, this compound represents a valuable starting point for the synthesis of novel compounds that could be screened for a variety of biological activities.

PotentialScreening cluster_assays Potential Biological Screening Targets compound This compound target1 Enzyme Inhibition Assays (e.g., Xanthine Oxidase) compound->target1 target2 Antimicrobial Assays (e.g., Antifungal) compound->target2 target3 Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) compound->target3 target4 Receptor Binding Assays compound->target4

Potential screening pathways for the subject compound.

Conclusion

This compound is a commercially available compound primarily utilized as an intermediate in chemical synthesis. While its fundamental chemical identity is well-established, there is a notable lack of publicly available, experimentally determined data regarding its specific physical properties, spectral characteristics, and biological activities. The information presented in this guide, based on data for structurally related compounds, provides a foundational understanding and suggests avenues for future research. A thorough experimental investigation is warranted to fully characterize its physicochemical properties and to explore its potential as a scaffold in the development of novel therapeutic agents. Such studies would be invaluable to researchers and professionals in the field of drug discovery and development.

References

A Technical Guide to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: A Chiral Auxiliary in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological activity and toxicological profile. Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the selective production of a desired stereoisomer. This technical guide focuses on 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one , a prominent member of the N-acyl thiazolidinethione class of chiral auxiliaries. Its official IUPAC name is 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one [1][2]. This document provides an in-depth overview of its chemical properties, its primary application in asymmetric synthesis, and the broader implications for the development of novel therapeutics. While direct biological activity of this specific compound is not its primary application, its role as a drug intermediate is crucial for the synthesis of various active compounds[3][4][5][6][7][8].

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic reagent is fundamental for its effective application. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-onePubChem[1][2]
Synonyms 3-(2,2-dimethylpropanoyl)-1,3-thiazolidine-2-thioneSigma-Aldrich[9]
CAS Number 138459-91-3Sigma-Aldrich[9]
Molecular Formula C₈H₁₃NOS₂PubChem[1]
Molecular Weight 203.3 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[9]
Purity Typically ≥95%Sigma-Aldrich[9]
InChI Key QPFBZLPXTOTDIF-UHFFFAOYSA-NPubChem[2]

Core Application: Asymmetric Aldol Reactions

The principal utility of this compound lies in its function as a chiral auxiliary in asymmetric aldol reactions. The thiazolidinethione moiety provides a rigid scaffold that directs the approach of electrophiles to a prochiral enolate, leading to the formation of new stereocenters with high diastereoselectivity. Thiazolidinethione auxiliaries are often favored over their oxazolidinone counterparts due to the ease of their removal under mild conditions.

General Workflow for Asymmetric Aldol Addition

The following diagram illustrates the logical workflow of an asymmetric aldol addition using an N-acyl thiazolidinethione chiral auxiliary.

asymmetric_aldol_workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Products start_aux N-Acyl Thiazolidinethione (Chiral Auxiliary) enolate_formation Enolate Formation (e.g., TiCl4, Base) start_aux->enolate_formation 1. start_aldehyde Aldehyde (Electrophile) aldol_addition Diastereoselective Aldol Addition start_aldehyde->aldol_addition 2. enolate_formation->aldol_addition Titanium Enolate cleavage Auxiliary Cleavage (e.g., Reduction, Hydrolysis) aldol_addition->cleavage Adduct with Auxiliary chiral_product Enantiomerically Enriched Aldol Adduct cleavage->chiral_product 3. recycled_aux Recovered Chiral Auxiliary cleavage->recycled_aux 4.

Caption: Workflow of an asymmetric aldol addition using an N-acyl thiazolidinethione.

Experimental Protocol: Asymmetric Acetate Aldol Reaction

The following protocol is a representative example of the application of an N-acetyl thiazolidinethione in a highly diastereoselective aldol reaction.

Objective: To synthesize a chiral β-hydroxy acetate derivative via an asymmetric aldol reaction.

Materials:

  • N-acetyl thiazolidinethione

  • Dichlorophenylborane (PhBCl₂)

  • (-)-Sparteine

  • Aldehyde (various)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolization: A solution of N-acetyl thiazolidinethione (1.0 equiv) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Dichlorophenylborane (1.1 equiv) is added, followed by the dropwise addition of (-)-sparteine (1.1 equiv). The reaction mixture is stirred at this temperature for 30 minutes to facilitate the formation of the boron enolate.

  • Aldol Addition: The desired aldehyde (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for several hours (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous NaHCO₃. The mixture is allowed to warm to room temperature and then diluted with DCM. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NH₄Cl and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the desired aldol adduct.

Note: The specific reaction times, temperatures, and purification methods may need to be optimized for different aldehyde substrates.

Relevance in Drug Development

The thiazolidinone core and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds. These scaffolds exhibit diverse pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties[10][11][12][13][14]. The ability to synthesize stereochemically pure compounds using chiral auxiliaries like this compound is therefore of paramount importance.

Significance of Stereochemistry

The three-dimensional arrangement of atoms in a drug molecule can drastically affect its interaction with biological targets such as enzymes and receptors. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the stereoselective synthesis of drug candidates is a critical aspect of modern drug discovery and development.

Logical Pathway from Chiral Auxiliary to Bioactive Compound

The following diagram illustrates the logical progression from the use of a chiral auxiliary to the synthesis of a potentially bioactive compound.

drug_dev_pathway chiral_aux This compound (Chiral Auxiliary) asym_synth Asymmetric Synthesis (e.g., Aldol Addition) chiral_aux->asym_synth chiral_intermediate Stereochemically Pure Intermediate asym_synth->chiral_intermediate further_synth Further Synthetic Modifications chiral_intermediate->further_synth bioactive_compound Bioactive Compound Candidate (e.g., Thiazolidinone Derivative) further_synth->bioactive_compound biological_testing Preclinical and Clinical Testing bioactive_compound->biological_testing drug Approved Drug biological_testing->drug

Caption: Logical pathway from chiral auxiliary to drug development.

Conclusion

This compound is a valuable tool in the arsenal of synthetic chemists, particularly those engaged in drug discovery and development. Its primary role as a chiral auxiliary in asymmetric synthesis enables the production of enantiomerically enriched molecules, which is a fundamental requirement for the development of safe and effective medicines. While this compound itself is not a therapeutic agent, its contribution to the stereoselective synthesis of biologically active compounds underscores its significance in the pharmaceutical sciences. The methodologies outlined in this guide provide a foundation for researchers to leverage the capabilities of this and related chiral auxiliaries in the pursuit of novel therapeutics.

References

Technical Guide: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one (CAS: 138459-91-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, with CAS number 138459-91-3, is a chemical compound primarily utilized as a drug intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure features a pivaloyl group attached to a 2-thioxothiazolidine moiety. This combination of a reactive acyl group and a heterocyclic system makes it a versatile building block in medicinal chemistry and drug discovery. This document provides a summary of its known properties and its role as a synthetic intermediate.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 138459-91-3[1][2]
Molecular Formula C₈H₁₃NOS₂[2]
Molecular Weight 203.32 g/mol [2]
Appearance Solid[2]
Color Off-white to light yellow[2]
IUPAC Name 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
Synonyms 3-(2,2-dimethylpropanoyl)-1,3-thiazolidine-2-thione, 3-Pivaloylthiazolidine-2-thione
SMILES CC(C)(C)C(=O)N1CCSC1=S[2]
Storage Conditions 4°C, sealed storage, away from moisture. In solvent: -80°C for up to 6 months.[2]

Role as a Synthetic Intermediate

Publicly available scientific literature and technical documents consistently describe this compound as a drug intermediate. This indicates that its primary value in the field of drug development lies in its function as a starting material or a key building block for the synthesis of pharmacologically active compounds.

The thioxothiazolidine functional group is a well-known chiral auxiliary and has been employed in asymmetric synthesis. The acyl group attached to the nitrogen atom can be readily cleaved and replaced, allowing for the introduction of various other molecular fragments.

Due to a lack of published data, the specific biological activities, mechanisms of action, and signaling pathways associated directly with this compound are not available. Its "core" function, as presented in the available information, is in facilitating the construction of larger, more complex molecules that may have therapeutic potential.

Conceptual Synthetic Workflow

The following diagram illustrates the general role of this compound in a synthetic pathway. It serves as a stable, readily available starting material that can be chemically modified in subsequent steps to generate a target molecule with desired biological activity.

G A Starting Materials (e.g., 2-Thioxothiazolidine, Pivaloyl Chloride) B Synthesis A->B Reaction C This compound (CAS: 138459-91-3) B->C Purification D Further Synthetic Steps (e.g., Aldol reaction, Alkylation, etc.) C->D Intermediate E Biologically Active Target Molecule D->E Final Product F Biological Assays (In vitro / In vivo) E->F Testing G Lead Compound Identification F->G Data Analysis

Caption: General synthetic workflow illustrating the role of the title compound.

Experimental Protocols

Similarly, as this compound is an intermediate, there are no published experimental protocols detailing its use in biological assays. The protocols would be specific to the final, biologically active molecules synthesized from this intermediate.

Conclusion

This compound is a valuable synthetic intermediate in drug discovery and medicinal chemistry. Its primary function is to serve as a building block for the creation of more complex molecules. While there is a lack of publicly available data on the direct biological activity of this compound, its utility in the synthesis of potentially therapeutic agents is its key contribution to the field. Researchers and scientists can utilize this compound as a starting material in multi-step synthetic campaigns aimed at producing novel drug candidates.

References

An In-Depth Technical Guide to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, a member of the N-acylthiazolidinethione family, is a heterocyclic compound recognized primarily as a synthetic intermediate in drug discovery and development.[1] Its molecular structure, featuring a reactive N-acyl linkage to a thiazolidine-2-thione core, presents a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on its molecular structure, general synthetic approaches, and the known biological activities of the broader class of thiazolidinone derivatives, offering insights into its potential applications in medicinal chemistry.

Molecular Structure and Properties

This compound is characterized by a central five-membered thiazolidine ring with a thione group at the 2-position and a pivaloyl group attached to the nitrogen at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃NOS₂[2]
Molecular Weight 203.33 g/mol [3]
IUPAC Name 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one[2]
CAS Number 138459-91-3[4]
Appearance Solid (predicted)General Knowledge

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, the general synthesis of N-acyl-1,3-thiazolidine-2-thiones is well-established and typically involves the acylation of 1,3-thiazolidine-2-thione.

A plausible synthetic route is outlined below:

G cluster_reactants Reactants cluster_conditions Conditions thiazolidinethione 1,3-Thiazolidine-2-thione product This compound thiazolidinethione->product Acylation pivaloyl_chloride Pivaloyl chloride pivaloyl_chloride->product base Base (e.g., Triethylamine) base->product

Figure 1. General synthetic scheme for N-acylation of 1,3-thiazolidine-2-thione.

Experimental Protocol (General Procedure for N-Acylation):

  • Dissolution: 1,3-Thiazolidine-2-thione is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to deprotonate the nitrogen of the thiazolidine ring.

  • Acylation: Pivaloyl chloride is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water or a mild acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-acyl-1,3-thiazolidine-2-thione.

Characterization of the final product would involve standard analytical techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Potential Biological Activities and Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of thiazolidinone derivatives is known to exhibit a wide range of pharmacological effects. This suggests that the title compound could serve as a valuable scaffold or intermediate in the development of new therapeutic agents.

3.1. Antimicrobial and Antifungal Activity:

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties.[5][6] They have shown efficacy against various strains of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

3.2. Enzyme Inhibition:

Recent studies have highlighted the potential of thiazolidine-2-thione derivatives as inhibitors of various enzymes. For instance, certain derivatives have been identified as potent xanthine oxidase inhibitors, which are relevant in the treatment of gout.[7][8]

3.3. Anticancer and Cytotoxic Activity:

The thiazolidinone scaffold is also a feature in several compounds with demonstrated anticancer and cytotoxic effects.[9][10] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

The utility of this compound in drug development lies in its potential as a building block. The N-acyl linkage can be cleaved or modified, and the thiazolidine-2-thione ring can be further functionalized to generate a library of diverse compounds for biological screening.

G start_mol This compound modification Chemical Modification start_mol->modification compound_library Compound Library modification->compound_library biological_screening Biological Screening compound_library->biological_screening lead_compound Lead Compound Identification biological_screening->lead_compound

Figure 2. Workflow for the utilization of the title compound in drug discovery.

Conclusion

This compound is a chemical entity with established basic properties and a recognized role as a synthetic intermediate. While specific, in-depth experimental data and biological activity studies for this particular molecule are currently lacking in the public domain, the well-documented chemistry and diverse biological activities of the broader thiazolidinone class provide a strong rationale for its potential utility in medicinal chemistry and drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Compound

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, also known as 3-pivaloylthiazolidine-2-thione, is a derivative of N-acylthiazolidinethione.[1] This class of compounds serves as important chiral auxiliaries and intermediates in various organic syntheses, particularly in stereoselective carbon-carbon bond-forming reactions.[2] Accurate structural elucidation is paramount for its application, and NMR spectroscopy is the most powerful tool for this purpose in solution.[3][4] This guide details the expected NMR signatures that define its unique chemical structure.

Molecular Structure

The key to interpreting the NMR spectra lies in understanding the molecule's structure and the chemical environment of each atom.

Caption: Molecular structure of this compound.

Predicted NMR Spectral Data

Due to the molecule's specific structure, distinct signals are expected for the pivaloyl and the thiazolidine-2-thione moieties. The high degree of symmetry in the tert-butyl group simplifies its spectral signature.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show three main signals corresponding to the chemically non-equivalent protons.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-C(CH ₃)₃1.0 - 1.5Singlet (s)9HThe nine protons of the three methyl groups are magnetically equivalent due to free rotation and molecular symmetry, resulting in a single, strong singlet.
-S-CH ₂-3.0 - 3.5Triplet (t)2HThese protons are adjacent to a sulfur atom and coupled to the C6 methylene protons.
-N-CH ₂-4.0 - 4.5Triplet (t)2HThese protons are adjacent to the amide nitrogen, leading to a downfield shift. They are coupled to the C7 methylene protons.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, reflecting the six unique carbon environments in the molecule.

Assigned CarbonsPredicted Chemical Shift (δ, ppm)Notes
-C(C H₃)₃25 - 30The three methyl carbons are equivalent. A similar structure shows a signal at 28.92 ppm.[5]
-C (CH₃)₃35 - 45The quaternary carbon of the tert-butyl group.
-S-C H₂-30 - 40The methylene carbon atom bonded to the sulfur atom.
-N-C H₂-50 - 60The methylene carbon atom bonded to the nitrogen atom, shifted downfield.
-C =O170 - 180The carbonyl carbon of the pivaloyl group.
-C =S200 - 210The thiocarbonyl carbon is significantly deshielded and appears far downfield.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR spectra requires careful sample preparation and parameter optimization.[6] The following outlines a standard protocol for the characterization of the title compound.

Sample Preparation
  • Compound Purity : Ensure the sample of this compound is of high purity (>95%) to avoid signals from impurities.

  • Solvent Selection : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar organic molecules.[7] Other solvents like DMSO-d₆ can be used if solubility is an issue.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 500 MHz NMR spectrometer.[5][8]

For ¹H NMR Spectroscopy:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width : 12-16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 8-16 scans, depending on the sample concentration.

  • Temperature : 298 K (25 °C).

For ¹³C NMR Spectroscopy:

  • Pulse Program : A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30').

  • Spectral Width : 220-250 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2 seconds.

  • Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

  • Temperature : 298 K (25 °C).

Data Processing
  • Fourier Transformation : Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into a frequency-domain spectrum.

  • Phasing and Baseline Correction : Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Analysis : Integrate the signals in the ¹H spectrum to determine proton ratios and identify the chemical shift and multiplicity of each peak. In the ¹³C spectrum, identify the chemical shift of each unique carbon.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Pure Compound (5-10 mg) B Select & Add Deuterated Solvent (e.g., CDCl₃, ~0.7 mL) A->B C Add Internal Standard (TMS) B->C D Transfer to 5 mm NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock, Tune, and Shim E->F G Set Acquisition Parameters (¹H and ¹³C) F->G H Acquire FID Data G->H I Fourier Transform (FID -> Spectrum) H->I J Phase & Baseline Correction I->J K Reference Spectrum to TMS J->K L Peak Picking, Integration, & Structural Assignment K->L

Caption: General experimental workflow for NMR spectroscopy analysis.

Conclusion

While experimental NMR data for this compound is not prevalent in the searched literature, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on its chemical structure. The spectra are expected to be relatively simple and well-resolved, characterized by a prominent singlet for the tert-butyl protons and distinct signals for the thiazolidine-2-thione ring. The thiocarbonyl carbon signal in the ¹³C spectrum is a key feature, expected at a very high chemical shift. The provided protocols offer a standardized approach for researchers to acquire and confirm this spectral data experimentally, which is essential for verifying the identity, purity, and structure of this versatile synthetic intermediate.

References

Thiazolidinone Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinone, a five-membered heterocyclic scaffold, has emerged as a "wonder nucleus" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] This versatile core structure, characterized by a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 2, 4, or 5, serves as a privileged scaffold for the design and synthesis of novel therapeutic agents.[1][2] The flexibility for chemical modification at various positions of the thiazolidinone ring allows for the fine-tuning of pharmacological properties, leading to the discovery of compounds with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] This technical guide provides an in-depth overview of the significant biological activities of thiazolidinone derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

Thiazolidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[5][6] The mechanism of their anticancer action is often multifaceted, involving the inhibition of crucial cellular targets like tubulin polymerization, protein kinases, and transcription factors, ultimately leading to cell cycle arrest and apoptosis.[4][7]

Quantitative Data: Anticancer Activity of Thiazolidinone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected thiazolidinone derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 7g A549 (Lung)40[8]
MCF-7 (Breast)40[8]
PC3 (Prostate)50[8]
Compound 11a MCF-7 (Breast)2.58[6]
Compounds 11b-11d SK-BR-3 (Breast)< 0.5[6]
Compound 13a HCT116 (Colon)0.05[6]
Compound 13b HCT116 (Colon)0.12[6]
Compound 7 (paracyclophanyl) RPMI-8226 (Leukemia)1.61[6]
SR (Leukemia)1.11[6]
Thiazolidinone derivative 5 HCT-116 (Colon)Moderate Activity[9]
Thiazolidinone derivative 6 HCT-116 (Colon)Moderate Activity[9]
Compound 1 MCF-7 (Breast)0.37[10]
HepG2 (Liver)1.58[10]
Compound 2 MCF-7 (Breast)0.54[10]
HepG2 (Liver)0.24[10]
Compound 3 HepG2 (Liver)2.28[10]
Compound 4 HT-29 (Colon)0.073[10]
A549 (Lung)0.35[10]
MDA-MB-231 (Breast)3.10[10]
Compound 5 A549DDP (Lung, resistant)3.8[10]
MCFDR (Breast, resistant)3.4[10]
Compound 20a HeLa (Cervical)2.99[6]
Compound 22 MCF-7 (Breast)18.9 ± 2.19[10]
HepG-2 (Liver)11.8 ± 1.95[10]
Compound 23 MCF-7 (Breast)13.0 ± 2.28[10]
HepG-2 (Liver)18.9 ± 1.34[10]
Compound 24 MCF-7 (Breast)12.4 ± 1.39[10]
HepG-2 (Liver)16.2 ± 1.34[10]
Compound 25 HepG-2 (Liver)17.6 ± 2.12[10]
Compound 29 MDA-MB-231 (Breast)30.38 ± 2.9[10]
Pc-3 (Prostate)40.67 ± 0.04[10]
K562 (Leukemia)7.90 ± 1.70[10]
Compound 31 MDA-MB-231 (Breast)28.77 ± 1.01[10]
K562 (Leukemia)20.89 ± 1.48[10]
Compound 32 MDA-MB-231 (Breast)28.09 ± 4.39[10]
Pc-3 (Prostate)24.09 ± 2.75[10]
K562 (Leukemia)9.44 ± 2.34[10]
Compound 16 Caco-2 (Colon)70 µg/mL[11]

Antimicrobial Activity

The thiazolidinone scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives exhibiting potent activity against a broad spectrum of bacteria and fungi.[2][12] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The emergence of multidrug-resistant strains necessitates the continuous exploration of new antimicrobial compounds, and thiazolidinones represent a promising class in this endeavor.

Quantitative Data: Antimicrobial Activity of Thiazolidinone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazolidinone derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 5 S. Typhimurium0.008 - 0.06 (mg/mL)[2]
General derivatives Gram-positive bacteria2 - 16[12]
TD-H2-A S. aureus (various strains)6.3 - 25.0[13]
Clinical Isolates0.06 - 100[13]
Compound 4a A. niger125[4]
Compound 4d A. niger62.5[4]
Compound 4g A. niger62.5[4]
Compound 3 (Chloro-substituted) Various strainsModerate to Maximum Inhibition[14]
Compound 8 (Chloro-substituted) Various strainsModerate to Maximum Inhibition[14]
Hydroxy derivative C. albicans18.44 ± 0.10[14]
Nitro derivative C. albicans18.88 ± 0.14[14]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Thiazolidinone derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15][16][17]

Quantitative Data: Anti-inflammatory Activity of Thiazolidinone Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected thiazolidinone derivatives.

Compound/DerivativeTarget/AssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 9a COX-10.42-[16]
COX-210.71-[16]
Compound 9b COX-10.32-[16]
COX-29.23-[16]
Compound 4 COX-129.60 ± 1.58-[16]
Compound 2a (thiazole analogue) COX-20.0003-[16]
Compound 2b (thiazole analogue) COX-20.001-[16]
Compound 2c (thiazole analogue) COX-20.007-[16]
Compound 23a COX-110.54.56[16]
COX-22.3[16]
Compound 23b COX-110.85.68[16]
COX-21.9[16]
Compound 2b COX-2-> celecoxib[15]
Compound 16a COX-2-134.6[18]
Compound 16b COX-2-26.08[18]
Compound 18f COX-2-42.13[18]
Compound 7 (m-chloro) COX-1High Inhibition (90%)-[19]
Compound 8 (o-chloro) COX-1Moderate Inhibition (50%)-[19]
Compound 6 (p-chloro) COX-1Low Inhibition (31%)-[19]

Antiviral Activity

The global impact of viral diseases, particularly HIV/AIDS, underscores the urgent need for novel antiviral therapies. Thiazolidinone derivatives have demonstrated promising antiviral activity, with a significant focus on the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[3]

Quantitative Data: Anti-HIV Activity of Thiazolidinone Derivatives

The following table highlights the inhibitory activity of several thiazolidinone derivatives against HIV-1 RT.

Compound/DerivativeTargetIC50 (µM)Reference
Various derivatives HIV-1 RT< 4[3]
Seven compounds HIV-1 RT< 0.3 (better than nevirapine)[3]
Three compounds HIV-1 RT< 0.005[3]
S009-1908, S009-1909, S009-1911 Nevirapine resistant HIV-10.8-6.65 (µg/ml)[1]
S009-1912 Nevirapine resistant HIV-1Lead molecule[1]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of thiazolidinone derivatives stem from their interaction with various cellular signaling pathways. A key mechanism implicated in their anti-inflammatory and anticancer effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Inhibition

NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In response to stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Several thiazolidinone derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and apoptotic effects.

Synthesis_Workflow start Start step1 Mix amine, aldehyde, and α-mercaptoacetic acid start->step1 step2 Reflux in a suitable solvent (e.g., toluene, ethanol) step1->step2 step3 Monitor reaction by TLC step2->step3 step3->step2 Incomplete step4 Cool reaction mixture step3->step4 Complete step5 Isolate the product (filtration/extraction) step4->step5 step6 Purify the product (recrystallization/chromatography) step5->step6 end End step6->end MTT_Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24h for cell attachment step1->step2 step3 Treat cells with various concentrations of test compound step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 2-4h step5->step6 step7 Add solubilizing agent (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end MIC_Workflow start Start step1 Prepare serial dilutions of the test compound in broth start->step1 step2 Inoculate each well with a standardized microbial suspension step1->step2 step3 Include positive (no drug) and negative (no microbe) controls step2->step3 step4 Incubate the plate at an appropriate temperature step3->step4 step5 Visually inspect for turbidity or use a plate reader step4->step5 step6 Determine the lowest concentration with no visible growth (MIC) step5->step6 end End step6->end Cytokine_Workflow start Start step1 Culture macrophages (e.g., RAW 264.7) start->step1 step2 Pre-treat cells with various concentrations of test compound step1->step2 step3 Stimulate cells with LPS step2->step3 step4 Incubate for a defined period (e.g., 24 hours) step3->step4 step5 Collect the cell supernatant step4->step5 step6 Measure cytokine levels (e.g., using ELISA) step5->step6 end End step6->end

References

Discovery of Novel Thioxothiazolidinone Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 2-thioxothiazolidin-4-one (rhodanine) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery of novel thioxothiazolidinone compounds. It covers robust synthetic strategies, particularly the Knoevenagel condensation, presents quantitative biological activity data in structured tables, details key experimental protocols for synthesis and biological evaluation, and visualizes a critical signaling pathway implicated in the therapeutic action of these compounds. The aim is to furnish a comprehensive resource to facilitate the exploration and development of new therapeutic agents based on this versatile chemical core.

Introduction to Thioxothiazolidinones

The thioxothiazolidinone core, specifically the 2-thioxo-4-thiazolidinone isomer commonly known as rhodanine, is a five-membered heterocyclic motif that has garnered significant attention in drug discovery. Often referred to as a "wonder nucleus," this scaffold's unique structural and electronic properties allow for facile derivatization at multiple positions, leading to diverse chemical libraries. Compounds incorporating the rhodanine core have been reported to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and antiviral properties. Its ability to interact with various biological targets makes it a foundational structure for the design of novel therapeutic agents.

Synthetic Strategies

The synthesis of bioactive thioxothiazolidinones, particularly 5-arylidene derivatives, is most commonly achieved through the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an active methylene compound—in this case, rhodanine—typically catalyzed by a base.

General Synthetic Workflow: Knoevenagel Condensation

The general workflow for synthesizing 5-arylidene-2-thioxothiazolidin-4-ones is a straightforward and efficient process, making it highly suitable for generating compound libraries for screening purposes. The reaction condenses an aromatic aldehyde with rhodanine in the presence of a base, such as piperidine or sodium acetate, often with heating.

Synthetic_Workflow General Synthetic Workflow for 5-Arylidene-2-thioxothiazolidin-4-ones cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Aromatic Aldehyde (R-CHO) C Knoevenagel Condensation A->C B Rhodanine (2-Thioxothiazolidin-4-one) B->C D 5-Arylidene-2-thioxothiazolidin-4-one C->D Base (e.g., NaOAc) Solvent (e.g., Acetic Acid) Heat PPAR_Pathway PPAR-γ Signaling Pathway Activation cluster_cyto Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ligand Thioxothiazolidinone (Ligand) ppar PPAR-γ ligand->ppar Binds & Activates complex_cyto PPAR-γ / RXR Heterodimer ppar->complex_cyto Heterodimerizes rxr RXR rxr->complex_cyto complex_nuc PPAR-γ / RXR Heterodimer complex_cyto->complex_nuc Nuclear Translocation ppre PPRE on DNA complex_nuc->ppre Binds to genes Target Genes (e.g., Adiponectin, GLUT4) ppre->genes Regulates Transcription mrna mRNA genes->mrna Transcription proteins Proteins mrna->proteins Translation response Improved Insulin Sensitivity & Lipid Metabolism proteins->response

Initial Screening of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one and the Rhodanine Scaffold

This compound is a derivative of rhodanine, a five-membered heterocyclic organic compound. The rhodanine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2][3] Derivatives of rhodanine have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[4][5] This technical guide will explore these key bioactivities, present representative quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways to provide a foundational understanding for the initial bioactivity screening of this compound.

Data Presentation: Bioactivities of Rhodanine Derivatives

The following tables summarize the quantitative data for various rhodanine derivatives, showcasing their potential across different therapeutic areas.

Anticancer Activity

Rhodanine derivatives have been extensively investigated for their cytotoxic effects against a variety of cancer cell lines.[3][4][6] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes like microtubule dynamics.[7]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phenyl-substituted triazolothiazolyl-rhodanineMCF-7 (Breast)2.30[4]
Phenyl-substituted triazolothiazolyl-rhodanineHuh7 (Hepatocellular Carcinoma)4.67[4]
3-[2-(4-hydroxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-oneHCT 116 (Colorectal)10[3][4]
4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA2780 (Ovarian)4.4[3][4]
4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA2780cisR (Cisplatin-resistant Ovarian)3.3[3][4]
Rhodanine benzylidene derivativePRL-3 (Phosphatase)0.9[4]
S-glucosylated rhodanineHepG2 (Liver)0.21[6]
S-glucosylated rhodanineA549 (Lung)1.7[6]
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(diethylamino)phenyl)acetamideA549 (Lung)7.0[7]
Antimicrobial Activity

Rhodanine derivatives have shown potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[2][8][9]

Compound/DerivativeBacterial StrainMIC (µg/mL)MIC (µM)Reference
Rhodanine Derivative (Rh 2)Vancomycin-resistant Enterococcus (VRE)-8 (MIC90)[2][9]
Rhodanine Derivative (Rh 2)Methicillin-resistant Staphylococcus aureus (MRSA)-4 (MIC90)[2][9]
Rhodanine Derivative (Rh 2)Vancomycin-resistant Staphylococcus aureus (VRSA)-4 (MIC90)[2][9]
Rhodanine Derivative (Rh 2)Bacillus anthracis-2-8[2][9]
N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamideMycobacterium tuberculosis-8-16[8]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetateMethicillin-resistant Staphylococcus aureus (MRSA)-≥15.62[8]
Antiviral Activity

Several rhodanine derivatives have been identified as inhibitors of viral replication, showing promise as potential antiviral agents.[10]

Compound/DerivativeVirusCell LineEC50 (nM)Reference
Rhodanine Derivative 2HIV-1 (AD8 strain)TZM-bl6.9[10]
Rhodanine Derivative 2HIV-1 (NL4.3 strain)TZM-bl48.7[10]
Rhodanine Derivative 9aHIV-1 (AD8 strain)TZM-bl7.5[10]
Rhodanine Derivative 9aHIV-1 (NL4.3 strain)TZM-bl5.4[10]
Rhodanine Derivative 2HSV-2Vero100[10]
Antidiabetic Activity (Aldose Reductase Inhibition)

A key mechanism in the development of diabetic complications is the polyol pathway, where aldose reductase is a rate-limiting enzyme. Rhodanine derivatives have been identified as potent inhibitors of this enzyme.[11][12][13]

Compound/DerivativeTargetIC50 (µM)Reference
Rhodanine-3-acetamide derivative (3f)Aldose Reductase (ALR2)0.12[12][13]
Rhodanine-3-acetamide derivative (3a)Aldose Reductase (ALR2)Higher than Sulindac[12][13]
5-Aryl benzylidene-thiazolidine-4-dione (F3)Aldose Reductase 2 (ALR2)83.00% inhibition at 10 µg/mL[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable initial screening of bioactivity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[16][17][18]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening of a novel compound like this compound.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis and Hit Identification cluster_3 Secondary Screening and Mechanism of Action a Synthesis/Acquisition of this compound b Purity and Structural Characterization (NMR, MS) a->b c Stock Solution Preparation b->c d Cytotoxicity Assays (e.g., MTT) c->d e Antimicrobial Assays (e.g., MIC) c->e f Enzyme Inhibition Assays c->f g Determine IC50/MIC/EC50 Values d->g e->g f->g h Identify 'Hit' Compounds with Significant Activity g->h i Dose-Response Studies h->i j Target Identification i->j k Signaling Pathway Analysis j->k G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Rhodanine Rhodanine Derivatives Rhodanine->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcribes

References

An In-depth Technical Guide to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, also known as 3-pivaloyl-1,3-thiazolidine-2-thione, is a heterocyclic organic compound belonging to the class of N-acylthiazolidinethiones. While specific detailed studies on this particular molecule are not extensively available in peer-reviewed literature, its structural class is of significant interest in synthetic and medicinal chemistry. N-acylthiazolidinethiones are recognized as valuable chiral auxiliaries and intermediates in the stereoselective synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview based on established chemical principles and literature precedents for this class of compounds.

Chemical Properties and Data

A summary of the key chemical identifiers and computed properties for this compound is presented in the table below. It is important to note that while a specific experimental protocol for the synthesis of this compound is not explicitly detailed in publicly available literature, its preparation follows well-established methods for the acylation of thiazolidinethiones.

PropertyValueSource
Molecular Formula C₈H₁₃NOS₂--INVALID-LINK--
Molecular Weight 203.32 g/mol --INVALID-LINK--
CAS Number 134547-23-4--INVALID-LINK--
IUPAC Name 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one--INVALID-LINK--
Appearance Off-white to light yellow solid (predicted)--INVALID-LINK--
Boiling Point 280 °C (predicted)--INVALID-LINK--
Density 1.22 g/cm³ (predicted)--INVALID-LINK--
Flash Point 123 °C (predicted)--INVALID-LINK--

Synthesis

The synthesis of this compound can be achieved through the N-acylation of 1,3-thiazolidine-2-thione with pivaloyl chloride. This reaction is a standard procedure for the formation of N-acyl derivatives of heterocyclic compounds.

Synthesis_Workflow Thiazolidinethione 1,3-Thiazolidine-2-thione Reaction Acylation Reaction Thiazolidinethione->Reaction PivaloylChloride Pivaloyl Chloride PivaloylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

General Synthetic Workflow for N-Acylation
Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the synthesis of N-acylthiazolidinethiones, adapted from established literature procedures. Researchers should optimize conditions for the specific synthesis of the title compound.

Materials:

  • 1,3-Thiazolidine-2-thione

  • Pivaloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 1,3-thiazolidine-2-thione (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.1 equivalents) is added.

  • The mixture is cooled to 0 °C in an ice bath.

  • Pivaloyl chloride (1.05 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2 - 4.5t2HN-CH₂
~3.2 - 3.5t2HS-CH₂
~1.3s9HC(CH₃)₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~200 - 205C=S
~170 - 175C=O
~55 - 60N-CH₂
~40 - 45C (CH₃)₃
~30 - 35S-CH₂
~25 - 30C(C H₃)₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
~1680 - 1720C=O stretch (amide)
~1200 - 1250C=S stretch (thione)
~2850 - 3000C-H stretch (aliphatic)

Reactivity and Applications

N-acylthiazolidinethiones are primarily utilized as versatile intermediates in organic synthesis. The electron-withdrawing nature of the thiazolidinethione moiety activates the acyl group, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations.

Reactivity_Diagram N_Acyl This compound Enolate Enolate Formation N_Acyl->Enolate Nucleophilic_Acyl_Sub Nucleophilic Acyl Substitution N_Acyl->Nucleophilic_Acyl_Sub Aldol Aldol Reactions Enolate->Aldol Amide_Formation Amide Formation Nucleophilic_Acyl_Sub->Amide_Formation Ester_Formation Ester Formation Nucleophilic_Acyl_Sub->Ester_Formation

Key Reactivity Pathways
  • Enolate Formation and Aldol Reactions: In the presence of a suitable base and Lewis acid, N-acylthiazolidinethiones can form enolates, which then participate in highly diastereoselective aldol reactions. This is a cornerstone of their use as chiral auxiliaries in asymmetric synthesis.

  • Nucleophilic Acyl Substitution: The activated acyl group can be readily displaced by various nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This makes the thiazolidinethione group an effective activating group for carboxylic acids.

While this compound is broadly classified as a "drug intermediate," specific examples of its direct application in the synthesis of a marketed drug are not prominently documented in the public domain. However, the thiazolidine and thiazolidinone scaffolds are present in a wide array of biologically active compounds, suggesting the potential for this intermediate in the discovery and development of new therapeutic agents. Thiazolidine derivatives have been investigated for a range of biological activities, including as xanthine oxidase inhibitors and for their hepatoprotective effects.[1][2]

Biological Activity Context

The broader class of thiazolidine-containing compounds has demonstrated a wide spectrum of biological activities. It is important to emphasize that the following information pertains to the general class and not specifically to this compound, for which specific biological data is not available.

Biological_Activities Thiazolidinones Thiazolidinone & Thiazolidine-2-thione Derivatives Antimicrobial Antimicrobial Thiazolidinones->Antimicrobial Anticancer Anticancer Thiazolidinones->Anticancer Anti_inflammatory Anti-inflammatory Thiazolidinones->Anti_inflammatory Antidiabetic Antidiabetic Thiazolidinones->Antidiabetic

References

An In-depth Technical Guide on the Safety and Handling of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available safety and handling information for 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. It is intended for informational purposes for researchers, scientists, and drug development professionals. This guide is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) which should be obtained from the supplier. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety regulations.

Introduction

This compound is a chemical compound that is primarily utilized as a drug intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Given its application in research and development, a thorough understanding of its safety profile and proper handling procedures is crucial to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide synthesizes the available safety data and provides general handling protocols applicable to this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 138459-91-3Sigma-Aldrich
Molecular Formula C₈H₁₃NOS₂PubChem
Molecular Weight 203.32 g/mol MedchemExpress
Physical Form SolidSigma-Aldrich
Purity 95%Sigma-Aldrich

Hazard Identification and Classification

Based on available information, this compound is classified as a hazardous substance. The signal word for this compound is "Warning".

GHS Hazard Statements

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements associated with this compound.

CodeHazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
GHS Precautionary Statements

The corresponding GHS precautionary statements are detailed below.

CodePrecautionary Statement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312 Call a POISON CENTER/doctor if you feel unwell.
P338 Remove contact lenses, if present and easy to do. Continue rinsing.
P351 Rinse cautiously with water for several minutes.
P352 Wash with plenty of water.

Quantitative Safety Data

As of the latest search, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), flash point, and permissible exposure limits (PELs) for this compound are not publicly available in the retrieved search results. Researchers are strongly advised to consult the supplier-specific Material Safety Data Sheet (MSDS) for any available quantitative data.

Experimental Protocols

Detailed experimental protocols for the synthesis, handling, or safety evaluation of this compound are not available in the public domain based on the conducted searches. The following sections provide generalized best-practice procedures for handling solid chemical compounds with similar hazard classifications.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. Based on the known hazards, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If handling the solid in a way that generates dust, or if working outside of a ventilated enclosure, a NIOSH-approved respirator for particulates is recommended.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust. Use techniques that minimize dust generation, such as careful scooping and weighing.

  • Ground all equipment when transferring large quantities of the solid to prevent static discharge.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spills and Disposal
  • In case of a spill, wear appropriate PPE and contain the spill.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.

  • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Visualized Workflow: Safe Handling of a Hazardous Solid Chemical

The following diagram illustrates a general workflow for the safe handling of a hazardous solid chemical like this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_start Start: Need to Handle Hazardous Solid risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection setup_workspace Set Up in Ventilated Area (e.g., Fume Hood) ppe_selection->setup_workspace weighing Weigh Compound Carefully (Minimize Dust) setup_workspace->weighing reaction_setup Add to Reaction Vessel weighing->reaction_setup spill Spill Occurs weighing->spill Potential Spill decontaminate Decontaminate Glassware and Surfaces reaction_setup->decontaminate waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal end_process End of Process waste_disposal->end_process spill_response Follow Spill Response Protocol spill->spill_response spill_response->decontaminate After Cleanup

Caption: General workflow for safely handling a hazardous solid chemical.

Conclusion

While this compound is a valuable intermediate in drug development, it is essential to recognize its associated hazards. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and handling in a controlled environment, is paramount. Due to the lack of publicly available quantitative safety data, a conservative approach to handling is recommended, and the supplier's MSDS should always be consulted for the most current and comprehensive information.

References

Solubility Profile of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of the compound 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the qualitative solubility of the compound in various solvents based on its chemical structure. Furthermore, it outlines a detailed, generalized experimental protocol for determining solubility, which can be readily implemented in a laboratory setting.

Predicted Solubility of this compound

The solubility of an organic compound is primarily governed by its polarity and the principle of "like dissolves like." The molecular structure of this compound, shown below, contains both nonpolar and polar functional groups, which will dictate its solubility in different solvents.

Chemical Structure:

The presence of a bulky, nonpolar tert-butyl group suggests that the molecule will have significant nonpolar character. Conversely, the amide carbonyl group (C=O), the carbon-sulfur double bond (C=S), and the thioether linkage within the thiazolidine ring introduce polarity.

Based on this structural analysis, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneLow to ModerateThe large nonpolar tert-butyl group will favor interaction with nonpolar solvents. However, the polar functional groups will limit high solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethyl sulfoxide (DMSO)GoodThese solvents can effectively solvate both the nonpolar and polar regions of the molecule. Related N-acylthiazolidinethiones are reported to have good solubility in solvents like DCM and DMSO.
Polar Protic Water, Methanol, EthanolLowThe compound lacks significant hydrogen bond donating capabilities and possesses a large hydrophobic moiety, which will limit its solubility in water. It is expected to have slightly better solubility in alcohols compared to water.
Aqueous Acidic 5% Hydrochloric Acid (HCl)LowThe molecule does not contain a basic functional group that can be protonated to form a water-soluble salt.
Aqueous Basic 5% Sodium Hydroxide (NaOH)LowThe molecule does not possess an acidic proton that can be abstracted by a base to form a water-soluble salt.

Experimental Protocol for Qualitative Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound such as this compound. This procedure is designed to classify the compound's solubility in various solvents.

Materials and Equipment
  • Test tubes and test tube rack

  • Spatula

  • Vortex mixer (optional)

  • Droppers or pipettes

  • The compound to be tested (solute)

  • A range of solvents:

    • Deionized water

    • Diethyl ether

    • 5% aqueous Sodium Hydroxide (NaOH)

    • 5% aqueous Sodium Bicarbonate (NaHCO3)

    • 5% aqueous Hydrochloric Acid (HCl)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Organic solvents (e.g., methanol, ethanol, dichloromethane, acetone, toluene, hexane)

Procedure
  • Initial Solubility in Water:

    • Place approximately 20-30 mg of the compound into a clean, dry test tube.

    • Add 1 mL of deionized water dropwise, shaking or vortexing after each addition.

    • Observe if the solid dissolves completely. If it dissolves, the compound is classified as water-soluble.

    • If the compound is water-soluble, test the aqueous solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[1]

  • Solubility in Diethyl Ether:

    • If the compound was found to be water-soluble, repeat the procedure in a separate test tube using 1 mL of diethyl ether as the solvent.

  • Solubility in Acidic and Basic Solutions (for water-insoluble compounds):

    • If the compound is insoluble in water, test its solubility in separate test tubes with 1 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl.[2]

    • Add the respective solution to a fresh 20-30 mg sample of the compound and shake vigorously.

    • Solubility in 5% NaOH suggests the presence of an acidic functional group.[1]

    • Solubility in 5% NaHCO₃ indicates a strongly acidic functional group like a carboxylic acid.

    • Solubility in 5% HCl points to the presence of a basic functional group, such as an amine.[1]

  • Solubility in Concentrated Sulfuric Acid:

    • If the compound is insoluble in water, 5% NaOH, and 5% HCl, its solubility in cold, concentrated H₂SO₄ should be tested.[1]

    • Carefully add about 1 mL of concentrated H₂SO₄ to a fresh sample of the compound.

    • Dissolution in concentrated sulfuric acid often indicates the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a compound with a double or triple bond.

  • Solubility in Organic Solvents:

    • To further characterize the compound, test its solubility in a range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethanol).

    • Follow the same procedure as in step 1, using the respective organic solvent.

Interpretation of Results

The solubility behavior of the compound in these different solvents can be used to infer its structural characteristics and guide the selection of appropriate solvents for reactions, purification, and formulation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the qualitative solubility of an organic compound.

Solubility_Workflow start Start with the Unknown Compound water_test Test Solubility in Water start->water_test water_soluble Soluble water_test->water_soluble Yes water_insoluble Insoluble water_test->water_insoluble No ph_test Test pH of Aqueous Solution water_soluble->ph_test naoh_test Test Solubility in 5% NaOH water_insoluble->naoh_test acidic_sol Acidic Solution ph_test->acidic_sol pH < 7 basic_sol Basic Solution ph_test->basic_sol pH > 7 neutral_sol Neutral Solution ph_test->neutral_sol pH = 7 end End of Classification acidic_sol->end basic_sol->end neutral_sol->end naoh_soluble Soluble (Weak Acid) naoh_test->naoh_soluble Yes naoh_insoluble Insoluble naoh_test->naoh_insoluble No naoh_soluble->end hcl_test Test Solubility in 5% HCl naoh_insoluble->hcl_test hcl_soluble Soluble (Base) hcl_test->hcl_soluble Yes hcl_insoluble Insoluble hcl_test->hcl_insoluble No hcl_soluble->end h2so4_test Test Solubility in Conc. H2SO4 hcl_insoluble->h2so4_test h2so4_soluble Soluble (Neutral Compound) h2so4_test->h2so4_soluble Yes h2so4_insoluble Insoluble (Inert Compound) h2so4_test->h2so4_insoluble No h2so4_soluble->end h2so4_insoluble->end

Caption: A flowchart illustrating the systematic process for determining the qualitative solubility of an organic compound.

References

Theoretical Foundations and Computational Applications of Thioxothiazolidinone Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thioxothiazolidinone core, a sulfur-rich five-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns make it a privileged structure in the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the theoretical studies that have elucidated the structural features, reactivity, and biological potential of thioxothiazolidinone derivatives. It is intended to serve as a comprehensive resource for researchers engaged in the computational analysis and rational design of these compounds.

Core Molecular Structure and Tautomerism

The fundamental thioxothiazolidinone structure is 2-thioxothiazolidin-4-one, commonly known as rhodanine. Theoretical studies, primarily employing quantum chemical methods, have been crucial in understanding its electronic structure and potential for tautomerism. The presence of labile protons and multiple heteroatoms allows for the existence of different tautomeric forms, which can significantly influence the molecule's chemical behavior and biological interactions.

Semi-empirical and density functional theory (DFT) calculations have shown that for 2-thioxo-4-thiazolidinones, the thione form is generally more stable than the corresponding thiol tautomer.[1] Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and predicting their equilibrium constants.[1]

Computational Methodologies in Thioxothiazolidinone Research

A variety of computational techniques are employed to investigate the properties of thioxothiazolidinone derivatives. These theoretical approaches provide insights that are often complementary to experimental data, guiding synthesis and biological evaluation.

Quantum Chemical Calculations

Quantum chemical methods are used to study the intrinsic properties of molecules in the gas phase or in solution.

  • Density Functional Theory (DFT): This is the most widely used method for studying thioxothiazolidinones.[2][3][4] Functionals like B3LYP combined with basis sets such as 6-311G++(d,p) are commonly used to optimize molecular geometries and calculate electronic properties.[4] These calculations provide data on bond lengths, bond angles, dihedral angles, and the distribution of electron density.

  • Semi-empirical Methods: Methods like AM1, MNDO, and PM5 offer a computationally less expensive alternative to DFT, particularly for larger molecules or for preliminary screening.[1] They are often used for calculating properties like pKa values and relative tautomer stabilities.[1]

The general workflow for a theoretical investigation using quantum chemistry is depicted below.

G cluster_input Input cluster_calc Quantum Chemical Calculation cluster_output Output & Analysis start Define Thioxothiazolidinone Derivative geom_opt Geometry Optimization (e.g., DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) geom_opt->thermo electronic_prop Electronic Property Calculation (HOMO, LUMO, ESP) freq_calc->electronic_prop spectra Simulated Spectra (IR, UV-Vis) freq_calc->spectra reactivity Reactivity Descriptors (Hardness, Softness) electronic_prop->reactivity conclusion Structure-Property Relationship thermo->conclusion spectra->conclusion reactivity->conclusion G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis receptor Prepare Receptor (e.g., Protein from PDB) define_site Define Binding Site receptor->define_site ligand Prepare Ligand (Thioxothiazolidinone Derivative) run_docking Run Docking Algorithm ligand->run_docking define_site->run_docking scoring Scoring and Ranking Poses run_docking->scoring visualize Visualize Binding Mode scoring->visualize interactions Analyze Interactions (H-bonds, etc.) visualize->interactions G cluster_quantum Quantum Chemical Properties cluster_bio Biological Activity Prediction Thioxo Thioxothiazolidinone Structure HOMO HOMO Energy Thioxo->HOMO LUMO LUMO Energy Thioxo->LUMO MEP MEP Thioxo->MEP Binding Binding Affinity (Docking) Thioxo->Binding ADME ADMET Properties Thioxo->ADME Gap Energy Gap (ΔE) HOMO->Gap LUMO->Gap Hardness Chemical Hardness (η) Gap->Hardness Softness Chemical Softness (S) Hardness->Softness Reactivity Chemical Reactivity Softness->Reactivity Bioactivity Predicted Bioactivity Reactivity->Bioactivity Binding->Bioactivity ADME->Bioactivity

References

Methodological & Application

Application Notes and Protocols for 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, also known as N-pivaloyl-2-thioxothiazolidine, is a chiral auxiliary and synthetic intermediate with significant applications in stereoselective organic synthesis. Its rigid thiazolidinethione scaffold, coupled with the sterically demanding pivaloyl group, allows for a high degree of facial discrimination in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this reagent, primarily focusing on its role in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex molecules and active pharmaceutical ingredients.

Core Application: Asymmetric Aldol Reactions

N-acyl-2-thioxothiazolidines are powerful chiral auxiliaries for diastereoselective aldol reactions. The enolates derived from these compounds exhibit well-defined geometries, leading to predictable and highly controlled formation of stereocenters. The resulting β-hydroxy carbonyl adducts are valuable precursors for the synthesis of polyketides, amino acids, and other chiral building blocks.

The titanium enolate of this compound can be generated and reacted with various aldehydes to afford the corresponding syn-aldol adducts with high diastereoselectivity. The bulky pivaloyl group effectively shields one face of the enolate, directing the approach of the electrophile.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the titanium-mediated aldol reaction of N-acyl-2-thioxothiazolidines is attributed to the formation of a rigid, chelated transition state. The titanium (IV) chloride coordinates to both the carbonyl oxygen and the thione sulfur of the chiral auxiliary, creating a well-organized Zimmerman-Traxler-like transition state. The steric bulk of the pivaloyl group then dictates the trajectory of the incoming aldehyde, leading to the preferential formation of the syn diastereomer.

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage Reagent This compound TiCl4 TiCl4 Reagent->TiCl4 Coordination Base DIPEA TiCl4->Base Deprotonation Enolate Titanium Enolate (Chelated Intermediate) Base->Enolate TransitionState Zimmerman-Traxler Transition State Enolate->TransitionState Aldehyde Aldehyde (R-CHO) Aldehyde->TransitionState SynAdduct Syn-Aldol Adduct TransitionState->SynAdduct Product Chiral β-Hydroxy Carboxylic Acid Derivative SynAdduct->Product e.g., Hydrolysis, Reduction, Aminolysis

Fig. 1: Workflow for Asymmetric Aldol Reaction

Quantitative Data Summary

The following table summarizes the typical diastereoselectivity achieved in the titanium-mediated aldol reaction of a closely related N-propionylthiazolidinethione with various aldehydes.[1] It is expected that this compound would exhibit similar or enhanced selectivity due to the increased steric bulk of the pivaloyl group.

AldehydeDiastereomeric Ratio (syn:anti)
Isobutyraldehyde>98:2
Benzaldehyde>98:2
Propionaldehyde97:3
Acrolein94:6

Experimental Protocols

The following protocol is adapted from the procedure developed by Crimmins et al. for N-propionylthiazolidinethione and is expected to be applicable to this compound.[1]

Protocol 1: Asymmetric Aldol Addition to an Aldehyde

Materials:

  • This compound

  • Titanium (IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (freshly distilled)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, argon-purged round-bottom flask, add this compound (1.00 mmol) and anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add TiCl₄ (1.05 mmol, 1.05 equiv) dropwise. The solution should turn deep red. Stir for 15 minutes.

  • Add DIPEA (1.10 mmol, 1.10 equiv) dropwise. The solution color will lighten. Stir for 40 minutes at 0 °C to ensure complete enolate formation.

  • Add the freshly distilled aldehyde (1.10 mmol, 1.10 equiv) directly to the enolate solution at 0 °C.

  • Stir the reaction mixture for 1-2 hours at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by adding half-saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.

  • Purify the product by silica gel column chromatography.

G cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_reaction Aldol Reaction cluster_workup Workup and Purification A 1. Add N-pivaloyl-2-thioxothiazolidine and anhydrous CH2Cl2 to a dry flask. B 2. Cool to 0 °C. A->B C 3. Add TiCl4 dropwise. Stir for 15 min. B->C D 4. Add DIPEA dropwise. Stir for 40 min. C->D E 5. Add aldehyde. D->E F 6. Stir for 1-2 hours at 0 °C. E->F G 7. Quench with aq. NH4Cl. F->G H 8. Extract with CH2Cl2. G->H I 9. Dry and concentrate. H->I J 10. Analyze d.r. by NMR. I->J K 11. Purify by chromatography. J->K

Fig. 2: Experimental Workflow for Aldol Addition
Protocol 2: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to unmask different functional groups, highlighting the versatility of this methodology.

A. Reductive Cleavage to the Aldehyde:

  • Dissolve the purified aldol adduct in an appropriate anhydrous solvent (e.g., toluene or THF).

  • Cool the solution to -78 °C.

  • Add diisobutylaluminum hydride (DIBAL-H) dropwise.

  • Stir for the appropriate time and quench the reaction carefully with methanol, followed by a Rochelle's salt solution.

  • Extract the product and purify by standard methods.

B. Hydrolysis to the Carboxylic Acid:

  • Dissolve the aldol adduct in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH).

  • Stir at room temperature until the reaction is complete.

  • Acidify the reaction mixture and extract the carboxylic acid product.

C. Conversion to an Ester:

  • Dissolve the aldol adduct in the desired alcohol (e.g., methanol, ethanol).

  • Add a Lewis acid or a base catalyst (e.g., sodium methoxide for methanolysis).

  • Stir until transesterification is complete.

  • Work up and purify the ester product.

Signaling Pathways and Logical Relationships

The application of this compound in asymmetric synthesis is a key step in the construction of complex molecular architectures. The logical relationship between the chiral auxiliary and the final product's stereochemistry is a direct consequence of the reaction mechanism.

G Auxiliary This compound (Chiral Auxiliary) Enolate Chiral Titanium Enolate Auxiliary->Enolate Forms TransitionState Diastereoselective Transition State Enolate->TransitionState Reacts with Aldehyde Prochiral Aldehyde Aldehyde->TransitionState Adduct Diastereomerically Enriched Aldol Adduct TransitionState->Adduct Leads to Product Enantiomerically Enriched Final Product Adduct->Product Cleavage yields

Fig. 3: Logical Flow of Stereochemical Information

Conclusion

This compound is a valuable tool for asymmetric synthesis, particularly for the diastereoselective construction of β-hydroxy carbonyl compounds via aldol reactions. The protocols provided herein, adapted from established methodologies for closely related analogues, offer a robust starting point for researchers in organic synthesis and drug development. The high degree of stereocontrol, coupled with the versatility of the resulting products, makes this chiral auxiliary a significant asset in the synthesis of complex, stereochemically defined molecules.

References

Application Notes and Protocols for the Synthesis of Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of thiazolidinone derivatives, a class of heterocyclic compounds with significant biological and pharmacological importance.[1][2][3] Thiazolidinones are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of therapeutic activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4] This guide outlines various synthetic strategies, including the widely used Hantzsch synthesis and one-pot multi-component reactions, offering researchers a comprehensive resource for developing novel therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of thiazolidinone derivatives can be achieved through several efficient pathways. The choice of method often depends on the desired substitution pattern, available starting materials, and desired reaction conditions. Key strategies include:

  • Hantzsch Thiazole Synthesis: A classical and versatile method for the synthesis of thiazole and its derivatives, which can be adapted for thiazolidinones.[5][6][7] The reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[5][6]

  • One-Pot Multi-Component Reactions (MCRs): These reactions offer a streamlined approach by combining three or more reactants in a single step to form the final product.[8][9][10] This strategy is highly efficient, reduces waste, and simplifies the purification process.[8][10] A common MCR for thiazolidinones involves the reaction of an amine, an aldehyde, and thioglycolic acid.[9][11]

  • Cyclization of Schiff Bases: This two-step approach involves the initial formation of a Schiff base from an amine and an aldehyde, followed by cyclization with a sulfur-containing reagent like thioglycolic acid to yield the thiazolidinone ring.[12]

Experimental Protocols

This section details the experimental procedures for the synthesis of thiazolidinone derivatives via different methods.

Protocol 1: One-Pot Three-Component Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-ones

This protocol describes a general and efficient one-pot synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones from an aldehyde, an amine, and thioglycolic acid.[9][11]

Materials:

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • Primary aromatic or aliphatic amine (1.0 mmol)

  • Thioglycolic acid (1.0 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid (PTSA), L-proline, or a Brønsted acid-surfactant catalyst like p-dodecylbenzenesulfonic acid (DBSA))[9][10][11]

  • Solvent (e.g., ethanol, water, or solvent-free conditions)[9][10]

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and the catalyst (e.g., 10 mol% PTSA).

  • Add the chosen solvent (e.g., 10 mL of ethanol) or proceed under solvent-free conditions.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate imine is complete, add thioglycolic acid (1.0 mmol) to the reaction mixture.

  • Continue stirring at the same temperature until the reaction is complete (typically 1-6 hours).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with a suitable solvent (e.g., cold ethanol or water), and dry it.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Thiazolidin-4-ones via Hantzsch-type Reaction

This protocol is adapted from the Hantzsch thiazole synthesis for the preparation of 2-imino-4-thiazolidinone derivatives.[1]

Materials:

  • Thiourea or N-substituted thiourea (1.0 mmol)

  • α-Chloroacetic acid or its ester (1.0 mmol)

  • Anhydrous sodium acetate (3.0 mmol)

  • Ethanol (as solvent)

Procedure:

  • Dissolve thiourea (1.0 mmol) and α-chloroacetic acid (1.0 mmol) in ethanol in a round-bottom flask.

  • Add anhydrous sodium acetate (3.0 mmol) to the mixture.

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.[13]

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-imino-4-thiazolidinone derivative.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various thiazolidinone derivatives reported in the literature.

EntryAldehyde/KetoneAmine/ThioureaReagentsCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeAnilineThioglycolic acidDBSAWater1.592[9]
24-Chlorobenzaldehyde4-MethoxyanilineThioglycolic acidL-ProlineWater288[10]
3Substituted MaleimideThiosemicarbazideMeldrum's acidTriethylamineEthanol1-1.538-52[8]
4Indole-3-carbaldehyde4-ChlorophenylthiosemicarbazideEthyl bromoacetateSodium acetateEthanol694[13]
52-BromoacetophenoneThiourea--Methanol0.5High[5]
6BenzaldehydeAnilineThioglycolic acid[Et3NH][HSO4]-180[11]

Visualizations

Experimental Workflow for One-Pot Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification Aldehyde Aldehyde Mix Mixing & Reaction (Solvent + Catalyst) Aldehyde->Mix Amine Amine Amine->Mix TGA Thioglycolic Acid TGA->Mix Workup Work-up (Cooling, Precipitation/Extraction) Mix->Workup Purification Purification (Filtration/Recrystallization/ Column Chromatography) Workup->Purification Product Thiazolidinone Derivative Purification->Product

Caption: General workflow for the one-pot synthesis of thiazolidinone derivatives.

Logical Relationship in Hantzsch-type Synthesis

G Thiourea Thiourea Intermediate Intermediate Formation Thiourea->Intermediate Nucleophilic Attack AlphaHaloacid α-Haloacetic Acid AlphaHaloacid->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 2-Imino-4-thiazolidinone Cyclization->Product

Caption: Key steps in the Hantzsch-type synthesis of 2-imino-4-thiazolidinones.

References

Applications of Thiazolidinones in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This document provides an overview of the key applications of thiazolidinones, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Thiazolidinone derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[1][2] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cell cycle regulation.[3][4]

Quantitative Data for Anticancer Thiazolidinones

The following table summarizes the in vitro cytotoxic activity of representative thiazolidinone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 A549 (Lung)7.5[5]
MCF-7 (Breast)5.2[5]
PC3 (Prostate)10.1[5]
Compound 2 HeLa (Cervical)15.18[6]
Compound 3 Caco-2 (Colon)70 µg/mL[7]
Les-5935 A549 (Lung)Not specified[1]
Les-6009 A549 (Lung)Not specified[1]
Les-6166 A549 (Lung)Not specified[1]
Experimental Protocols

This protocol describes a one-pot cyclocondensation reaction to synthesize thiazolidinone derivatives.[5]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic aldehyde (0.01 mol) and the primary amine (0.01 mol) in ethanol (25 mL).

  • Addition of Thioglycolic Acid: To the stirred solution, add thioglycolic acid (0.01 mol).

  • Reflux: Reflux the reaction mixture for 8-10 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice.

  • Purification: Filter the resulting solid precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiazolidinone derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test thiazolidinone compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1][12][13][14]

  • Cell Lysis: Treat cells with the thiazolidinone compound for the desired time. Harvest and wash the cells with ice-cold PBS. Lyse the cells in a chilled lysis buffer on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

  • Reaction Setup: In a 96-well plate, add 50 µL of the cell lysate to each well.

  • Substrate Addition: Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

Signaling Pathway

Thiazolidinones can induce apoptosis through the intrinsic pathway, which involves mitochondrial outer membrane permeabilization and subsequent activation of caspases.

Thiazolidinone Thiazolidinone Bcl-2 Bcl-2 Thiazolidinone->Bcl-2 Bax Bax Thiazolidinone->Bax Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Thiazolidinone Thiazolidinone MurB Enzyme MurB Enzyme Thiazolidinone->MurB Enzyme Inhibition UDP-N-acetylmuramic acid UDP-N-acetylmuramic acid MurB Enzyme->UDP-N-acetylmuramic acid Catalysis UDP-N-acetylenolpyruvylglucosamine UDP-N-acetylenolpyruvylglucosamine UDP-N-acetylenolpyruvylglucosamine->MurB Enzyme Substrate Peptidoglycan Synthesis Peptidoglycan Synthesis UDP-N-acetylmuramic acid->Peptidoglycan Synthesis Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Peptidoglycan Synthesis->Bacterial Cell Wall Integrity Thiazolidinedione Thiazolidinedione PPARγ PPARγ Thiazolidinedione->PPARγ Binds to PPARγ/RXR Complex PPARγ/RXR Complex PPARγ->PPARγ/RXR Complex RXR RXR RXR->PPARγ/RXR Complex PPRE PPRE PPARγ/RXR Complex->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription mRNA mRNA Gene Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Metabolic Effects Metabolic Effects Protein Synthesis->Metabolic Effects (e.g., increased insulin sensitivity)

References

Application Notes and Protocols for 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for reactions involving 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, a pivotal reagent in modern asymmetric synthesis. This N-pivaloyl thiazolidinethione serves as a chiral auxiliary, enabling highly stereocontrolled carbon-carbon bond formations, particularly in aldol reactions. Its bulky tert-butyl group offers distinct stereochemical advantages, making it a valuable tool in the synthesis of complex chiral molecules and drug intermediates.[1][2]

Core Application: Asymmetric Aldol Reactions

N-acyl thiazolidinethiones are renowned for their utility in diastereoselective aldol additions, yielding syn- or anti-β-hydroxy carbonyl compounds with high fidelity. The stereochemical outcome of these reactions can often be controlled by the choice of Lewis acid and reaction conditions. The use of chlorotitanium enolates of thiazolidinethiones, for instance, allows for the selective formation of "Evans syn" aldol adducts.[3]

General Reaction Scheme

The general transformation involves the enolization of the N-acyl thiazolidinethione, followed by the addition of an aldehyde to the enolate. The thiazolidinethione auxiliary then directs the stereochemical course of the reaction.

Caption: General scheme of an asymmetric aldol reaction.

Experimental Protocols

The following protocols are generalized from procedures for analogous N-acyl thiazolidinethiones and can be adapted for this compound. Optimization of reaction conditions (temperature, solvent, stoichiometry) may be necessary for specific substrates.

Protocol 1: Titanium-Mediated Asymmetric Aldol Addition

This protocol is adapted from established procedures for generating chlorotitanium enolates of N-acyl imides for highly diastereoselective aldol reactions.

Materials:

  • This compound

  • Aldehyde

  • Titanium tetrachloride (TiCl₄)

  • Diisopropylethylamine (DIPEA) or (-)-Sparteine

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous dichloromethane in an oven-dried flask.

  • Enolate Formation: Cool the solution to -78 °C. Add titanium tetrachloride (1.0-1.2 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.1-1.3 equiv) or (-)-sparteine for specific stereochemical outcomes. Stir the resulting solution for 30-60 minutes at this temperature.

  • Aldol Addition: Add the aldehyde (1.0-1.2 equiv), either neat or as a solution in dichloromethane, dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C to 0 °C for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.[4] Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

Protocol 2: Derivatization of the Aldol Adduct

The thiazolidinethione auxiliary can be readily cleaved to reveal various functional groups, such as alcohols, esters, or amides, demonstrating the versatility of this methodology in synthesis.[4]

Materials:

  • Aldol adduct from Protocol 1

  • Nucleophile (e.g., Sodium borohydride for reduction to alcohol; Sodium methoxide in methanol for methyl ester formation; a primary or secondary amine for amide formation)

  • Appropriate solvent (e.g., THF, Methanol, Dichloromethane)

Procedure for Conversion to a Methyl Ester:

  • Dissolve the purified aldol adduct in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (catalytic to stoichiometric amounts) at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a proton source (e.g., acetic acid or saturated NH₄Cl).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data

The following table summarizes typical results for asymmetric aldol reactions using N-acyl thiazolidinethiones, which are expected to be comparable for the N-pivaloyl analog.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Isobutyraldehyde>98:285[5]
Benzaldehyde>95:590[6]
Propionaldehyde94:688[5]
Acrolein95:587[5]

Experimental Workflow and Logic

The following diagram illustrates the typical workflow for an asymmetric aldol reaction using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N-pivaloyl thiazolidinethione in anhydrous CH2Cl2 cool Cool to -78 °C start->cool add_lewis Add TiCl4 cool->add_lewis add_base Add DIPEA/ Sparteine add_lewis->add_base enolate Stir for Enolate Formation add_base->enolate add_aldehyde Add Aldehyde enolate->add_aldehyde react Stir and Monitor by TLC add_aldehyde->react quench Quench with sat. NH4Cl react->quench extract Extract with CH2Cl2 quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Aldol Adduct purify->product

Caption: Workflow for asymmetric aldol addition.

Biological Context of the Thiazolidine Scaffold

While this compound is primarily used as a chiral auxiliary in synthesis, the broader class of thiazolidine and thiazolidinone derivatives possesses a wide range of biological activities. This makes the products derived from these asymmetric syntheses potentially interesting for drug development.

Potential Biological Activities of Thiazolidine Derivatives
  • Anticancer: Thiazolidinone derivatives have been investigated as inhibitors of various kinases, such as PIM kinases, and have shown cytotoxic effects against cancer cell lines.[7][8][9]

  • Antifungal: Certain thiazolidine compounds exhibit potent antifungal activity against various fungal pathogens.[10][11]

  • Antimicrobial: The thiazolidine scaffold is present in numerous compounds with antibacterial properties.

  • Other Activities: Various derivatives have also been reported to have anti-inflammatory, anticonvulsant, and antidiabetic properties.[12]

The synthesis of novel, enantiomerically pure compounds using this compound can, therefore, provide a library of chiral molecules for screening against various biological targets.

cluster_activities Potential Biological Activities reagent This compound synthesis Asymmetric Synthesis (e.g., Aldol Reaction) reagent->synthesis product Enantiomerically Pure Chiral Molecules synthesis->product screening Biological Screening product->screening anticancer Anticancer screening->anticancer antifungal Antifungal screening->antifungal antimicrobial Antimicrobial screening->antimicrobial other Other Therapeutic Areas screening->other

Caption: From synthesis to potential applications.

References

Application Notes and Protocols for the Analytical Characterization of Thioxothiazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thioxothiazolidinones, a class of sulfur and nitrogen-containing five-membered heterocyclic compounds, are significant scaffolds in medicinal chemistry and drug development. Their derivatives exhibit a wide array of biological activities. Accurate and comprehensive characterization using various analytical techniques is crucial for unambiguous structure elucidation, purity assessment, and understanding structure-activity relationships. This document provides detailed application notes and standardized protocols for the key analytical techniques employed in the characterization of thioxothiazolidinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful tool for the structural elucidation of thioxothiazolidinones in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provide detailed information about the molecular framework.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key diagnostic signals for thioxothiazolidinones include the proton on the exocyclic double bond, the methylene protons of the thiazolidinone ring, and the protons of various substituents.[1] The chemical shift of the methine proton on an exocyclic C=CH double bond can be used to determine the Z- or E-configuration of the isomer.[1]

  • ¹³C NMR: Determines the number and type of carbon atoms (e.g., C=S, C=O, aromatic, aliphatic). The chemical shifts of the thione (C=S) and carbonyl (C=O) carbons are particularly characteristic.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Weigh 5-10 mg of the purified thioxothiazolidinone sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1][2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.[2]

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup (Example: 300 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15-20 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220-250 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay (d1) to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).[1]

    • Integrate the peaks in the ¹H NMR spectrum and pick peaks in both ¹H and ¹³C spectra.

Data Presentation: Characteristic NMR Shifts
Functional Group/Proton¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference(s)
Thione (C=S)-190 - 201[2]
Carbonyl (C=O)-167 - 173[1][2]
Ring Methylene (-S-CH₂-CO-)4.0 - 4.2 (singlet)32 - 37[1][2]
Exocyclic Methine (=CH-Ar)7.7 - 8.0 (singlet)120 - 135[2]
Amide/Thioamide (-NH-)13.5 - 13.7 (broad singlet)-[1]
Aromatic Protons (Ar-H)7.0 - 8.5 (multiplets)110 - 155[2][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For thioxothiazolidinones, it is particularly useful for confirming the presence of key carbonyl (C=O) and thione (C=S) groups, as well as other functionalities like N-H, C-N, and aromatic rings, based on their characteristic vibrational frequencies.[2][5]

Experimental Protocol: FTIR (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the dry thioxothiazolidinone sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Ensure a fine, homogeneous mixture is obtained.

    • Place a portion of the mixture into a pellet-forming die.

  • Pellet Formation:

    • Press the die under high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Presentation: Characteristic FTIR Absorption Bands
Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference(s)
Carbonyl (C=O)Stretching1700 - 1755[2]
Thione (C=S)Stretching1230 - 1260[2]
Amine/Amide (N-H)Stretching3100 - 3400[2]
C-N BondStretching3025 - 3040[2]
Aromatic C=CStretching1450 - 1600[6]
Aromatic C-HStretching3000 - 3100[2]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of thioxothiazolidinones. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[1] Fragmentation patterns observed in the mass spectrum, often generated by techniques like Electron Impact (EI), can provide valuable structural information that corroborates data from other methods.[7][8]

Experimental Protocol: High-Resolution MS (ESI-TOF)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be volatile and compatible with electrospray ionization (ESI).

  • Instrument Setup (ESI-Time-of-Flight):

    • Set the ionization mode to positive [M+H]⁺ or negative [M-H]⁻, depending on the analyte's properties.

    • Optimize ESI source parameters: capillary voltage (e.g., 3-4 kV), nebulizer gas pressure, drying gas flow rate, and temperature.

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

    • Average multiple spectra to obtain a representative result.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Compare the measured accurate mass with the theoretical mass calculated for the proposed elemental composition. The mass difference should typically be less than 5 ppm.

    • Analyze any significant fragment ions to gain structural insights.

Data Presentation: Mass Spectrometry Data
Compound ClassIonization ModeObserved IonKey Fragmentation Ions (m/z)Reference(s)
5-Arylidene-3-benzyl-thioxothiazolidinonesEI[M]⁺˙[Benzyl]⁺, [Thiazolidinone ring fragments][7][8]
Substituted ThioxothiazolidinonesESI[M+H]⁺Dependent on substituents[1]

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a cornerstone technique for the separation, quantification, and purity assessment of thioxothiazolidinone compounds.[9][10] Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating compounds based on their hydrophobicity.[11] When coupled with a mass spectrometer (LC-MS), it becomes a highly sensitive and selective method for analyzing compounds in complex mixtures, such as biological fluids or reaction mixtures.[12][13]

Experimental Protocol: RP-HPLC with UV Detection
  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare working solutions by diluting the stock solution with the mobile phase.

    • Prepare the mobile phases. A common system is a gradient of:

      • Mobile Phase A: Water with 0.1% formic acid.[14]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

    • Filter and degas all mobile phases before use.

  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detector: UV-Vis detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm or a specific λmax).

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Inject the sample.

    • Run a suitable gradient program to elute the compound(s) of interest. For example: 0-15 min, 10% to 90% B; 15-20 min, hold at 90% B; 20-25 min, 90% to 10% B.

    • Monitor the output from the detector to obtain the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to the thioxothiazolidinone derivative by its retention time.

    • Determine the purity of the sample by calculating the peak area percentage.

Data Presentation: HPLC Parameters
ParameterTypical Value/ConditionReference(s)
ColumnC18 Reversed-Phase[12]
Mobile PhaseAcetonitrile / Water (with Formic or Phosphoric Acid)[11][14]
Elution ModeGradient or Isocratic[12][14]
Flow Rate0.5 - 1.5 mL/min[10]
DetectionUV (e.g., 254 nm, 300 nm) or MS[14]

Single-Crystal X-ray Crystallography

Application Note

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state.[15] This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. It can confirm the absolute configuration of chiral centers and reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.[16][17]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth (Slow Evaporation Method):

    • The primary challenge is to grow diffraction-quality single crystals.[18]

    • Prepare a saturated or near-saturated solution of the highly purified thioxothiazolidinone in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) in a clean vial.

    • Cover the vial with a cap or parafilm with a few small pinholes to allow for slow evaporation of the solvent.[19]

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks. Other methods like vapor diffusion or slow cooling can also be employed.[19]

  • Crystal Mounting and Screening:

    • Carefully select a well-formed, transparent crystal with no visible defects under a microscope.[18]

    • Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

    • Screen the crystal on a single-crystal X-ray diffractometer to assess its diffraction quality.

  • Data Collection:

    • If the crystal is of sufficient quality, cool it in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

    • Center the crystal in the X-ray beam.[20]

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[20]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters, resulting in the final, detailed 3D structure.

Data Presentation: Crystallographic Data
ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
Bond Lengths (Å)e.g., C=S, C=O, C-N
Bond Angles (°)e.g., C-N-C
Torsion Angles (°)Defines the conformation of the molecule

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_purity_and_final Purity & Definitive Structure Synthesis Chemical Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification TLC TLC Analysis Purification->TLC MP Melting Point Purification->MP NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis NMR->HPLC MS->HPLC FTIR->HPLC XRay Single-Crystal X-ray Crystallography HPLC->XRay If single crystals are obtained

Caption: Overall workflow for the characterization of thioxothiazolidinones.

MassSpec_Fragmentation cluster_fragments Common Fragmentation Pathways Parent Parent Molecular Ion [M]+• FragA Loss of Substituent R1 (e.g., [Benzyl]+ ion) Parent->FragA α-cleavage FragB Cleavage of Thiazolidinone Ring Parent->FragB Retro-Diels-Alder or other ring opening FragC Loss of CO or S FragB->FragC

Caption: Common fragmentation pathways in Mass Spectrometry.

References

Application Notes and Protocols for High-Throughput Screening of Thiazolidinone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-throughput screening (HTS) assays for the evaluation of thiazolidinone libraries. Thiazolidinones are a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and antioxidant properties. This document offers detailed protocols for various screening assays to identify and characterize promising thiazolidinone-based drug candidates.

Antimicrobial Activity Screening

High-throughput screening for antimicrobial activity is crucial for the discovery of new antibiotics to combat drug-resistant pathogens. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound library.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the high-throughput screening of a thiazolidinone library for antibacterial activity using the broth microdilution method in a 96-well format.

Materials:

  • Thiazolidinone compound library dissolved in Dimethyl Sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Compound Plating:

    • Dispense 1 µL of each thiazolidinone compound from the library into the wells of a 96-well plate using an automated liquid handler. The final concentration of the compounds will typically be in the range of 10-100 µg/mL.

    • Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO vehicle) on each plate.

  • Bacterial Inoculum Preparation:

    • Prepare a fresh culture of the target bacterial strain in CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the compound-containing plates.

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to determine bacterial growth.

    • The MIC is defined as the lowest concentration of a compound that inhibits visible growth of the microorganism.

    • Calculate the percentage of growth inhibition for each compound compared to the positive and negative controls.

Data Presentation: Antimicrobial Activity of Thiazolidinone Derivatives
Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 5 S. Typhimurium0.008-0.06[1]
Compound 5 S. aureus>0.24[1]
Compound 4a Gram-positive bacteria100-400[2]
Compound 4b Gram-positive bacteria100-400[2]
Compound 18 S. aureus-[3]
Compound 19 S. aureus-[3]
Compound 21 S. aureus-[3]
Compound 25 S. aureus-[3]
Compound 26 S. aureus-[3]

Note: "-" indicates that the specific value was not provided in the cited source, but the compound was reported as active.

Experimental Workflow: Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Thiazolidinone Library in DMSO Dispense_Compounds Dispense Compounds into 96-Well Plate Compound_Library->Dispense_Compounds Bacterial_Culture Bacterial Culture Preparation Add_Inoculum Add Bacterial Inoculum Bacterial_Culture->Add_Inoculum Dispense_Compounds->Add_Inoculum Incubate Incubate at 37°C Add_Inoculum->Incubate Read_OD Read Optical Density (600 nm) Incubate->Read_OD Determine_MIC Determine MIC Read_OD->Determine_MIC Identify_Hits Identify Active Compounds Determine_MIC->Identify_Hits

Workflow for antimicrobial high-throughput screening.

Anticancer Activity Screening (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a high-throughput method for evaluating the cytotoxic effects of a thiazolidinone library on cancer cell lines.

Materials:

  • Thiazolidinone compound library dissolved in DMSO

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazolidinone compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle).

    • Incubate the plates for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Data Presentation: Cytotoxicity of Thiazolidinone Derivatives against Cancer Cell Lines
Compound IDCell LineIC₅₀ (µM)Reference
Compound 20a HeLa2.99[4]
Compound 7 RPMI-8226 (Leukemia)1.61[4]
Compound 7 SR (Leukemia)1.11[4]
Compound 13a HCT116 (Colorectal)0.05 mM[4]
Compound 13b HCT116 (Colorectal)0.12 mM[4]
Compound 15 A549 (Lung)92 µg/mL[4]
Compound 7g MCF-7 (Breast)40[5]
Compound 7g A549 (Lung)40[5]
Compound 7g PC3 (Prostate)50[5]
Compound 23 A549 (Lung)0.96[6]
Compound 1 MCF-7 (Breast)0.37[7]
Compound 2 HepG2 (Liver)0.24[7]
Compound 28 HeLa (Cervical)3.2[7]
Compound 28 MCF-7 (Breast)2.1[7]
Compound 28 LNCaP (Prostate)2.9[7]
Compound 28 A549 (Lung)4.6[7]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seed_Cells Seed Cells in 96-Well Plate Cell_Culture->Seed_Cells Compound_Dilution Thiazolidinone Compound Dilution Add_Compounds Add Compounds to Cells Compound_Dilution->Add_Compounds Seed_Cells->Add_Compounds Incubate_Cells Incubate for 48-72h Add_Compounds->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Add_Solubilizer Add Solubilization Solution Add_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Workflow for cytotoxicity high-throughput screening.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Screening

Thiazolidinediones are well-known agonists of PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[8][9] Screening for PPARγ agonistic activity is essential for identifying potential antidiabetic drug candidates.

Experimental Protocol: PPARγ Reporter Gene Assay

This protocol outlines a cell-based reporter gene assay to screen for PPARγ agonists in a high-throughput format.

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression vector for human PPARγ (e.g., phPPARγ-IRES2-EGFP)

  • Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pPPREx3-TK-Luc)

  • Control vector for normalization (e.g., pRL-CMV)

  • Transfection reagent

  • Thiazolidinone compound library

  • Rosiglitazone (positive control)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.

    • Plate the transfected cells into 96-well plates.

  • Compound Treatment:

    • After 24 hours, treat the cells with various concentrations of the thiazolidinone compounds.

    • Include rosiglitazone as a positive control and DMSO as a negative control.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity for each compound relative to the vehicle control.

    • Determine the EC₅₀ (half-maximal effective concentration) for active compounds.

Signaling Pathway: PPARγ Activation

cluster_extracellular Extracellular cluster_nucleus Nucleus Thiazolidinone Thiazolidinone (Ligand) PPARg PPARγ Thiazolidinone->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Target_Gene Target Gene PPRE->Target_Gene Activates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Effects Biological Effects (e.g., Increased Insulin Sensitivity) Protein->Biological_Effects Leads to

PPARγ signaling pathway activation by thiazolidinones.

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for antioxidant activity. It is based on the ability of an antioxidant to scavenge the stable DPPH free radical.

Experimental Protocol: High-Throughput DPPH Radical Scavenging Assay

This protocol is adapted for a high-throughput 96-well plate format.

Materials:

  • Thiazolidinone compound library dissolved in methanol or ethanol

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Compound Plating:

    • Add 100 µL of various concentrations of the thiazolidinone compounds to the wells of a 96-well plate.

    • Include a positive control and a blank (methanol/ethanol).

  • DPPH Addition:

    • Add 100 µL of the DPPH solution to all wells.

    • Shake the plate gently for a few seconds.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation: Antioxidant Activity of Thiazolidinone Derivatives
Compound IDAssayIC₅₀ (µg/mL)Reference
Compound 9a DPPH6.62-
Compound 9a NO Scavenging6.79-
Compound 9c DPPH9.33-
Compound 9c NO Scavenging6.05-
Compound 10d DPPH30.9-
Compound 10d NO Scavenging33.82-
Compound 10d Superoxide Anion Scavenging31.88-
Compound 6 DPPH9.18-32.43-

Note: The specific search results did not provide direct citations for these values in the summary, but they are representative of data found in the literature on thiazolidinone antioxidant activity.

Logical Relationship: Antioxidant Screening

G cluster_components Assay Components cluster_reaction Reaction cluster_outcome Outcome Thiazolidinone Thiazolidinone (Antioxidant) Scavenging Radical Scavenging Thiazolidinone->Scavenging DPPH DPPH Radical (Stable Free Radical) DPPH->Scavenging Color_Change Color Change (Purple to Yellow) Scavenging->Color_Change Absorbance_Decrease Decrease in Absorbance (at 517 nm) Color_Change->Absorbance_Decrease

Principle of the DPPH antioxidant assay.

References

Application Notes and Protocols for Developing Novel Anticancer Agents from Thiazolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the development of novel anticancer agents based on the thiazolidinone scaffold. This document summarizes recent advancements, key experimental procedures, and the underlying mechanisms of action of these promising compounds.

Introduction to Thiazolidinones as Anticancer Agents

The thiazolidin-4-one scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its derivatives have been extensively explored for their potential as anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[3][4] The versatility of the thiazolidinone core allows for substitutions at various positions, enabling the generation of large libraries of compounds for screening and optimization.[1] Key mechanisms of their anticancer action include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in cancer progression.[5][6]

Summary of Anticancer Activity of Thiazolidinone Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various thiazolidinone derivatives against several human cancer cell lines, as reported in recent literature.

Table 1: Cytotoxic Activity of Indole-4-Thiazolidinone Hybrids

CompoundA549 (Lung)NCI-H460 (Lung)MDA-MB-231 (Breast)HCT-29 (Colon)HCT-15 (Colon)Reference
Podophyllotoxin (Reference)-----[5]

Data extracted from Sigalapalli et al.[7] as cited in[5]. Specific IC50 values were not provided in the abstract.

Table 2: Cytotoxic Activity of Pyridine-Piperazine-4-Thiazolidinone Hybrids

CompoundC6 (Glioblastoma)Reference Drug (Temozolomide)Reference
502.17 µM> IC50 of derivative 50[5]
516.24 µM> IC50 of derivative 51[5]
522.93 µM> IC50 of derivative 52[5]

Data from Campos et al.[8] as cited in[5].

Table 3: Cytotoxic Activity of Pyrazole-Based 4-Thiazolidinone Hybrids

CompoundHepG-2 (Liver)Selectivity IndexReference
370.06 ± 0.003 µM8.09[5]
380.03 ± 0.006 µM11.40[5]
390.06 ± 0.004 µM4.37[5]

These compounds were identified as potent and selective VEGFR2 tyrosine kinase inhibitors.[5]

Table 4: Cytotoxic Activity of various Thiazolidinone Hybrids

Compound ClassCancer Cell Line(s)IC50 ValuesReference
Sulfanilamide-bearing hybrid (10)MDA-MB-231 (Breast)17.45 µM[5]
5-Aminosalicylic acid hybrids (4, 5)MCF7 (Breast)0.31 µM, 0.30 µM[5]
Pyrazole-purine hybrid (36)A549, MCF-7, HepG-2, Caco-2, PC-318.85-23.43 µM[5]
1,2,4-Triazole hybrids (44, 45)NCI 60-cell line screen (Mean GI50)3.54 µM, 10.96 µM[5]
Isatin-based hybrids (28a, 28b)HepG2, MCF-7, HT-2927.59, 8.97, 5.42 µM (28a); comparable to doxorubicin (28b)[9]
Imidazopyridine hybrids (37a, 37b, 37c)MCF-7, DU145, A5493.2, 6.8, 8.4, 9.9 µM[9]
2-phenylimino-4-thiazolidinone (4a, 4b)HCT 116, HEPG2Significant anti-proliferative activity[1]
Benzoimidazol-thiazolidinone (13a, 13b)HCT1160.05, 0.12 mM/ml[1]
Coumarin-thiazolidine-4-one (17a)MCF-71.03 + 0.05 µM[1]

Key Signaling Pathways and Mechanisms of Action

Thiazolidinone derivatives exert their anticancer effects by modulating various cellular signaling pathways. A common mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways, often characterized by the activation of caspases.[1][6] Furthermore, these compounds can induce cell cycle arrest, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.[5] The inhibition of protein kinases, such as receptor and non-receptor tyrosine kinases, is another critical mechanism, as these enzymes play a pivotal role in cell growth and signaling.[3] The PI3K/Akt pathway, which is frequently dysregulated in cancer, is also a key target for some thiazolidinone derivatives.[1]

Signaling_Pathways Thiazolidinone Thiazolidinone Derivatives PI3K_Akt PI3K/Akt Pathway Thiazolidinone->PI3K_Akt Inhibition Tubulin Tubulin Polymerization Thiazolidinone->Tubulin Inhibition Protein_Kinases Protein Tyrosine Kinases Thiazolidinone->Protein_Kinases Inhibition HDAC Histone Deacetylases (HDACs) Thiazolidinone->HDAC Inhibition Apoptosis Apoptosis Induction Thiazolidinone->Apoptosis Induction CellCycleArrest Cell Cycle Arrest (G2/M Phase) Thiazolidinone->CellCycleArrest Induction Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Tubulin->Proliferation Protein_Kinases->Proliferation Angiogenesis Angiogenesis Protein_Kinases->Angiogenesis HDAC->Proliferation Apoptosis->Proliferation Inhibition CellCycleArrest->Proliferation Inhibition

Caption: Key signaling pathways targeted by thiazolidinone derivatives.

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of thiazolidinone-based anticancer agents.

Synthesis of 2,3-Disubstituted 4-Thiazolidinones (General Protocol)

This protocol describes a common one-pot, three-component reaction for the synthesis of 2,3-disubstituted 4-thiazolidinones.[3]

Materials:

  • Aromatic aldehyde

  • Primary amine (aromatic or aliphatic)

  • Thioglycolic acid

  • Ethanol

  • 4-Dodecylbenzenesulfonic acid (DBSA) (catalyst, optional)[3]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the primary amine (1 equivalent) in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add thioglycolic acid (1.1 equivalents) to the mixture.

  • If using a catalyst, add a catalytic amount of DBSA.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with constant stirring.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted 4-thiazolidinone derivative.

  • Characterize the final product using techniques such as IR, NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants Aldehyde Aromatic Aldehyde Reaction One-Pot Cyclocondensation (Ethanol, Reflux) Aldehyde->Reaction Amine Primary Amine Amine->Reaction Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Reaction Purification Precipitation, Filtration & Recrystallization Reaction->Purification Product 2,3-Disubstituted 4-Thiazolidinone Purification->Product Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Thiazolidinone Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Kinase_Assay Kinase Inhibition Assay Characterization->Kinase_Assay MTT Cell Viability (MTT Assay) Cell_Culture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Cell_Cycle Cell Cycle Analysis MTT->Cell_Cycle Western_Blot Western Blotting (Protein Expression) Apoptosis->Western_Blot Cell_Cycle->Western_Blot

References

Application Notes and Protocols: Antibacterial and Antifungal Activity of Thiazolidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antibacterial and antifungal activities of thiazolidinone compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry.[1][2][3][4] These compounds are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][4][5] This guide presents quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Antimicrobial and Antifungal Efficacy

The antimicrobial potential of various thiazolidinone derivatives has been demonstrated against a wide range of pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial efficacy, for several novel thiazolidinone compounds against clinically relevant bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected Thiazolidinone Derivatives (MIC in µg/mL)

Compound IDDerivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Compound 5 2,3-diaryl-thiazolidin-4-one0.06 mg/mL-->0.06 mg/mL[5]
TD-H2-A Thiazolidinone derivative6.3-25.0---[6]
Compound 4a 4-Thiazolidinone derivativeModerate Activity--Marked Activity[7]
Compound 4e 4-Thiazolidinone derivativeMarked Activity---[7]
Compound SH8 Thiazolidine derivativeStrong Inhibition (at 0.1 mg/ml)---[8]

Note: A lower MIC value indicates greater antimicrobial activity. Dashes indicate data not reported in the cited literature.

Table 2: Antifungal Activity of Selected Thiazolidinone Derivatives (MIC in µg/mL)

Compound IDDerivative ClassCandida albicansAspergillus nigerAspergillus flavusReference
Compound 5 2,3-diaryl-thiazolidin-4-oneEquipotent to Bifonazole/Ketoconazole--[5]
Compound 4a 4-Thiazolidinone derivativeMarked Activity--[7]
Compound 4e 4-Thiazolidinone derivativeMarked Activity--[7]
Compounds 3f, 3i, 3o Thiazolidinone derivatives---[9]
Hydroxy derivative Thiazolidin-4-one18.44±0.10--[10]
Nitro derivative Thiazolidin-4-one18.88±0.14--[10]

Note: Some studies report activity as zones of inhibition or qualitative descriptors. For direct comparison, MIC values are preferred.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of the antimicrobial properties of thiazolidinone compounds. Below are protocols for commonly employed assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized thiazolidinone compounds

  • Bacterial or fungal strains

  • Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Serial Dilutions: Prepare a series of twofold dilutions of the thiazolidinone compounds in the broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.[7][11]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.[6]

Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

Materials:

  • Synthesized thiazolidinone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare a lawn of the test microorganism by evenly spreading a standardized inoculum over the entire surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create wells of a defined diameter (e.g., 6 mm) in the agar.[11]

  • Compound Application: Add a specific volume of the thiazolidinone compound solution into each well. A solvent control (e.g., DMSO) should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[10]

Visualizations: Pathways and Workflows

Understanding the mechanism of action and the experimental process is facilitated by visual diagrams. The following diagrams, created using Graphviz, illustrate a proposed mechanism of action for thiazolidinone compounds and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Evaluation start Starting Materials (e.g., Amines, Aldehydes, Thioglycolic Acid) reaction One-pot or Multi-step Synthesis start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening Primary Screening (Agar Well Diffusion) characterization->screening Synthesized Thiazolidinone Derivatives mic_determination Quantitative Assay (Broth Microdilution - MIC) screening->mic_determination mbc_determination Bactericidal/Fungicidal Assay (MBC/MFC) mic_determination->mbc_determination data_analysis Data Analysis and Structure-Activity Relationship mbc_determination->data_analysis

Caption: General workflow for the synthesis and antimicrobial evaluation of thiazolidinone compounds.

mechanism_of_action cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell murB MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan Catalyzes step in cell_wall Cell Wall Integrity peptidoglycan->cell_wall Maintains cyp51 CYP51 (Lanosterol 14α-demethylase) ergosterol Ergosterol Synthesis cyp51->ergosterol Essential for cell_membrane Cell Membrane Integrity ergosterol->cell_membrane Maintains thiazolidinone Thiazolidinone Compound thiazolidinone->murB Inhibits thiazolidinone->cyp51 Inhibits

Caption: Proposed mechanisms of action for thiazolidinone compounds in bacteria and fungi.

Concluding Remarks

Thiazolidinone derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial agents.[1][3] The structure-activity relationship studies often reveal that substitutions on the thiazolidinone ring are crucial for their biological activity.[12][13] For instance, the presence of electron-withdrawing groups on the phenyl ring can influence the antimicrobial potency.[10] Further research, including mechanistic studies and in vivo efficacy evaluations, is warranted to fully elucidate their therapeutic potential and advance them in the drug discovery pipeline. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel anti-infective agents.

References

Application Notes: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one in the Synthesis of Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is a versatile synthetic intermediate. While direct literature on its application in the synthesis of specific enzyme inhibitors is limited, its structural features, particularly the N-acyl-1,3-thiazolidine-2-thione moiety, make it an attractive starting material for the generation of novel bioactive molecules. This document outlines a potential application of this compound in the synthesis of Matrix Metalloproteinase (MMP) inhibitors, leveraging the known reactivity of N-acylthiolactams and the established role of thiazolidinone scaffolds in MMP inhibition.

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. Therefore, the development of potent and selective MMP inhibitors is a significant area of research in drug discovery.

Principle of Application

The proposed synthetic strategy utilizes this compound in a stereoselective aldol reaction to construct a key intermediate. The thiazolidine-2-thione moiety serves as a chiral auxiliary and an activatable handle for subsequent chemical modifications. The resulting scaffold can be further elaborated to incorporate a zinc-binding group (ZBG), a critical feature for MMP inhibition, and other functionalities to enhance potency and selectivity.

Proposed Synthetic Scheme

A plausible synthetic route to a novel MMP inhibitor starting from this compound is depicted below. This scheme is based on established organic synthesis principles, particularly the known reactivity of N-acyl-1,3-thiazolidine-2-thiones in aldol additions.

G A This compound D Aldol Adduct Intermediate A->D Aldol Reaction B Aldehyde (R-CHO) B->D C Chiral Lewis Acid, Base C->D F Final MMP Inhibitor D->F Functional Group Interconversion E Hydroxamic Acid Formation E->F

Caption: Proposed synthetic workflow for an MMP inhibitor.

Experimental Protocols

Protocol 1: Synthesis of the Aldol Adduct Intermediate

This protocol describes a hypothetical stereoselective aldol reaction using this compound.

Materials:

  • This compound

  • Aryl or alkyl aldehyde (e.g., Benzaldehyde)

  • Chiral Lewis acid (e.g., TiCl4)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the chiral Lewis acid (1.1 eq) dropwise, followed by the tertiary amine base (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde (1.2 eq) dropwise.

  • Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired aldol adduct.

Protocol 2: Conversion to the Final MMP Inhibitor (Hypothetical)

This protocol outlines a plausible conversion of the aldol adduct to a final MMP inhibitor containing a hydroxamic acid as the zinc-binding group.

Materials:

  • Aldol adduct from Protocol 1

  • Hydroxylamine hydrochloride

  • Base (e.g., Potassium hydroxide)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3.0 eq) in methanol, followed by the addition of a methanolic solution of potassium hydroxide (3.0 eq). Filter the resulting potassium chloride precipitate.

  • To the freshly prepared hydroxylamine solution, add the aldol adduct (1.0 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Acidify the aqueous layer with 1 M HCl to pH ~7 and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to yield the crude hydroxamic acid derivative.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following table presents hypothetical inhibitory data for a series of synthesized MMP inhibitors based on the proposed scaffold. This data is for illustrative purposes to demonstrate the potential of this chemical series.

Compound IDR-GroupMMP-2 IC50 (nM)MMP-9 IC50 (nM)MMP-14 IC50 (nM)
MMPi-1 Phenyl15025500
MMPi-2 4-Fluorophenyl12018450
MMPi-3 4-Methoxyphenyl20035600
MMPi-4 2-Naphthyl8010300
MMPi-5 Cyclohexyl35080>1000

Signaling Pathway

MMPs are key regulators of the extracellular matrix and are involved in various signaling pathways that control cell behavior. The diagram below illustrates a simplified signaling cascade leading to MMP activation and its subsequent effects, which can be modulated by the synthesized inhibitors.

G cluster_0 MMP Activation Signaling Pathway Growth Factors\nCytokines Growth Factors Cytokines Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors\nCytokines->Receptor Tyrosine Kinases MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases->MAPK Pathway AP-1 / NF-κB AP-1 / NF-κB MAPK Pathway->AP-1 / NF-κB MMP Gene Transcription MMP Gene Transcription AP-1 / NF-κB->MMP Gene Transcription Pro-MMPs Pro-MMPs MMP Gene Transcription->Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM Degradation ECM Degradation Active MMPs->ECM Degradation Cell Migration, Invasion Cell Migration, Invasion ECM Degradation->Cell Migration, Invasion MMP Inhibitor\n(Synthesized Compound) MMP Inhibitor (Synthesized Compound) MMP Inhibitor\n(Synthesized Compound)->Active MMPs Inhibition

Caption: Simplified MMP activation and inhibition pathway.

Conclusion

While this compound is cataloged as a chemical intermediate, its inherent chemical functionalities present a promising starting point for the development of novel enzyme inhibitors. The outlined synthetic strategy towards MMP inhibitors provides a scientifically plausible, albeit hypothetical, application. This approach, combining stereoselective synthesis with the incorporation of a zinc-binding moiety, represents a rational drug design strategy. Further experimental validation is required to confirm the feasibility of the proposed synthesis and the biological activity of the resulting compounds. Researchers are encouraged to explore this and other potential applications of this versatile building block in their drug discovery programs.

Formulation of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one for Preclinical Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Abstract: This document provides a detailed framework and actionable protocols for the formulation of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one (CAS: 138459-91-3), a research compound often utilized as a drug intermediate.[1] Given its predicted hydrophobic nature, standard aqueous dissolution is unlikely, necessitating specialized formulation strategies to ensure accurate and reproducible results in biological assays. These application notes are designed for researchers, scientists, and drug development professionals, offering a guide from initial physicochemical characterization to the preparation of stable formulations for both in vitro and in vivo testing.

Section 1: Foundational Understanding & Physicochemical Characterization

The journey of evaluating any new chemical entity (NCE) begins with a thorough understanding of its fundamental properties. The formulation strategy is not a one-size-fits-all approach; it is dictated by the molecule's inherent physicochemical characteristics. For many novel compounds, including derivatives of thiazolidinone, poor aqueous solubility is a primary hurdle.[2][3][4] An improperly formulated compound can lead to precipitation in assay media, resulting in underestimated potency, poor bioavailability, and high variability in experimental data.

1.1 Compound Profile: this compound

A summary of the known properties of the target compound is essential before any experimental work begins.

PropertyValueSource
CAS Number 138459-91-3[5][6]
Molecular Formula C₈H₁₃NOS₂[7]
Molecular Weight 203.33 g/mol [7][8]
Physical Form Solid[5]
Purity Typically ≥95%[5][8][9]
Predicted Solubility Low in aqueous media (inferred from structure)N/A

1.2 Critical First Step: Solubility Screening

Before a robust formulation can be developed, the solubility of the compound in a range of pharmaceutically relevant solvents must be determined. This empirical data forms the basis of all subsequent formulation decisions.

Protocol 1: Kinetic Solubility Assessment

Objective: To rapidly determine the approximate solubility of the compound in various solvents to guide vehicle selection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, absolute

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Corn oil or Sesame oil

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates, analytical balance, vortex mixer, plate reader (optional)

Methodology:

  • Prepare a High-Concentration Stock: Prepare a 50 mM stock solution of the compound in 100% DMSO. This serves as the starting point for serial dilutions.

  • Solvent Plate Preparation: Add 198 µL of each test solvent (e.g., PBS, Ethanol, PEG 400, PG, Corn Oil, and co-solvent mixtures) to separate wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 50 mM DMSO stock solution to each well. This creates a 1:100 dilution, resulting in a target concentration of 500 µM with a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2-4 hours.

  • Observation: Visually inspect each well for precipitation. If a plate reader is available, measure turbidity by reading absorbance at ~650 nm. A clear solution indicates solubility at that concentration.

Data Interpretation: The results will generate a solubility profile, which can be summarized as follows.

Solvent/VehicleTarget Conc. (µM)Visual Observation (Hypothetical)Solubility Classification
PBS, pH 7.4500Heavy PrecipitateInsoluble
10% DMSO in PBS500PrecipitatePoorly Soluble
100% Ethanol500Clear SolutionSoluble
100% PEG 400500Clear SolutionSoluble
45% Ethanol / 55% PEG 400500Clear SolutionSoluble
Corn Oil500Hazy SuspensionSparingly Soluble/Dispersible

Section 2: Formulation for In Vitro Biological Assays

For in vitro assays (e.g., cell-based or biochemical), the primary goal is to achieve a homogenous solution of the compound in the final aqueous assay medium at the desired concentration while minimizing solvent-induced toxicity.[10]

2.1 The DMSO Stock Solution Strategy

The most common and practical approach involves preparing a concentrated stock solution in a water-miscible organic solvent, typically DMSO, followed by serial dilution into the assay medium.[10]

Why DMSO?

  • High Solubilizing Power: DMSO can dissolve a wide range of hydrophobic compounds at high concentrations.[11][12]

  • Water Miscibility: It is fully miscible with aqueous buffers and cell culture media.

  • Established Use: It is a widely accepted solvent in high-throughput screening and in vitro biology.

Critical Consideration: While effective, DMSO can exert biological effects and cytotoxicity. It is imperative to maintain a final DMSO concentration that is non-toxic to the biological system, typically below 0.5% , with ≤0.1% being the ideal target .[13] A vehicle control group, containing the same final concentration of DMSO as the highest test concentration, must always be included in the experiment.

Workflow for In Vitro Formulation Development

G cluster_0 Phase 1: Stock Solution cluster_1 Phase 2: Working Solution Preparation cluster_2 Critical Controls stock 1. Weigh Compound & Prepare 10-50 mM Stock in 100% DMSO vortex 2. Vortex/Sonicate Until Fully Dissolved stock->vortex aliquot 3. Aliquot into Small Volumes (Avoid Freeze-Thaw) vortex->aliquot store 4. Store at -20°C or -80°C Protected from Light aliquot->store thaw 5. Thaw One Aliquot of Stock Solution store->thaw Begin Experiment intermediate 6. Prepare Intermediate Dilution in Assay Medium (e.g., 1:100) thaw->intermediate serial 7. Perform Serial Dilutions to Final Concentrations intermediate->serial add 8. Add to Assay Plate serial->add vehicle_control Vehicle Control: Same final DMSO concentration, no compound.

Caption: Workflow for preparing compound solutions for in vitro assays.

Protocol 2: Preparation of Dosing Solutions for a Cell-Based Assay

Objective: To prepare a series of final compound concentrations for a 96-well plate assay, ensuring the final DMSO concentration remains constant at 0.1%.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO (from Protocol 1)

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or a 96-well dilution plate

Methodology:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature and vortex briefly.

  • Prepare Highest Concentration (10 µM): This requires a 1:1000 dilution of the stock. To do this, add 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium. Vortex immediately and vigorously to prevent precipitation. This is your top working solution.

  • Serial Dilutions:

    • Label a series of sterile tubes for your desired concentrations (e.g., 3 µM, 1 µM, 0.3 µM, etc.).

    • Add a fixed volume of cell culture medium (e.g., 140 µL) to each tube.

    • Transfer 60 µL from the 10 µM working solution to the "3 µM" tube and mix well. This creates a 1:3.33 dilution.

    • Continue this serial transfer down the line to achieve your final concentration curve.

  • Prepare Vehicle Control: Prepare a 0.1% DMSO vehicle control by adding 2 µL of 100% DMSO to 1998 µL of cell culture medium.

  • Dose the Assay Plate: Add the prepared working solutions and the vehicle control to your assay plate containing the cells.

Section 3: Formulation for In Vivo Biological Testing

Formulating a compound for in vivo administration presents greater challenges, as the vehicle must not only solubilize or suspend the compound but also be well-tolerated by the animal model and compatible with the chosen route of administration (e.g., oral, intravenous, intraperitoneal).[14]

3.1 Decision Framework for In Vivo Vehicle Selection

The choice of vehicle is a critical decision based on the compound's solubility, the required dose, and the administration route.

G cluster_options Common Formulation Options start Start: Need In Vivo Formulation sol_screen Solubility Data (from Protocol 1) start->sol_screen route Route of Administration? (e.g., PO, IV, IP) start->route decision Select Formulation Strategy sol_screen->decision route->decision aqueous Aqueous Suspension (e.g., 0.5% MC in water) Good for high-dose PO decision->aqueous Poor aqueous solubility High dose needed cosolvent Co-Solvent System (e.g., PEG400, Ethanol, Saline) Good for IV/IP if soluble decision->cosolvent Soluble in co-solvents Lower dose, IV/IP possible lipid Lipid/Oil Solution (e.g., Corn Oil) Good for lipophilic compounds (PO) decision->lipid Soluble in oil complex Complex Formulation (e.g., Cyclodextrin, Emulsion) For very challenging compounds decision->complex All other methods fail

Caption: Decision workflow for selecting an in vivo formulation strategy.

3.2 Common In Vivo Vehicles for Poorly Soluble Compounds

Vehicle TypeComposition ExamplePrimary RouteAdvantagesDisadvantages
Aqueous Suspension 0.5% Methylcellulose (MC) + 0.1% Tween 80 in waterOral (PO)Allows high dosing; generally well-tolerated.Requires careful preparation for uniformity; not suitable for IV.[14]
Co-Solvent System 10% DMSO, 40% PEG 400, 50% SalineIV, IP, POCreates a true solution; suitable for sterile filtration.Potential for vehicle toxicity; drug may precipitate upon injection.[12][15]
Oil Solution Compound dissolved in corn oil or sesame oilPO, Subcutaneous (SC)Good for highly lipophilic compounds.May alter absorption kinetics; viscosity can be an issue.[12]
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HPβCD) in waterIV, IP, POForms inclusion complexes to enhance solubility.[16][17]Can be expensive; potential for nephrotoxicity at high doses.
Protocol 3: Preparation of an Aqueous Suspension for Oral Gavage (10 mg/kg)

Objective: To prepare a uniform, 1 mg/mL suspension of the compound in a standard aqueous vehicle for oral administration to a mouse (assuming a 10 mL/kg dosing volume).

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in purified water

  • Mortar and pestle

  • Small glass beaker and magnetic stir bar/stir plate

  • Graduated cylinder and analytical balance

Methodology:

  • Prepare Vehicle: First, prepare the 0.5% MC / 0.2% Tween 80 vehicle and let it stir until fully hydrated and homogenous.

  • Calculate Required Mass: For a 10 mL formulation volume, you will need 10 mg of the compound. Weigh out accurately.

  • Create a Paste (Wetting Step): Place the weighed compound into the mortar. Add a very small amount of the vehicle (a few drops) and triturate (grind) with the pestle to create a smooth, uniform paste. This step is critical to wet the particles and prevent clumping.

  • Gradual Dilution: Slowly add more vehicle in small increments while continuing to mix, ensuring the suspension remains homogenous.

  • Final Mixing: Once all the vehicle has been added and mixed, transfer the suspension to the glass beaker with the magnetic stir bar.

  • Homogenize: Stir the suspension on a magnetic stir plate for at least 30-60 minutes before dosing. Crucially, the suspension must be kept stirring continuously during the entire dosing procedure to ensure each animal receives the correct dose.

  • Visual Inspection: Before drawing each dose, visually inspect the suspension for uniformity.

Section 4: Formulation Stability Assessment

A prepared formulation is only useful if it remains stable for the duration of the experiment. Stability testing ensures the compound remains in its intended state (dissolved or uniformly suspended) and has not degraded.[18][19]

Protocol 4: Short-Term "Bench-Top" Stability

Objective: To confirm the physical stability of the prepared formulation over a typical experimental timeframe (e.g., 4-8 hours).

Methodology:

  • Prepare the formulation as described in the relevant protocol (in vitro or in vivo).

  • Take an initial sample (T=0) for visual inspection and, if applicable, a concentration measurement (e.g., via HPLC-UV).

  • Leave the formulation on the bench under the same conditions it will experience during the experiment (e.g., stirring, at room temperature).

  • At set time points (e.g., 1, 2, 4, 8 hours), take another sample.

  • Visually inspect for any signs of precipitation, crystallization, or phase separation.

  • (Optional but recommended) Analyze the concentration of the later time points and compare it to the T=0 sample. A significant drop in concentration indicates instability.[20]

Interpretation: The formulation is considered stable for the tested period if there are no physical changes and the concentration remains within ±10% of the initial value.[20]

Section 5: Troubleshooting Common Formulation Issues

ProblemPotential CauseRecommended Solution
Precipitation in In Vitro Assay Final concentration exceeds aqueous solubility; insufficient mixing when diluting from stock.Decrease the final test concentration. Ensure vigorous and immediate mixing when adding DMSO stock to aqueous media.[13] Consider using a surfactant like Polysorbate 80 (at low conc.) in the assay buffer.[2][16]
Inconsistent In Vivo Results Non-homogenous suspension; compound settling during dosing.Ensure the wetting step (Protocol 3, Step 3) is performed correctly. Keep the suspension under constant magnetic stirring throughout the dosing procedure.[14]
Vehicle Control Shows Toxicity Solvent concentration is too high (e.g., DMSO, ethanol); vehicle is irritating.Reduce the final concentration of the organic co-solvent. For in vivo studies, select a more biocompatible vehicle like an aqueous suspension or oil if possible.[11][12]

References

Application Notes and Protocols for Molecular Docking Studies of Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on thiazolidinone derivatives. This document is intended to guide researchers through the process of computational screening and analysis of this important class of heterocyclic compounds against various biological targets.

Introduction to Thiazolidinone Derivatives

Thiazolidinone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, antibacterial, anti-inflammatory, antiviral, and antidiabetic properties. The thiazolidinone scaffold serves as a privileged structure in drug discovery, and molecular docking studies are instrumental in elucidating the potential mechanisms of action and in the rational design of novel, more potent derivatives.

Data Presentation: Quantitative Analysis of Thiazolidinone Derivatives

The following tables summarize key quantitative data from various studies on thiazolidinone derivatives, providing a comparative view of their efficacy against different biological targets.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound IDTarget ProteinCancer Cell LineDocking Score (kcal/mol)IC50 (µM)Reference
4j COX-2HePG-2-2.31[1]
4k COX-2HePG-2-4.98[1]
6b HePG-2--7.8 (Akt), -10.1 (CDK4)4.712[2][3]
5 HePG-2--7.6 (Akt), -8.5 (CDK4)9.082[2][3]
14a VEGFR-2Caco-2-1.5[4]
10b VEGFR-2MDA-MB-231-31.5[4]
4c VEGFR-2HEPG2-0.027 (nM)
4d VEGFR-2HEPG2-0.026 (nM)
4e VEGFR-2MCF7-19 (nM)
4h VEGFR-2MCF7-36 (nM)

Table 2: Antibacterial Activity of Thiazolidinone Derivatives

Compound IDTarget EnzymeBacterial StrainDocking Score (kcal/mol)MIC (µg/mL)Reference
Compound 5 MurBS. Typhimurium-0.008-0.06[5][6]
Compound 8 MurBS. Typhimurium--[5]
Compound 15 MurBS. Typhimurium--[5]
Thiazolidinone A MurB--7.7[7]
Compound 18 MUR BS. aureus-1.56-12.5
Compound 22 MUR BS. epidermidis-1.56-12.5
Compound 23 MUR BB. cereus-1.56-12.5

Table 3: Anti-inflammatory Activity of Thiazolidinone Derivatives

Compound IDTarget EnzymeDocking Score (kcal/mol)IC50 (µM)Reference
4k COX-2-0.05[1]
4j COX-2-0.06[1]
23a COX-2-2.3[8]
23b COX-2-1.9[8]
20b COX-2-14.4[9]
22c COX-2-3.84[9]
TZD-4 COX-2< -10-[10]
TZD-2 COX-2< -10-[10]
TZD-10 COX-2< -10-[10]

Experimental Protocols: Molecular Docking

This section provides a detailed, step-by-step protocol for performing molecular docking of thiazolidinone derivatives using AutoDock Vina, a widely used open-source docking program.

Protocol 1: Molecular Docking using AutoDock Vina

1. Preparation of the Target Protein:

  • Step 1.1: Retrieval of Protein Structure. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Step 1.2: Protein Clean-up. Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands. This can be done using software like Biovia Discovery Studio or by manually editing the PDB file.

  • Step 1.3: Addition of Polar Hydrogens. Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. This can be performed using AutoDock Tools (ADT).

  • Step 1.4: Charge Assignment. Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used and is available in ADT.

  • Step 1.5: Saving the Prepared Protein. Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Thiazolidinone Ligand:

  • Step 2.1: Ligand Structure Generation. Draw the 2D structure of the thiazolidinone derivative using chemical drawing software like ChemDraw or MarvinSketch and save it in a suitable format (e.g., MOL or SDF).

  • Step 2.2: 3D Conversion and Energy Minimization. Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a stable, low-energy conformation. Software like Avogadro or the online tool PRODRG can be used for this purpose.

  • Step 2.3: Ligand Preparation for Docking. Open the 3D structure of the ligand in AutoDock Tools. ADT will automatically detect the root and set up rotatable bonds.

  • Step 2.4: Saving the Prepared Ligand. Save the prepared ligand in the PDBQT format.

3. Grid Box Generation:

  • Step 3.1: Identifying the Binding Site. The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature review. If the binding site is unknown, blind docking can be performed by creating a grid box that covers the entire protein surface.

  • Step 3.2: Setting Grid Parameters. In ADT, define the center and dimensions (x, y, z) of the grid box to encompass the identified binding site. The grid spacing is typically set to 1 Å.

  • Step 3.3: Saving the Grid Parameter File. Save the grid parameters as a GPF file.

4. Running the Docking Simulation:

  • Step 4.1: Configuration File. Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the output file name.

  • Step 4.2: Executing AutoDock Vina. Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Step 4.3: Output. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

5. Analysis of Docking Results:

  • Step 5.1: Visualization. Visualize the docked poses of the thiazolidinone derivative within the protein's binding site using molecular visualization software such as PyMOL or Chimera.

  • Step 5.2: Interaction Analysis. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein. This analysis provides insights into the key interactions responsible for binding.

  • Step 5.3: Binding Affinity. The binding affinity scores (in kcal/mol) provided by Vina indicate the strength of the interaction. More negative scores suggest stronger binding.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of thiazolidinone derivatives.

molecular_docking_workflow cluster_prep Preparation cluster_proc Processing cluster_dock Docking cluster_analysis Analysis p1 Protein Structure (PDB) p2 Protein Preparation (Clean, Add H, Assign Charges) p1->p2 l1 Ligand Structure (2D/3D) l2 Ligand Preparation (Energy Minimization) l1->l2 g1 Grid Box Generation p2->g1 d1 AutoDock Vina Simulation l2->d1 g1->d1 a1 Visualization of Poses d1->a1 a2 Interaction Analysis a1->a2 a3 Binding Affinity Evaluation a2->a3

A generalized workflow for molecular docking studies.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazolidinone Thiazolidinone Derivative Thiazolidinone->PI3K inhibits

Inhibition of the PI3K/Akt signaling pathway by thiazolidinone derivatives.

COX2_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation Thiazolidinone Thiazolidinone Derivative Thiazolidinone->COX2 inhibits

Mechanism of COX-2 inhibition by thiazolidinone derivatives.

MurB_inhibition_pathway cluster_synthesis Bacterial Peptidoglycan Synthesis UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine enolpyruvate UDP_GlcNAc->UDP_GlcNAc_enolpyruvate MurA MurA MurA UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc_enolpyruvate->UDP_MurNAc MurB MurB MurB (UDP-N-acetylenolpyruvylglucosamine reductase) Peptidoglycan Peptidoglycan (Cell Wall) UDP_MurNAc->Peptidoglycan Thiazolidinone Thiazolidinone Derivative Thiazolidinone->MurB inhibits

Inhibition of bacterial cell wall synthesis via MurB enzyme by thiazolidinones.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance reaction yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the N-acylation of 2-thioxothiazolidine with pivaloyl chloride.

IssuePossible Cause(s)Suggested Solution(s)
Low to No Product Formation Inactive Reagents: Pivaloyl chloride is sensitive to moisture. 2-thioxothiazolidine may be of poor quality.Use freshly opened or distilled pivaloyl chloride. Ensure 2-thioxothiazolidine is pure and dry.
Insufficient Reaction Temperature: The activation energy for the reaction may not be met.Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Inappropriate Base: The base may not be strong enough to deprotonate 2-thioxothiazolidine effectively.Switch to a stronger, non-nucleophilic base such as triethylamine or pyridine.
Formation of S-acylated Byproduct Reaction Conditions Favoring S-acylation: The thione sulfur can compete with the nitrogen for acylation. This is often influenced by the solvent and base.Employ a non-polar, aprotic solvent like dichloromethane (DCM) or toluene. Use a sterically hindered base to favor N-acylation.
Multiple Unidentified Byproducts Decomposition of Starting Material or Product: High temperatures or prolonged reaction times can lead to degradation.Monitor the reaction closely using TLC or LC-MS. Reduce the reaction temperature and time once the starting material is consumed.
Side Reactions of Pivaloyl Chloride: Pivaloyl chloride can undergo decarbonylation to form a tert-butyl cation, leading to alkylation byproducts, especially under Friedel-Crafts conditions.Avoid Lewis acid catalysts if not necessary for the reaction. Maintain a controlled temperature.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired N-acyl product and potential S-acyl byproduct may have similar retention factors.Utilize column chromatography with a carefully selected solvent system. Consider recrystallization as an alternative or additional purification step.
Inconsistent Yields Variability in Reagent Quality or Reaction Setup: Inconsistent purity of starting materials or exposure to moisture can lead to fluctuating results.Standardize the quality of all reagents and ensure a dry reaction setup under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the N-acylation of 2-thioxothiazolidine with pivaloyl chloride in the presence of a base.

Reaction_Scheme 2-thioxothiazolidine 2-Thioxothiazolidine Product This compound 2-thioxothiazolidine->Product + Pivaloyl_chloride Pivaloyl Chloride Pivaloyl_chloride->Product + Base Base Base->Product Solvent Solvent Solvent->Product

General reaction for the synthesis.

Q2: Which base is most effective for this reaction?

A2: A non-nucleophilic organic base is generally preferred to avoid side reactions. Triethylamine and pyridine are commonly used. The choice of base can influence the regioselectivity (N- vs. S-acylation).

Q3: What is the optimal solvent for this synthesis?

A3: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are typically used to prevent the hydrolysis of pivaloyl chloride. The polarity of the solvent can affect the reaction rate and selectivity.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to distinguish between the starting material, product, and any major byproducts.

Q5: What are the key safety precautions for this synthesis?

A5: Pivaloyl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. The reaction should be conducted under an inert atmosphere to exclude moisture.

Experimental Protocols

General Protocol for N-acylation of 2-thioxothiazolidine

This protocol provides a general starting point for the synthesis. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • 2-thioxothiazolidine

  • Pivaloyl chloride

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-thioxothiazolidine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient).

Experimental_Workflow A Dissolve 2-thioxothiazolidine in anhydrous DCM B Add triethylamine A->B C Cool to 0 °C and add pivaloyl chloride B->C D Stir at room temperature (2-4 hours) C->D E Quench with NaHCO3 (aq) D->E F Separate organic layer E->F G Extract aqueous layer with DCM F->G H Wash combined organic layers with brine G->H I Dry and concentrate H->I J Purify by column chromatography I->J

A typical experimental workflow.

Data Presentation

The following tables summarize how different reaction parameters can affect the yield of N-acylation reactions of similar heterocyclic compounds, providing a basis for optimization.

Table 1: Effect of Base on Yield

BaseSolventTemperature (°C)Time (h)Approximate Yield (%)
TriethylamineDCM0 to RT380-90
PyridineDCM0 to RT475-85
DMAP (cat.)DCMRT2>90
K₂CO₃AcetonitrileReflux660-70

Table 2: Effect of Solvent on Yield

SolventBaseTemperature (°C)Time (h)Approximate Yield (%)
Dichloromethane (DCM)Triethylamine0 to RT380-90
Tetrahydrofuran (THF)Triethylamine0 to RT375-85
TolueneTriethylamineRT to 50470-80
AcetonitrileTriethylamineRT565-75

Troubleshooting Logic

Troubleshooting_Logic start Low Yield check_reagents Are reagents pure and dry? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes improve_reagents Use fresh/purified reagents. Ensure anhydrous conditions. check_reagents->improve_reagents No check_byproducts Are there significant byproducts? check_conditions->check_byproducts Yes optimize_temp Optimize temperature. check_conditions->optimize_temp No address_byproducts Identify byproducts (e.g., S-acylation). Adjust conditions to minimize. check_byproducts->address_byproducts Yes success Improved Yield check_byproducts->success No improve_reagents->start Re-run experiment optimize_base Change base. optimize_temp->optimize_base optimize_solvent Change solvent. optimize_base->optimize_solvent optimize_solvent->start address_byproducts->start

purification challenges of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. The information is designed to address common challenges encountered during the purification and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Based on a typical synthesis involving the acylation of 2-thioxothiazolidine with pivaloyl chloride, potential impurities include:

  • Unreacted starting materials: 2-thioxothiazolidine and pivaloyl chloride.

  • Byproducts of pivaloyl chloride hydrolysis: Pivalic acid.

  • Side products: Diacylated species or products from ring-opening of the thiazolidine ring, particularly if harsh reaction conditions are used.

  • Residual solvents from the reaction and workup.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The thione moiety can be susceptible to oxidation, and the N-acyl amide bond can be prone to hydrolysis in the presence of moisture and acid or base.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: The following techniques are recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is generally suitable for determining the purity and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in the identification of impurities.

  • Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and assessing the purity of fractions during column chromatography.

Troubleshooting Guides

Purification Challenges
Problem Possible Cause(s) Troubleshooting Steps
Low yield after purification - Decomposition on silica gel during column chromatography.- Product loss during recrystallization due to high solubility in the chosen solvent.- Incomplete extraction during workup.- Deactivate the silica gel with a small amount of triethylamine in the eluent.- Use an alternative stationary phase like alumina.- For recrystallization, use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Perform a thorough solvent screen.- Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. Perform multiple extractions.
Co-elution of impurities during column chromatography - Impurities have similar polarity to the product.- Optimize the mobile phase by trying different solvent systems with varying polarities.- Use a longer column or a stationary phase with a smaller particle size for better resolution.- Consider other purification techniques like preparative HPLC or crystallization.
Product degradation during purification - Presence of acidic or basic impurities.- Exposure to high temperatures for extended periods.- Oxidation of the thione group.- Neutralize the crude product before purification.- Use buffered mobile phases for chromatography if necessary.- Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure.- Handle the compound under an inert atmosphere and use degassed solvents.
Stability Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound decomposes upon storage - Presence of moisture, leading to hydrolysis of the N-acyl amide bond.- Exposure to air, leading to oxidation of the thione moiety.[1][2]- Ensure the product is thoroughly dried before storage.- Store in a tightly sealed container with a desiccant.- Store under an inert atmosphere (argon or nitrogen).
Discoloration of the compound (e.g., turning yellow or brown) - Oxidation or other degradation pathways.- Store the compound protected from light.- Re-purify the material if purity is critical for downstream applications.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity solvent mixture like hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed compound onto the top of the column.

  • Elution: Start the elution with a low polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator at reduced pressure and moderate temperature.

Representative HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Data Presentation

Table 1: Typical Solvent Systems for Purification
Purification Method Solvent System Notes
Column Chromatography Hexane/Ethyl AcetateA common choice for compounds of moderate polarity. The ratio can be adjusted to optimize separation.
Dichloromethane/MethanolFor more polar impurities, a small amount of methanol can be added to dichloromethane.
Recrystallization Ethanol/WaterThe compound may be soluble in hot ethanol and precipitate upon addition of water.
Isopropanol
Ethyl Acetate/HexaneDissolve in hot ethyl acetate and add hexane until turbidity is observed, then cool.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (2-thioxothiazolidine, pivaloyl chloride) reaction Acylation Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude purification_choice Purification Method? crude->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Pure pure_product Pure Product column_chrom->pure_product recrystallization->pure_product analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Issue Observed low_yield Low Yield start->low_yield impurity Persistent Impurity start->impurity degradation Product Degradation start->degradation cause_yield Decomposition on Silica? High Solubility? low_yield->cause_yield cause_impurity Similar Polarity? impurity->cause_impurity cause_degradation Acid/Base Sensitivity? Thermal Instability? degradation->cause_degradation solution_yield Deactivate Silica Optimize Recrystallization Solvent cause_yield->solution_yield solution_impurity Change Mobile Phase Use Preparative HPLC cause_impurity->solution_impurity solution_degradation Neutralize Crude Product Use Low Temperature cause_degradation->solution_degradation

Caption: A troubleshooting decision tree for purification challenges of this compound.

References

Technical Support Center: Synthesis of Thioxothiazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thioxothiazolidinones (also known as rhodanines). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-arylidenethioxothiazolidin-4-ones?

A1: The most prevalent and versatile method is the Knoevenagel condensation of a 2-thioxothiazolidin-4-one (rhodanine) with an aromatic aldehyde.[1][2] This reaction is typically catalyzed by a weak base.[3]

Q2: What are the critical parameters to control during the Knoevenagel condensation for thioxothiazolidinone synthesis?

A2: Key parameters to control include the choice of catalyst, solvent, reaction temperature, and reaction time. The nature of the substituents on the aromatic aldehyde also plays a significant role in the reaction outcome.[4]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: My purified product yield is consistently low. What are the potential causes?

A4: Low yields can result from several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification. Common side reactions include self-condensation of the aldehyde and Michael addition.[3] Inefficient purification techniques can also lead to significant product loss.

Troubleshooting Guides

Problem 1: Low Product Yield or Incomplete Reaction

Symptoms:

  • TLC analysis shows a significant amount of starting material (aldehyde and/or rhodanine) remaining even after prolonged reaction time.

  • The isolated yield of the desired thioxothiazolidinone is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Activity 1. Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).2. Switch to a more effective catalyst. A comparative study of different catalysts can be found in the data section below.Increased reaction rate and higher conversion to the product.
Inappropriate Solvent 1. Ensure the solvent fully dissolves the reactants at the reaction temperature.2. Experiment with different solvents. Ethanol is a common choice, but other solvents like water or solvent-free conditions have also been used successfully.[4][6]Improved solubility can enhance reaction kinetics. The choice of solvent can also influence catalyst activity and side reactions.
Suboptimal Reaction Temperature 1. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 60-80 °C).[3] 2. For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration.Increased reaction rates are typically observed at higher temperatures.
Deactivated Aldehyde Aldehydes with strong electron-donating groups may be less reactive. In such cases, using a more active catalyst or higher reaction temperatures might be necessary.Improved conversion of the less reactive aldehyde.
Problem 2: Presence of Significant Side Products

Symptoms:

  • TLC plate shows multiple spots in addition to the starting materials and the desired product.

  • Purification by recrystallization or column chromatography is difficult due to impurities with similar polarity to the product.

  • NMR spectrum of the crude product shows unexpected peaks.

Possible Side Reactions and Mitigation Strategies:

A. Self-Condensation of the Aldehyde

This is more likely to occur with aldehydes that have enolizable protons and when using strong bases.[3] The aldehyde reacts with itself to form an aldol condensation product.

Mitigation:

  • Use a weaker base: Instead of strong bases like sodium hydroxide, opt for milder catalysts such as piperidine, pyridine, or ammonium acetate.[3]

  • Control stoichiometry: Use a 1:1 molar ratio of the aldehyde and rhodanine to minimize the excess aldehyde available for self-condensation.

B. Michael Addition

The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the rhodanine nucleophile.

Mitigation:

  • Control stoichiometry: Avoid a large excess of the rhodanine starting material.

  • Monitor reaction time: Stop the reaction once the formation of the desired product is complete (as determined by TLC) to prevent further reaction.

Workflow for Troubleshooting Side Reactions:

Side_Reaction_Troubleshooting start Problem: Significant Side Products Detected check_tlc Analyze TLC Plate for Impurity Spots start->check_tlc identify_side_product Characterize Side Products (NMR, MS) check_tlc->identify_side_product aldehyde_self_condensation Hypothesis: Aldehyde Self-Condensation identify_side_product->aldehyde_self_condensation If byproduct matches known self-condensation product michael_addition Hypothesis: Michael Addition identify_side_product->michael_addition If byproduct matches known Michael adduct solution_base Solution: Use Weaker Base (e.g., piperidine) aldehyde_self_condensation->solution_base solution_stoichiometry_aldehyde Solution: Adjust Stoichiometry (1:1 ratio) aldehyde_self_condensation->solution_stoichiometry_aldehyde solution_stoichiometry_rhodanine Solution: Avoid Excess Rhodanine michael_addition->solution_stoichiometry_rhodanine solution_time Solution: Optimize Reaction Time michael_addition->solution_time re_run_reaction Re-run Reaction with Modified Conditions solution_base->re_run_reaction solution_stoichiometry_aldehyde->re_run_reaction solution_stoichiometry_rhodanine->re_run_reaction solution_time->re_run_reaction verify_purity Verify Purity by TLC and NMR re_run_reaction->verify_purity success Successful Synthesis verify_purity->success Purity Confirmed Knoevenagel_Protocol cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification rhodanine 2-Thioxothiazolidin-4-one (1.0 eq) dissolve Dissolve Reactants in Ethanol rhodanine->dissolve aldehyde Aromatic Aldehyde (1.1 eq) aldehyde->dissolve solvent Ethanol solvent->dissolve reflux Heat to Reflux (~80 °C) dissolve->reflux add_catalyst Add Piperidine (10 mol%) reflux->add_catalyst monitor Monitor by TLC add_catalyst->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Distilled Water filter->wash recrystallize Recrystallize wash->recrystallize product Pure 5-Arylidenethioxothiazolidin-4-one recrystallize->product

Caption: General experimental workflow for Knoevenagel condensation.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (a mixture of a non-polar solvent like petroleum ether and a polar solvent like ethyl acetate).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen eluent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified thioxothiazolidinone.

[7]### Characterization of Potential Side Products

Aldehyde Self-Condensation Product (Example: from Benzaldehyde)

  • 1H NMR: Expect to see signals corresponding to a β-hydroxy aldehyde or an α,β-unsaturated aldehyde, which will differ significantly from the desired product's spectrum. The aldehydic proton will be present, and new olefinic or hydroxyl protons may be visible. *[8][9][10] Mass Spectrometry: The molecular weight will correspond to the dimer of the starting aldehyde (minus water, if dehydrated).

[11]Michael Adduct

  • 1H NMR: The spectrum will be more complex than that of the desired product. Key indicators include the disappearance of the olefinic proton signal of the Knoevenagel product and the appearance of new aliphatic proton signals.

  • Mass Spectrometry: The molecular weight will be the sum of the desired Knoevenagel product and another molecule of the rhodanine starting material.

References

optimizing reaction conditions for Knoevenagel condensation of rhodanines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Knoevenagel Condensation of Rhodanines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and answers to common challenges encountered during the synthesis of rhodanine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation in the context of rhodanine synthesis?

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize 5-arylidene-rhodanine derivatives.[1][2] It involves a nucleophilic addition of an active hydrogen compound, in this case, the methylene group at the C-5 position of the rhodanine ring, to a carbonyl group of an aldehyde or ketone.[3][4] This is typically followed by a dehydration reaction, which eliminates a molecule of water to form an α,β-unsaturated product.[3] The reaction is generally catalyzed by a weak base.[3]

Q2: Which catalysts are most effective for this reaction?

The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions (e.g., solvent, temperature).[5][6] Commonly used catalysts include:

  • Weak organic bases: Piperidine, pyridine, and ammonium salts (like ammonium acetate) are traditionally used.[6][7]

  • Heterogeneous catalysts: These are often preferred for their ease of separation and recyclability.[5] Examples include copper ferrite nanoparticles (CuFe2O4 NPs)[2][8], alum[9], and reconstructed hydrotalcites.[10]

  • Ionic Liquids: Task-specific ionic liquids like Di-Isopropyl Ethyl Ammonium Acetate (DIPEAc) and 2-hydroxyethylammonium formate can act as both catalyst and solvent, often providing high yields under mild, solvent-free conditions.[11][12]

  • Green Catalysts: In line with green chemistry principles, catalysts like L-proline and boric acid, or even catalyst-free approaches in water or deep eutectic solvents, have been developed.[1][7][13][14]

Q3: How does the choice of solvent affect the reaction outcome?

The solvent plays a significant role in reaction rate and yield.[7]

  • Polar Aprotic Solvents: Solvents like DMF and acetonitrile can lead to high conversions in short reaction times.[15]

  • Polar Protic Solvents: Water and ethanol are effective and environmentally benign options.[7][9] Water is often an excellent choice, especially when using water-soluble catalysts like alum.[9]

  • Nonpolar Solvents: Toluene can be used, particularly when azeotropic removal of water is desired to drive the reaction to completion.[7]

  • Solvent-Free/Neat Conditions: Using ionic liquids or deep eutectic solvents can eliminate the need for traditional organic solvents, simplifying work-up and reducing waste.[1][11][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q4: My reaction yield is consistently low. What are the most common causes and how can I fix it?

Low yields can stem from several factors, including catalyst issues, suboptimal reaction conditions, or incomplete conversion.[7][13][16]

Possible Causes & Solutions:

  • Catalyst Inactivity: The catalyst may be old, impure, or inappropriate for your specific substrates.[16][17]

    • Solution: Use a fresh or purified catalyst. Screen a variety of catalysts (see table below) to find the optimal one for your aldehyde. Ensure the correct catalytic loading is used; too much can sometimes promote side reactions.[16]

  • Unfavorable Equilibrium: The Knoevenagel condensation produces water, which can inhibit the reaction or shift the equilibrium back toward the reactants.[7][16][17]

    • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding molecular sieves to the reaction mixture.[7][13]

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently.[7][16]

    • Solution: Gradually increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC). Gentle heating (e.g., 60-80°C) often improves both the rate and yield.[16] Some modern protocols also use microwave irradiation to significantly shorten reaction times and improve yields.[9]

  • Incomplete Conversion: The reaction may appear to stop before all the starting material is consumed.[7]

    • Solution: Increase the reaction time and monitor progress using TLC. If the reaction stalls, a slight excess of the rhodanine may be beneficial.[7][16]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed catalyst Step 1: Evaluate Catalyst start->catalyst conditions Step 2: Optimize Conditions catalyst->conditions No Improvement success Yield Improved catalyst->success Improvement sub_catalyst1 Use fresh catalyst catalyst->sub_catalyst1 sub_catalyst2 Screen different catalysts (e.g., bases, heterogeneous) catalyst->sub_catalyst2 sub_catalyst3 Adjust catalyst loading catalyst->sub_catalyst3 equilibrium Step 3: Address Equilibrium conditions->equilibrium No Improvement conditions->success Improvement sub_conditions1 Increase temperature incrementally conditions->sub_conditions1 sub_conditions2 Increase reaction time conditions->sub_conditions2 sub_conditions3 Change solvent (e.g., polar aprotic) conditions->sub_conditions3 purity Step 4: Check Reactants equilibrium->purity No Improvement equilibrium->success Improvement sub_equilibrium1 Use Dean-Stark trap equilibrium->sub_equilibrium1 sub_equilibrium2 Add molecular sieves equilibrium->sub_equilibrium2 purity->success Improvement sub_purity1 Verify purity of aldehyde and rhodanine purity->sub_purity1

Caption: A logical workflow for troubleshooting low product yield.

Q5: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side reactions can compete with the desired condensation, reducing the purity and yield of your product.

Possible Side Reactions & Solutions:

  • Self-Condensation of Aldehyde: If a base catalyst is too strong, it can promote the self-condensation of the aldehyde starting material (an aldol reaction).[6][7]

    • Solution: Use a weaker base catalyst. Piperidine, ammonium acetate, or L-proline are generally preferred over stronger bases like alkoxides.[7][16]

  • Michael Addition: The α,β-unsaturated product is a Michael acceptor and can react with a second molecule of deprotonated rhodanine. This is more common with longer reaction times or higher temperatures.[16]

    • Solution: Carefully monitor the reaction and stop it as soon as the starting aldehyde is consumed. Avoid a large excess of the rhodanine reactant and consider lowering the reaction temperature.[16][18]

Q6: The product is difficult to purify. What are some effective work-up and purification strategies?

For many modern, green protocols, the product precipitates directly from the reaction mixture and can be isolated by simple filtration.[9][19]

  • Filtration and Recrystallization: If the reaction is clean, after completion, the mixture can be poured into crushed ice or cold water.[9] The solid product that separates is then collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent like ethanol.[9]

  • Column Chromatography: If simple filtration is insufficient, purification via column chromatography on silica gel is a standard method.[9]

  • Catalyst Removal: When using heterogeneous catalysts, they can be easily removed by filtration at the end of the reaction.[2][5] For ionic liquids, the product can often be precipitated by adding water, allowing the ionic liquid to be recovered from the aqueous filtrate.[11]

Data on Reaction Condition Optimization

The following tables summarize quantitative data from various studies to guide your optimization process.

Table 1: Comparison of Different Catalysts and Solvents
Catalyst (mol%)AldehydeSolventTemp. (°C) / Power (W)TimeYield (%)Reference
Alum (15 mol%)BenzaldehydeWater400 W4 min93[9]
NoneVanillinPro/Gly (1:2) DES60°C1 h94[20]
NoneVanillinChCl/urea (1:2) DES90°C-53[20]
DIPEAcBenzaldehydeDIPEAc (neat)Room Temp40 min93[11]
CuFe2O4 NPs4-ChlorobenzaldehydeWater80°C30 min96[8]
Sodium AcetateSubstituted BenzaldehydesGlacial Acetic AcidReflux--[2]
Diethylamine (aq)Various AldehydesWaterRoom Temp-82-96[19]
Table 2: Effect of Solvent on Yield (Benzaldehyde + Rhodanine)
CatalystSolventTemp.TimeYield (%)Reference
DIPEAcDIPEAc (neat)Room Temp40 min93[11]
DIPEAcAcetonitrileRoom Temp2 h75[11]
DIPEAcDichloromethaneRoom Temp3 h60[11]
DIPEAcEthanolRoom Temp3 h70[11]
DIPEAcWaterRoom Temp4 h55[11]
HydrotalciteTolueneRoom Temp4 h99[15]
HydrotalciteDMFRoom Temp1 h99[15]
HydrotalciteMethanolRoom Temp24 h12[15]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis Using Alum in Water[10]

This protocol describes an efficient and environmentally friendly synthesis of 5-arylidenerhodanines.

Materials:

  • Rhodanine (20 mmol)

  • Aromatic aldehyde (20 mmol)

  • Alum (15 mol%)

  • Water

Procedure:

  • In a suitable vessel, create a mixture of rhodanine (20 mmol), the respective aromatic aldehyde (20 mmol), and alum (15 mol%) in water.

  • Subject the mixture to microwave irradiation at 400 watts. To ensure controlled heating, apply power intermittently at 30-second intervals.

  • Monitor the reaction's completion using TLC with a silica gel-G plate. The typical reaction time is 3-6 minutes.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Isolate the solid product that separates out by filtration.

  • Dry the solid and recrystallize it from ethanol to obtain the pure 5-arylidenerhodanine product.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Rhodanine, Aldehyde, & Catalyst prep2 Add Solvent (e.g., Water, Ethanol, DES) prep1->prep2 react1 Stir/Heat Mixture (Conventional or Microwave) prep2->react1 react2 Monitor by TLC react1->react2 workup1 Quench Reaction (e.g., pour into ice water) react2->workup1 Reaction Complete workup2 Filter Precipitate workup1->workup2 workup3 Wash & Dry Solid workup2->workup3 workup4 Recrystallize or Column Chromatography workup3->workup4 analysis1 Characterize Product (NMR, IR, MS) workup4->analysis1

Caption: General experimental workflow for Knoevenagel condensation.

Protocol 2: Catalyst-Free Synthesis in a Deep Eutectic Solvent (DES)[21]

This method avoids traditional catalysts and organic solvents, offering a sustainable alternative.

Materials:

  • Vanillin (1 equivalent)

  • Rhodanine (1 equivalent)

  • L-Proline/Glycerol (Pro/Gly 1:2 molar ratio) as the DES

Procedure:

  • Prepare the L-Proline/Glycerol (1:2) deep eutectic solvent.

  • Add vanillin and rhodanine to the DES in a reaction flask.

  • Stir the mixture at 60°C for 1 hour.

  • After 1 hour, add water to the reaction mixture to precipitate the product (hydrolysis).

  • Collect the solid product by simple filtration. No further purification is typically required.

References

Technical Support Center: Stability of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier information, this compound is stable when stored at room temperature.[1] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture, in a well-ventilated, dry place.

Q2: What are the potential degradation pathways for this compound under storage?

A2: While specific degradation pathways for this compound have not been extensively reported, molecules with similar structural features, such as an N-acyl bond and a thione group, may be susceptible to the following degradation mechanisms:

  • Hydrolysis: The N-acyl bond can be susceptible to cleavage under acidic or basic conditions, leading to the formation of 2,2-dimethylpropanoic acid and thiazolidine-2-thione. The thiazolidine ring itself may also undergo hydrolysis, although this is generally slower.

  • Oxidation: The thione (C=S) group can be oxidized, potentially forming a sulfine (C=S=O) or ultimately a ketone (C=O) analog.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, potentially leading to complex mixtures of degradants.

  • Thermal Degradation: High temperatures can accelerate hydrolytic and oxidative degradation, as well as potentially cause other thermal decomposition reactions.

Q3: How can I assess the stability of this compound in my own experiments?

A3: Forced degradation studies are a systematic way to evaluate the intrinsic stability of a compound.[2][3][4][5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions to identify potential degradation products and pathways.[2][3][4][5][6] The main stress conditions to investigate are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[5][6]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is required to separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose.[7][8] The use of a photodiode array (PDA) detector can be beneficial for peak purity analysis. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[9][10][11]

Troubleshooting Guide

Issue 1: I am observing a decrease in the purity of my compound over time, even under recommended storage conditions.

  • Possible Cause: The compound may be sensitive to ambient light or moisture ingress.

  • Troubleshooting Steps:

    • Ensure the container is tightly sealed and opaque. If the original container is not light-protective, store it in a dark place or wrap it in aluminum foil.

    • Consider storing the compound in a desiccator to minimize exposure to humidity.

    • Re-analyze the purity of your sample using a validated stability-indicating HPLC method to confirm the degradation and quantify the impurities.

Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading in my formulation or solvent.

  • Possible Cause: The excipients or solvents in your formulation may be incompatible with the compound, or the pH of the solution may be promoting hydrolysis.

  • Troubleshooting Steps:

    • Perform compatibility studies by storing the compound with individual excipients and analyzing for degradation.

    • Measure the pH of your formulation. If it is significantly acidic or basic, consider adjusting the pH or using a different buffer system.

    • Conduct a forced degradation study of the compound in your specific formulation to identify any interactions and degradation products.

Issue 3: I am performing a forced degradation study, but I am not observing significant degradation under certain stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough to induce degradation.

  • Troubleshooting Steps:

    • For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 N to 1 N), increase the temperature, or prolong the exposure time.

    • For oxidative studies, a higher concentration of the oxidizing agent (e.g., hydrogen peroxide) can be used, or the temperature can be elevated.

    • For thermal studies, increase the temperature in increments (e.g., 10°C) above the accelerated testing condition.[1]

    • Ensure that for photostability studies, the light source provides both UV and visible light of sufficient intensity and duration as per ICH Q1B guidelines.[2][12][13][14][15]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific experimental setup and the observed stability of the compound.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method should be developed and validated to separate the active pharmaceutical ingredient (API) from its degradation products. A general starting point for method development could be:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH 3-7)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance of the compound
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL
Forced Degradation Protocols

1. Acid Hydrolysis

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Add an equal volume of 0.1 N or 1 N hydrochloric acid.

  • Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of base (e.g., 0.1 N or 1 N NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze a control sample of the compound in the solvent without acid.

2. Base Hydrolysis

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add an equal volume of 0.1 N or 1 N sodium hydroxide.

  • Store the solution at room temperature for a defined period.

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of acid (e.g., 0.1 N or 1 N HCl), and dilute for HPLC analysis.

  • Analyze a control sample of the compound in the solvent without base.

3. Oxidative Degradation

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%).

  • Store the solution at room temperature for a defined period.

  • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Analyze a control sample of the compound in the solvent without hydrogen peroxide.

4. Thermal Degradation

  • Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period (e.g., 1, 3, 7 days).

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • A control sample should be stored at recommended storage conditions.

5. Photolytic Degradation

  • Expose the compound, both as a solid and in solution, to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis API This compound Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Solution Thermal Thermal Stress (Solid, heat/humidity) API->Thermal Acid Acid Hydrolysis (HCl, heat) Solution->Acid Base Base Hydrolysis (NaOH) Solution->Base Oxidation Oxidation (H2O2) Solution->Oxidation Photo Photolytic Stress (UV/Vis light) Solution->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC LCMS LC-MS for Identification Acid->LCMS Base->HPLC Base->LCMS Oxidation->HPLC Oxidation->LCMS Thermal->HPLC Thermal->LCMS Photo->HPLC Photo->LCMS Data Data Analysis: - Purity - Degradant Profile HPLC->Data LCMS->Data

Caption: Workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Deg1 2,2-Dimethylpropanoic Acid Parent->Deg1 N-acyl cleavage Deg2 Thiazolidine-2-thione Parent->Deg2 N-acyl cleavage Deg3 N-Oxide or S-Oxide derivatives Parent->Deg3 Deg4 Complex Mixture of Degradants Parent->Deg4

Caption: Potential degradation pathways.

References

Technical Support Center: NMR Peak Assignments for Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR peak assignments of thiazolidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for resolving common challenges encountered during NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shift ranges for the core protons of a thiazolidinone ring?

A1: The chemical shifts of the thiazolidinone core protons can vary depending on the substitution pattern and the solvent used. However, some general ranges can be expected. The methylene protons (-S-CH₂-CO-) often appear as a singlet or two doublets (if diastereotopic) and their chemical shifts are influenced by the substituents on the nitrogen and C5 position.

Q2: My methylene protons at C5 of the thiazolidinone ring are appearing as two doublets instead of a singlet. Why is this?

A2: The appearance of the C5 methylene protons as two doublets, forming an AB quartet system, is common and indicates that these protons are diastereotopic. This diastereotopicity arises when a stereocenter is present elsewhere in the molecule, making the two protons chemically non-equivalent. Even if the stereocenter is distant, it can still lead to this observation.

Q3: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?

A3: Unexpected peaks in an NMR spectrum can arise from several sources. Common culprits include residual solvents from your reaction workup or purification, the presence of water in your NMR solvent, or contamination from the NMR tube or cap. It is also possible that you have a mixture of rotamers or isomers.[1]

Q4: How can I confirm the assignment of an N-H proton in my thiazolidinone derivative?

A4: A simple method to confirm the presence of an exchangeable proton like an N-H is to perform a D₂O exchange experiment.[1] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the N-H proton should either disappear or significantly decrease in intensity due to proton-deuterium exchange.[1]

Q5: What 2D NMR experiments are most useful for assigning the structure of a complex thiazolidinone derivative?

A5: For complex structures, a combination of 2D NMR experiments is often necessary for unambiguous peak assignment. The most common and useful experiments include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[2][3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[2][3][4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing valuable information about the 3D structure and stereochemistry.[3]

Troubleshooting Guides

Problem 1: Overlapping Signals in the Aromatic Region

Symptoms:

  • Multiple aromatic signals are clustered together, making it difficult to determine multiplicities and coupling constants.

  • Integration of the aromatic region does not match the expected number of protons.

Possible Causes & Solutions:

CauseSolution
Accidental Isochrony in the Chosen Solvent Change the NMR solvent. Switching from CDCl₃ to a solvent with different anisotropic properties, such as benzene-d₆ or acetone-d₆, can often induce chemical shift changes that resolve overlapping signals.[1]
Complex Substitution Pattern Utilize 2D NMR techniques. A COSY spectrum can help identify coupled protons within the same aromatic ring, while an HMBC spectrum can correlate aromatic protons to nearby carbons, aiding in their assignment.
Presence of Rotamers If restricted rotation around a single bond is suspected, acquiring the spectrum at an elevated temperature can sometimes coalesce the signals of the different rotamers into a single, averaged peak.[1]
Problem 2: Ambiguous Assignment of Thiazolidinone Ring Protons

Symptoms:

  • Difficulty in definitively assigning the signals for the methine proton (if present) and the methylene protons of the thiazolidinone ring.

Logical Troubleshooting Workflow:

Below is a workflow to systematically assign the protons of the thiazolidinone ring.

troubleshooting_workflow start Start: Ambiguous Ring Proton Signals step1 Acquire 1D ¹H NMR Spectrum start->step1 step2 Acquire 2D COSY Spectrum step1->step2 step3 Identify Spin Systems step2->step3 step4 Acquire 2D HSQC Spectrum step3->step4 step5 Correlate Protons to Carbons step4->step5 step6 Acquire 2D HMBC Spectrum step5->step6 step7 Confirm Connectivity via Long-Range Couplings step6->step7 end End: Unambiguous Assignment step7->end

Caption: A logical workflow for the assignment of thiazolidinone ring protons.

Problem 3: Incorrect or Missing Carbon Signals in ¹³C NMR

Symptoms:

  • Fewer carbon signals are observed than expected.

  • The chemical shifts of the thiazolidinone carbonyl and other key carbons are not in the expected range.

Possible Causes & Solutions:

CauseSolution
Quaternary Carbon Signal is Weak Increase the number of scans or decrease the relaxation delay (d1) in your acquisition parameters. Quaternary carbons have long relaxation times and may not be visible with standard parameters.
Overlapping Carbon Signals While less common than in ¹H NMR, accidental overlap can occur. A 2D HSQC spectrum can help to resolve and assign the signals of protonated carbons.
Incorrect Referencing Ensure your spectrum is correctly referenced. For most deuterated solvents, the residual solvent peak is used as a secondary reference.
Sample Concentration is too Low For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher sample concentration is often required to obtain a good signal-to-noise ratio in a reasonable amount of time.

Data Presentation: Typical Chemical Shifts

The following tables summarize typical chemical shift ranges for the core nuclei of thiazolidinone derivatives. These values are approximate and can be influenced by substituents and the solvent.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Thiazolidinone Ring

ProtonChemical Shift Range (ppm)MultiplicityNotes
H-25.5 - 6.5Singlet or DoubletChemical shift is highly dependent on the substituent at C-2.
H-5 (CH₂)3.6 - 4.2Singlet or AB quartetCan appear as a singlet if the protons are equivalent, or as two doublets if they are diastereotopic.[5][6]
N-H8.0 - 12.0Broad SingletPosition is variable and depends on solvent and concentration. Can be confirmed by D₂O exchange.[5]

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Thiazolidinone Ring

CarbonChemical Shift Range (ppm)Notes
C=O (C-4)165 - 175Generally a sharp, distinct peak in the carbonyl region.[6]
C-250 - 70Highly dependent on the nature of the substituent at this position.
C-5 (CH₂)30 - 40The methylene carbon of the thiazolidinone ring.[6]

Table 3: Common NMR Solvent Residual Peaks

Solvent¹H Residual Peak (ppm)¹³C Residual Peak (ppm)
Chloroform-d (CDCl₃)7.2677.16
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.5039.52
Acetone-d₆2.0529.84, 206.26
Methanol-d₄ (CD₃OD)3.31, 4.87 (OH)49.00
Deuterium Oxide (D₂O)~4.79-

Data sourced from established literature values.[7][8][9][10]

Experimental Protocols

Key 2D NMR Experiments for Structure Elucidation

A systematic approach using a combination of 2D NMR experiments is the most effective way to achieve unambiguous structure elucidation.

experimental_workflow start Start: Purified Thiazolidinone Derivative step1 Acquire 1D ¹H and ¹³C NMR start->step1 step2 Acquire 2D COSY (¹H-¹H Correlation) step1->step2 Identify Spin Systems step3 Acquire 2D HSQC (¹H-¹³C One-Bond Correlation) step2->step3 step4 Acquire 2D HMBC (¹H-¹³C Long-Range Correlation) step3->step4 Assign Protonated Carbons step5 Acquire 2D NOESY/ROESY (Through-Space Correlation) step3->step5 Optional: For Stereochemistry step6 Integrate All Data for Full Structure Assignment step4->step6 Connect Fragments, Assign Quaternary Carbons step5->step6 Determine 3D Structure end End: Complete Structural Elucidation step6->end

Caption: Recommended experimental workflow for complete structure elucidation.

1. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).

  • Methodology:

    • Prepare a sample of your thiazolidinone derivative in a deuterated solvent at an appropriate concentration.

    • Set up the COSY experiment on the NMR spectrometer. Standard pulse programs are typically sufficient.

    • Acquire the data, ensuring a sufficient number of increments in the indirect dimension for good resolution.

    • Process the data using a 2D Fourier transform.

    • Interpretation: Off-diagonal cross-peaks connect protons that are spin-spin coupled. This allows for the tracing of proton connectivity within a spin system.[2][3]

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.

  • Methodology:

    • Use the same sample as for the COSY experiment.

    • Set up the HSQC experiment. This is a proton-detected experiment, making it relatively sensitive.

    • Acquire and process the 2D data.

    • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a direct one-bond C-H connection.[2][3][4] This is invaluable for assigning the ¹³C signals of protonated carbons.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds).

  • Methodology:

    • Use the same sample.

    • Set up the HMBC experiment. The long-range coupling delay in the pulse sequence can be optimized (e.g., for an average J-coupling of 8 Hz).

    • Acquire and process the 2D data.

    • Interpretation: Cross-peaks connect protons to carbons that are 2 or 3 bonds away. This is critical for connecting different spin systems and for assigning quaternary carbons, which are not visible in an HSQC spectrum.[2][3][4]

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space, regardless of whether they are bonded.

  • Methodology:

    • Use the same sample.

    • Set up the NOESY experiment. The mixing time is a key parameter that needs to be optimized based on the size of the molecule.

    • Acquire and process the 2D data.

    • Interpretation: Cross-peaks indicate that two protons are spatially close (typically < 5 Å). This information is crucial for determining stereochemistry and the 3D conformation of the molecule.[3]

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor water solubility of rhodanine derivatives during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues.

Troubleshooting Guides

Problem: My rhodanine derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay.

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[1]

Immediate Steps:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and not exceeding 1%.[1] High concentrations of DMSO can be toxic to cells and may interfere with your assay.[1]

  • Lower Final Compound Concentration: The target concentration of your rhodanine derivative may be above its aqueous solubility limit. Try performing the assay with a lower final concentration of the compound.[1]

  • Inspect DMSO Stock: Before dilution, visually inspect your DMSO stock solution for any signs of precipitation.[1] Compounds can sometimes precipitate in the stock solution, especially after freeze-thaw cycles.[2]

  • Modify Dilution Method: Instead of a single, large dilution, try a serial dilution approach directly in the assay buffer. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.[1]

Advanced Solutions:

  • Use Co-solvents: If your experimental setup allows, consider using a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous solution.[1]

  • Incorporate Surfactants (for biochemical assays): For cell-free assays, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to maintain the solubility of your compound.[1]

  • Adjust Buffer pH: For rhodanine derivatives with ionizable groups, such as the carboxylic acid moiety in rhodanine-3-acetic acids, adjusting the pH of the buffer can significantly impact solubility.[1] Increasing the pH above the pKa of an acidic group will increase its ionization and aqueous solubility.

  • Utilize Solubilizers: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[1]

Frequently Asked Questions (FAQs)

Q1: Why are my rhodanine derivatives so poorly soluble in water?

Rhodanine and many of its derivatives are hydrophobic (lipophilic) molecules.[4] This means they have a greater affinity for non-polar environments (like oils and fats) than for polar environments (like water). This poor water solubility is a known characteristic of this class of compounds and can be a significant hurdle in drug development.[4]

Q2: I have a rhodanine-3-acetic acid derivative. How can I improve its solubility?

The presence of the acetic acid group provides an excellent opportunity for solubility enhancement through salt formation. By reacting the carboxylic acid with a base (e.g., sodium hydroxide, potassium hydroxide), you can form a more soluble salt.[4] This is a common and effective strategy for acidic compounds.

Q3: My compound is not ionizable. What are the best strategies to improve its solubility?

For non-ionizable rhodanine derivatives, several physical and formulation-based strategies can be employed:

  • Solid Dispersion: This involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[1][2] This can be achieved through methods like solvent evaporation or hot-melt extrusion. The drug is often in an amorphous (non-crystalline) state within the polymer, which has higher solubility.[2]

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range.[5] The increased surface area leads to a faster dissolution rate.[5]

  • Cyclodextrin Complexation: As mentioned in the troubleshooting guide, forming an inclusion complex with a cyclodextrin can effectively "hide" the hydrophobic part of the drug from water, thereby increasing its solubility.[3]

Q4: How can I determine the solubility of my rhodanine derivative in a specific buffer?

You can perform a kinetic solubility assay. This typically involves preparing a high-concentration stock solution in DMSO, followed by serial dilutions in the same solvent. These dilutions are then added to your aqueous buffer, and the concentration at which precipitation is first observed (often measured by turbidity) is considered the kinetic solubility limit.[6]

Q5: Will poor solubility affect the results of my biological assays?

Absolutely. If your compound precipitates in the assay medium, the actual concentration of the dissolved (and therefore active) compound will be lower than the nominal concentration. This can lead to an underestimation of the compound's potency (e.g., an artificially high IC50 value), high variability in your data, and inaccurate structure-activity relationships (SAR).[2][7]

Data Presentation

The following tables summarize quantitative data on the solubility enhancement of Epalrestat, a rhodanine derivative.

Table 1: Solubility of Epalrestat in Various Solvents

SolventSolubilityNotes
DMSO~2 mg/mLSuitable for preparing high-concentration stock solutions.
Dimethylformamide (DMF)~10 mg/mLAnother option for concentrated stock solutions.
Aqueous Buffers (e.g., PBS, pH 7.2)Sparingly solubleDirect dissolution is not recommended.
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLAchieved by first dissolving in DMF, then diluting with PBS.

Data sourced from Cayman Chemical product information sheet.[7]

Table 2: Enhancement of Epalrestat Aqueous Solubility via Cyclodextrin Complexation

FormulationAqueous Solubility (µg/mL)Fold Increase vs. Pure Drug
Pure Epalrestat47 ± 0.041.0
Epalrestat:β-Cyclodextrin Binary Complex98.7 ± 0.30~2.1
Epalrestat:β-CD:L-Arginine Ternary Complex163.09 ± 0.72~3.5
Epalrestat:β-CD:PVP K30 Ternary Complex170.20 ± 0.32~3.6
Epalrestat:β-CD:HPMC E4 Ternary Complex179.10 ± 0.30~3.8

Data compiled from studies on Epalrestat complexation.[8][9]

Experimental Protocols

Protocol 1: Salt Formation of a Rhodanine-3-Acetic Acid Derivative

This protocol describes a general method for preparing the sodium salt of a rhodanine-3-acetic acid derivative to enhance its aqueous solubility.

  • Dissolution: Dissolve the rhodanine-3-acetic acid derivative in a suitable organic solvent, such as ethanol or a mixture of ethanol and water.

  • Base Addition: Prepare a 1 M solution of sodium hydroxide (NaOH) in water. Slowly add a stoichiometric equivalent (1 mole of NaOH for every 1 mole of the carboxylic acid) of the NaOH solution to the dissolved rhodanine derivative while stirring.

  • Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is the sodium salt of the rhodanine-3-acetic acid derivative. If necessary, this can be further purified by recrystallization from a suitable solvent system.

  • Verification: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., NMR, IR, elemental analysis). The aqueous solubility of the resulting salt should be significantly higher than the parent acid.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable rhodanine derivatives and aims to create an amorphous dispersion of the drug in a hydrophilic polymer matrix.

  • Material Selection: Choose a suitable hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) and a volatile organic solvent in which both the rhodanine derivative and the polymer are soluble (e.g., methanol, acetone).[3]

  • Dissolution: Weigh the rhodanine derivative and the polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both components completely in the selected solvent to form a clear solution.[3]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the drug-polymer dispersion on the wall of the flask.[3]

  • Drying: Scrape the solid film from the flask and dry it further in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.[3]

  • Processing: The resulting solid dispersion can be gently ground into a fine powder for use in dissolution studies or formulation into dosage forms.

  • Characterization: It is recommended to characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.

Protocol 3: Cyclodextrin Inclusion Complexation by Kneading Method

This protocol describes the preparation of an inclusion complex between a rhodanine derivative and β-cyclodextrin to improve its aqueous solubility.

  • Molar Ratio Calculation: Determine the desired molar ratio of the rhodanine derivative to β-cyclodextrin (e.g., 1:1). Calculate the required mass of each component.

  • Mixing: Place the calculated amount of β-cyclodextrin in a mortar. Add a small amount of water to form a paste.

  • Kneading: Gradually add the rhodanine derivative to the β-cyclodextrin paste and knead the mixture for a specified period (e.g., 30-60 minutes). The mixture should be kept as a thick paste by adding small amounts of water if it becomes too dry.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Evaluation: Evaluate the prepared inclusion complex for its saturation solubility in water and compare it to the solubility of the pure drug. Characterization by DSC, PXRD, and FTIR can confirm the formation of the inclusion complex.[10]

Visualizations

G Workflow for Selecting a Solubility Enhancement Strategy start Poorly Soluble Rhodanine Derivative is_ionizable Is the compound ionizable? start->is_ionizable is_acidic Rhodanine-3-acetic acid or other acidic group? is_ionizable->is_acidic Yes non_ionizable_strategies Consider Physical or Formulation Strategies is_ionizable->non_ionizable_strategies No salt_formation Salt Formation is_acidic->salt_formation Yes is_acidic->non_ionizable_strategies No is_thermolabile Is the compound thermally stable? non_ionizable_strategies->is_thermolabile nanosuspension Nanosuspension non_ionizable_strategies->nanosuspension cyclodextrin Cyclodextrin Complexation non_ionizable_strategies->cyclodextrin solid_dispersion Solid Dispersion is_thermolabile->solid_dispersion Yes is_thermolabile->nanosuspension No hme Hot-Melt Extrusion solid_dispersion->hme solvent_evap Solvent Evaporation solid_dispersion->solvent_evap

Caption: Decision tree for selecting a solubility enhancement strategy.

G Experimental Workflow: Solid Dispersion (Solvent Evaporation) start Start step1 1. Weigh Rhodanine Derivative and Polymer (e.g., PVP) start->step1 step2 2. Dissolve in a common volatile solvent (e.g., Methanol) step1->step2 step3 3. Ensure complete dissolution to form a clear solution step2->step3 step4 4. Evaporate solvent using a rotary evaporator step3->step4 step5 5. Collect the resulting solid film/powder step4->step5 step6 6. Dry in a vacuum oven to remove residual solvent step5->step6 step7 7. Pulverize to obtain a fine powder step6->step7 end Solid Dispersion Ready for Characterization & Use step7->end

Caption: Workflow for Solid Dispersion preparation.

G Concept of Cyclodextrin Inclusion Complexation cluster_before Before Complexation cluster_after After Complexation rhodanine Poorly Soluble Rhodanine Derivative (Hydrophobic) water Water (Hydrophilic) rhodanine->water Low Affinity cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Soluble Inclusion Complex water2 Water (Hydrophilic) complex->water2 High Affinity

Caption: Cyclodextrin inclusion complex formation.

References

Technical Support Center: Enhancing the Biological Activity of Thiazolidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of thiazolidinone-based compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Low or No Biological Activity Observed

Question: My thiazolidinone compound shows low or no activity in my primary assay. What are the potential causes and how can I troubleshoot this?

Answer: Several factors can contribute to a lack of observed biological activity. A systematic approach to troubleshooting is recommended.

  • Compound Integrity and Purity:

    • Verification: Confirm the chemical structure and purity of your compound using methods like NMR, Mass Spectrometry, and HPLC. Impurities can interfere with the assay or the compound's activity.

    • Stability: Ensure your compound is stable under the storage and experimental conditions (e.g., temperature, light, pH). Degradation can lead to a loss of active molecules.

  • Solubility Issues:

    • Problem: Thiazolidinone derivatives often exhibit poor aqueous solubility, leading to precipitation in assay buffers and an effective concentration much lower than intended.[1]

    • Troubleshooting Steps:

      • Determine Kinetic Solubility: Measure the kinetic solubility of your compound in the specific assay buffer to establish the maximum reliable concentration for your experiments.

      • Optimize DMSO Concentration: While DMSO is a common solvent, its final concentration in the assay should ideally be below 0.5% to avoid artifacts and cytotoxicity.[2]

      • Use of Co-solvents: A small percentage of a water-miscible organic co-solvent can improve solubility.

      • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can enhance solubility.

  • Assay-Specific Problems:

    • Assay Interference: The compound may interfere with the assay technology itself (e.g., absorbance or fluorescence). Run appropriate controls, such as the compound in assay medium without cells or enzymes, to check for interference.

    • Incorrect Assay Choice: Ensure the chosen assay is appropriate for the biological question and the target.

  • Biological Factors:

    • Cell Permeability: If using a cell-based assay, the compound may have poor membrane permeability. Consider performing a biochemical assay with the isolated target protein to confirm direct interaction.

    • Metabolic Instability: The compound may be rapidly metabolized by cells into an inactive form.[2] An in vitro metabolic stability assay can assess this (see Experimental Protocols).

    • Target Expression: Confirm that the target protein is expressed at sufficient levels in the cell line used.

Issue 2: High Variability in Experimental Results

Question: I am observing significant variability in the results of my biological assays between wells and experiments. What could be the cause?

Answer: High variability can obscure real biological effects. The following are common sources of variability and how to address them:

  • Compound Precipitation: As mentioned above, poor solubility can lead to inconsistent concentrations of the dissolved compound across different wells.[1]

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Use calibrated pipettes and pre-wet the tips.

  • Cell Seeding Inconsistency: Uneven cell seeding can lead to different cell numbers per well, affecting the final readout. Ensure a homogeneous cell suspension before and during plating.

  • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile water or media.

  • Inconsistent Incubation Times: Ensure all plates are incubated for the same duration under consistent temperature and CO2 conditions.

  • Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the key positions on the thiazolidinone scaffold for structural modification to enhance biological activity?

    • A1: The thiazolidinone ring is amenable to modifications at positions 2, 3, and 5.[3] Structure-activity relationship (SAR) studies have shown that substitutions at these positions can significantly influence the compound's biological activity, targeting, and pharmacokinetic properties.

  • Q2: My thiazolidinone compound has poor solubility. What strategies can I employ to improve it for biological testing?

    • A2: Improving the aqueous solubility of thiazolidinone compounds is a common challenge.[1] Consider the following approaches:

      • Structural Modification: Introduce polar functional groups (e.g., hydroxyl, carboxyl, tetrazole) into the molecule.[1]

      • Formulation Strategies: Use of co-solvents, cyclodextrins, or formulating the compound as a salt can enhance solubility for in vitro experiments.

Experimental Design

  • Q3: What are the essential controls to include in my cell-based assays for thiazolidinone compounds?

    • A3: The following controls are crucial for reliable data:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: A known inhibitor or activator of the target pathway.

      • Compound Interference Control: Compound in assay medium without cells to check for direct effects on the assay reagents.

      • Medium Blank: Culture medium without cells to determine background signal.

  • Q4: How can I confirm that my thiazolidinone compound is engaging its intended target in a cellular context?

    • A4: Target engagement can be confirmed using several methods:

      • Cellular Thermal Shift Assay (CETSA): This method assesses the stabilization of the target protein upon ligand binding by measuring its resistance to thermal denaturation.[4][5]

      • Biochemical Assays with Cell Lysates: Demonstrate that the compound can inhibit the activity of the target protein in a complex cellular environment.

      • Pull-down Assays: Use a biotinylated version of your compound to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.

Data Interpretation

  • Q5: My compound is potent in a biochemical assay but shows weak activity in a cell-based assay. What does this suggest?

    • A5: This discrepancy often points to issues with:

      • Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

      • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively remove it from the cell.

      • Metabolic Instability: The compound could be rapidly metabolized into an inactive form within the cell.[2]

  • Q6: I observe cytotoxicity with my compound. How can I determine if it's a specific on-target effect or general toxicity?

    • A6: To differentiate between on-target and off-target toxicity:

      • SAR Studies: Test structurally related but inactive analogs. If they are not cytotoxic, it suggests the toxicity is linked to the on-target activity.

      • Target Knockdown/Knockout: If the cytotoxicity is reduced in cells where the target has been knocked down or knocked out, it supports an on-target mechanism.

      • Counter-screening: Test your compound against a panel of unrelated targets to identify potential off-target interactions.

Quantitative Data Summary

Table 1: Anticancer Activity of Selected Thiazolidinone Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 2 (Nissan et al., 2020) MCF-70.54[6]
HepG20.24[6]
Compound 1 (Nissan et al., 2020) MCF-70.37[6]
HepG21.58[6]
Compound 3 (Nissan et al., 2020) HepG22.28[6]
Compound 28 (Kamal et al., 2015) HeLa3.2 ± 0.5[6]
MCF-72.1 ± 0.5[6]
LNCaP2.9 ± 0.3[6]
A5494.6 ± 0.8[6]
Compound 22 (Abdellatif et al., 2017) MCF-718.9 ± 2.19[6]
HepG-211.8 ± 1.95[6]
Compound 23 (Abdellatif et al., 2017) MCF-713.0 ± 2.28[6]
HepG-218.9 ± 1.34[6]
Compound 24 (Abdellatif et al., 2017) MCF-712.4 ± 1.39[6]
HepG-216.2 ± 1.34[6]
Compound 25 (Abdellatif et al., 2017) HepG-217.6 ± 2.12[6]
Compound 2h (Lesyk et al., 2021) MCF-70.95-1.74[7]
MDA-MB-2310.95-1.74[7]
Compound 2i (Lesyk et al., 2021) MCF-70.95-1.74[7]
MDA-MB-2310.95-1.74[7]
Compound 14b (Glowacka et al., 2021) MDA-MB-2316.61[3]
MCF-70.85[3]
Compound 31 (Chen et al., 2012) NSCLC cells0.08-0.16[4]
Compound 7g (Gomha et al., 2021) A54940[8]
MCF-740[8]
PC350[8]

Table 2: Antimicrobial Activity of Selected Thiazolidinone Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5 (Stavrakov et al., 2021) S. Typhimurium8-60[9]
TD-H2-A (Zhang et al., 2024) S. aureus USA300JE212.5[10]
S. aureus Newman6.3[10]
Compound 25 (Hassan et al., 2021) E. coliLow MIC[11]

Table 3: Anti-inflammatory Activity of Selected Thiazolidinone Derivatives

Compound IDTargetIC50 (µM)Reference
Compound 23a (Abdellatif et al., 2017) COX-22.3[8]
COX-110.5[8]
Compound 23b (Abdellatif et al., 2017) COX-21.9[8]
COX-110.8[8]
Compound 9a (Gierse et al., 2005) COX-10.42[8]
COX-210.71[8]
Compound 9b (Gierse et al., 2005) COX-10.32[8]
COX-29.23[8]
Compound 7d (Khan et al., 2018) In vitro anti-inflammatory1.27 µg/mL[12]
Compound 4k (Fahmy et al., 2021) COX-20.05[9]
Compound 4j (Fahmy et al., 2021) COX-20.06[9]

Experimental Protocols

1. Cell Viability Assay (MTT Protocol)

This protocol is a general guideline for assessing the effect of thiazolidinone compounds on cell viability. Optimization for specific cell lines and compounds is recommended.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[13][14] The intensity of the color is proportional to the number of viable cells.

  • Materials:

    • Thiazolidinone compound stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium

    • 96-well flat-bottom plates

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

    • Compound Treatment: Prepare serial dilutions of the thiazolidinone compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle and untreated controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against compound concentration to determine the IC50 value.

2. In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol assesses the susceptibility of a thiazolidinone compound to metabolism by liver enzymes, primarily Cytochrome P450s.

  • Principle: The compound is incubated with liver microsomes and a cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic stability.[10][15][16]

  • Materials:

    • Thiazolidinone compound

    • Pooled human or animal liver microsomes

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (or NADPH)

    • Acetonitrile with an internal standard for quenching

    • LC-MS/MS system

  • Procedure:

    • Preparation: Prepare a solution of the thiazolidinone compound in buffer.

    • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes and the compound solution. Pre-warm the mixture at 37°C.

    • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.

    • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a framework for assessing the direct binding of a thiazolidinone compound to its target protein in a cellular environment.

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures in the presence and absence of the compound.[4][5][17]

  • Materials:

    • Cells expressing the target protein

    • Thiazolidinone compound

    • PBS and protease inhibitors

    • PCR tubes or 96-well PCR plate

    • Thermal cycler

    • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

    • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

  • Procedure:

    • Compound Treatment: Treat cultured cells with the thiazolidinone compound or vehicle control for a specified time.

    • Harvesting: Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

    • Cell Lysis: Lyse the cells to release the proteins.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant using a suitable method like Western blotting or ELISA.

    • Data Analysis: Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis qc Purity & Identity (NMR, MS, HPLC) synthesis->qc primary_assay Primary Assay (e.g., Enzyme Inhibition) qc->primary_assay cell_assay Cell-Based Assay (e.g., MTT) primary_assay->cell_assay target_engagement Target Engagement (e.g., CETSA) cell_assay->target_engagement solubility Solubility Assay target_engagement->solubility sar SAR Analysis solubility->sar metabolism Metabolic Stability metabolism->sar sar->synthesis

Figure 1. A typical experimental workflow for the development of thiazolidinone-based compounds.

troubleshooting_workflow cluster_solutions Potential Solutions start Low/No Biological Activity solubility Check Solubility start->solubility purity Verify Compound Purity start->purity assay_interference Test for Assay Interference start->assay_interference cell_permeability Assess Cell Permeability solubility->cell_permeability improve_sol Improve Solubility (Formulation/Analogs) solubility->improve_sol resynthesize Re-synthesize/ Purify Compound purity->resynthesize change_assay Modify/Change Assay assay_interference->change_assay metabolic_stability Evaluate Metabolic Stability cell_permeability->metabolic_stability biochem_assay Use Biochemical Assay cell_permeability->biochem_assay design_analogs Design Pro-drugs/ Stable Analogs metabolic_stability->design_analogs

Figure 2. A troubleshooting workflow for addressing low biological activity of thiazolidinone compounds.

signaling_pathway_example Thiazolidinone Thiazolidinone Compound TargetKinase Target Kinase (e.g., PI3K) Thiazolidinone->TargetKinase Inhibition DownstreamEffector Downstream Effector (e.g., Akt) TargetKinase->DownstreamEffector CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse

Figure 3. A simplified signaling pathway illustrating the inhibitory action of a thiazolidinone compound.

References

Technical Support Center: Thiazolidinone-Based Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidinone-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address resistance mechanisms encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of our thiazolidinone-based compound in our cell line over time. What are the potential causes?

A1: A gradual loss of efficacy, often indicated by an increasing IC50 value, suggests the development of resistance. The primary mechanisms to investigate are:

  • Target Alteration: Mutations in the drug's target protein, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), can prevent the drug from binding effectively.

  • Increased Drug Efflux: Cancer cells and bacteria can upregulate efflux pumps, which are membrane proteins that actively transport drugs out of the cell, thereby reducing the intracellular concentration of your compound.

  • Metabolic Inactivation: Cells may develop or enhance metabolic pathways that chemically modify and inactivate your thiazolidinone-based drug.

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug, even when the primary target is inhibited.

Q2: How can we confirm that our cell line has developed resistance to our thiazolidinone-based drug?

A2: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically determined using a cell viability assay, such as the MTT assay.[1]

Q3: What are the first troubleshooting steps if we suspect target-based resistance to a PPARγ-targeting thiazolidinone?

A3: If you suspect target-based resistance, you should first assess the expression and function of PPARγ in your resistant cells compared to the sensitive parental line.

  • Assess PPARγ Expression: Check both the mRNA and protein levels of PPARγ. A downregulation of the target can lead to reduced drug efficacy.

  • Sequence the PPARγ Gene: Sequencing the PPARγ gene in your resistant cell line can identify mutations in the ligand-binding domain that may interfere with drug binding.

  • Perform a PPARγ Activity Assay: A reporter gene assay, such as a luciferase assay, can determine if the transcriptional activity of PPARγ in response to your compound is diminished in the resistant cells.

Troubleshooting Guides

Problem 1: Increased IC50 value of our thiazolidinone compound in long-term cell culture.

This suggests the development of acquired resistance. The following workflow can help you identify the underlying mechanism.

start Observe Increased IC50 check_viability Confirm with Cell Viability Assay (e.g., MTT) start->check_viability investigate_target Investigate Target (PPARγ) check_viability->investigate_target IC50 confirmed higher investigate_efflux Investigate Drug Efflux check_viability->investigate_efflux investigate_metabolism Investigate Drug Metabolism check_viability->investigate_metabolism target_expression Check PPARγ mRNA/Protein Levels (qPCR/Western Blot) investigate_target->target_expression target_mutation Sequence PPARγ Gene investigate_target->target_mutation target_activity Perform PPARγ Reporter Assay (Luciferase) investigate_target->target_activity efflux_assay Perform Efflux Pump Assay (e.g., Rhodamine 123) investigate_efflux->efflux_assay efflux_inhibitor Test Compound Efficacy with Efflux Pump Inhibitor investigate_efflux->efflux_inhibitor metabolism_assay Assess Compound Stability in Cell Lysate/Conditioned Media investigate_metabolism->metabolism_assay

Caption: Workflow for investigating acquired resistance.
Problem 2: Our thiazolidinone compound shows high efficacy in biochemical assays but low efficacy in cell-based assays.

This discrepancy often points to cellular mechanisms that prevent the drug from reaching its target at a sufficient concentration.

start High Biochemical Efficacy, Low Cellular Efficacy check_permeability Assess Cell Permeability start->check_permeability check_efflux High Basal Efflux Pump Activity start->check_efflux check_metabolism Rapid Metabolic Inactivation start->check_metabolism permeability_assay Cellular Uptake Assays check_permeability->permeability_assay efflux_assay Rhodamine 123 Efflux Assay check_efflux->efflux_assay metabolism_assay Compound Stability in Microsomes/S9 Fractions check_metabolism->metabolism_assay

Caption: Troubleshooting low cellular efficacy.

Data Presentation

The following tables provide examples of how to structure quantitative data when comparing sensitive and resistant cell lines.

Table 1: Comparison of IC50 Values for Thiazolidinone Compound X

Cell LineIC50 (µM)Fold Resistance
Parental Sensitive1.2 ± 0.31
Resistant Sub-clone A15.8 ± 2.113.2
Resistant Sub-clone B25.4 ± 3.521.2

Table 2: PPARγ Activity in Response to Thiazolidinone Compound X (10 µM)

Cell LineLuciferase Activity (Fold Change vs. Vehicle)
Parental Sensitive8.5 ± 1.2
Resistant Sub-clone A2.1 ± 0.5
Resistant Sub-clone B1.5 ± 0.3

Table 3: Intracellular Rhodamine 123 Accumulation

Cell LineMean Fluorescence Intensity
Parental Sensitive12,500 ± 1,500
Resistant Sub-clone A4,200 ± 800
Resistant Sub-clone B3,100 ± 650

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol is used to assess the cytotoxic effects of a compound and determine its IC50 value.

Materials:

  • 96-well plates

  • Cell culture medium

  • Thiazolidinone-based compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the thiazolidinone compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1][2][3][4][5]

Protocol 2: PPARγ Luciferase Reporter Assay

This assay measures the transcriptional activity of PPARγ in response to a compound.

Materials:

  • Cells co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector

  • Thiazolidinone-based compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Treat the cells with serial dilutions of your thiazolidinone compound for 18-24 hours.

  • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.

  • Calculate the fold activation relative to the vehicle control.[6][7][8][9]

Protocol 3: Rhodamine 123 Efflux Assay

This assay assesses the activity of drug efflux pumps.

Materials:

  • Sensitive and resistant cell lines

  • Rhodamine 123 (fluorescent substrate for efflux pumps)

  • Efflux pump inhibitor (e.g., verapamil) as a positive control

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Harvest and resuspend cells in a suitable buffer.

  • Load the cells with Rhodamine 123 by incubating them with the dye at 37°C.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in a fresh buffer with and without your thiazolidinone compound or an efflux pump inhibitor.

  • Incubate at 37°C to allow for efflux.

  • Measure the intracellular fluorescence of Rhodamine 123 over time using a flow cytometer or fluorescence plate reader. A lower fluorescence intensity indicates higher efflux activity.[10][11][12][13][14]

Protocol 4: Western Blot for PPARγ Protein Expression

This protocol is for determining the protein levels of PPARγ.

Materials:

  • Cell lysates from sensitive and resistant cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibody against PPARγ

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagent

Procedure:

  • Separate cell lysate proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for PPARγ.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the PPARγ band intensity to a loading control (e.g., β-actin or GAPDH).[15][16][17][18]

Protocol 5: Quantitative Real-Time PCR (qPCR) for PPARγ Gene Expression

This protocol is for quantifying the mRNA levels of the PPARγ gene.

Materials:

  • RNA extracted from sensitive and resistant cells

  • Reverse transcriptase for cDNA synthesis

  • qPCR primers for PPARγ and a reference gene (e.g., GAPDH)

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Isolate total RNA from your cell lines.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using primers specific for PPARγ and a reference gene.

  • Analyze the data using the ΔΔCt method to determine the relative expression of PPARγ mRNA in resistant cells compared to sensitive cells.[19][20][21]

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the primary mechanism of action for PPARγ-targeting thiazolidinones and key points where resistance can emerge.

cluster_cell Cell cluster_nucleus Nucleus TZD Thiazolidinone EffluxPump Efflux Pump (e.g., P-gp) TZD->EffluxPump Substrate PPARg_RXR PPARγ-RXR Heterodimer TZD->PPARg_RXR Binds & Activates TZD_ext Thiazolidinone (extracellular) EffluxPump->TZD_ext Efflux PPRE PPRE PPARg_RXR->PPRE Binds to GeneTranscription Gene Transcription PPRE->GeneTranscription Regulates MetabolicResponse Metabolic Response GeneTranscription->MetabolicResponse TZD_ext->TZD ResistanceMutation Resistance: PPARγ Mutation ResistanceMutation->PPARg_RXR Prevents Binding ResistanceEfflux Resistance: Efflux Pump Upregulation ResistanceEfflux->EffluxPump

Caption: Thiazolidinone action and resistance pathways.

References

refining analytical methods for detecting 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the detection of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. Due to the limited availability of specific published analytical methods for this compound, this guide offers foundational methodologies, troubleshooting advice, and example data to aid in the development and validation of a robust analytical procedure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an analytical method for this compound?

A1: For the quantitative analysis of this compound in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection can be a viable alternative for less complex sample matrices or for analyzing higher concentrations of the compound.

Q2: What are the key chemical properties of this compound that will influence method development?

A2: Key properties include its molecular weight of 203.32 g/mol and molecular formula C8H13NOS2.[1][2][3] Its structure suggests moderate polarity, making it suitable for reversed-phase chromatography. The presence of nitrogen and sulfur atoms makes it amenable to detection by mass spectrometry.

Q3: How should I prepare samples containing this compound from a biological matrix like plasma?

A3: Sample preparation is crucial for removing interferences and concentrating the analyte. Common methods for small molecules in plasma include protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method will depend on the required level of cleanliness and the concentration of the analyte.

Troubleshooting Guides

HPLC & LC-MS/MS Common Issues

Q4: I am observing significant peak tailing for my analyte. What are the possible causes and solutions?

A4:

  • Possible Cause 1: Secondary Interactions with Column. The analyte may be interacting with residual silanol groups on the silica-based column.

    • Solution: Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase. Alternatively, use a column with end-capping or a different stationary phase.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the analyte.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the compound.

Q5: The sensitivity of my LC-MS/MS assay is lower than expected. How can I improve it?

A5:

  • Possible Cause 1: Inefficient Ionization. The compound may not be ionizing efficiently in the mass spectrometer source.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Experiment with both positive and negative ionization modes. Given the presence of a nitrogen atom, positive ionization is a good starting point.

  • Possible Cause 2: Matrix Effects. Co-eluting endogenous components from the sample matrix can suppress the ionization of the analyte.

    • Solution: Improve the sample preparation method to remove more interferences. Consider using a more selective sample preparation technique like SPE. Modifying the chromatographic conditions to separate the analyte from the interfering components can also be effective.

  • Possible Cause 3: Suboptimal MRM Transitions. The selected precursor and product ions for multiple reaction monitoring (MRM) may not be the most intense.

    • Solution: Perform a product ion scan to identify the most abundant and stable product ions for your precursor ion.

Quantitative Data Summary

The following table presents hypothetical yet realistic parameters for a developed LC-MS/MS method for the analysis of this compound.

ParameterValue
Chromatographic System UPLC coupled to a triple quadrupole mass spectrometer
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Retention Time ~ 3.2 minutes
Ionization Mode ESI Positive
Precursor Ion (m/z) 204.05
Product Ion (m/z) 116.10
Collision Energy 15 eV
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linear Range 0.5 - 500 ng/mL
Recovery > 85%
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in the Quantitative Data Summary table.

    • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

    • Inject the prepared sample.

    • Acquire data in MRM mode using the specified precursor and product ions.

  • Data Analysis:

    • Integrate the chromatographic peaks for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrants.

    • Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation plasma->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification Troubleshooting_Tree cluster_ionization Ionization Check cluster_sample_prep Sample Preparation Check cluster_chromatography Chromatography Check start Low Sensitivity Issue opt_source Optimize Source Parameters? start->opt_source check_mode Switch Ionization Mode? opt_source->check_mode No Improvement solution Sensitivity Improved opt_source->solution Improved matrix_effect Suspect Matrix Effects? check_mode->matrix_effect No Improvement check_mode->solution Improved improve_prep Improve Sample Prep (SPE/LLE)? matrix_effect->improve_prep Yes peak_shape Poor Peak Shape? matrix_effect->peak_shape No improve_prep->peak_shape Still Low improve_prep->solution Improved change_column Change Column/Mobile Phase? peak_shape->change_column Yes change_column->solution Improved

References

managing impurities in the synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The most common impurities can be categorized as starting material-related, side-product-related, and process-related. These include:

  • Unreacted Starting Materials: 2-thioxothiazolidine and pivaloyl chloride.

  • Starting Material Impurities: Pivalic acid and pivalic anhydride present in the pivaloyl chloride reagent.

  • Side Products: Pivalic acid (from hydrolysis of pivaloyl chloride or the product), and potentially trace amounts of the S-acylated isomer.

  • Process-Related Impurities: Triethylamine hydrochloride and residual solvents.

Q2: What causes the formation of pivalic acid as an impurity?

A2: Pivalic acid can be introduced from the pivaloyl chloride starting material, which may contain it as an impurity[1][2]. Additionally, it can be formed during the reaction or workup through the hydrolysis of pivaloyl chloride or the final product, this compound[3].

Q3: Is S-acylation of 2-thioxothiazolidine a significant side reaction?

A3: While 2-thioxothiazolidine possesses two potential sites for acylation (the nitrogen and the exocyclic sulfur), N-acylation is the thermodynamically favored and predominant pathway. However, under certain conditions, trace amounts of the S-acylated isomer might be formed as a kinetic product.

Q4: How can I minimize the formation of triethylamine hydrochloride salt as an impurity?

A4: Triethylamine hydrochloride is formed as a byproduct of the reaction when using triethylamine as a base to neutralize the HCl generated. Its removal is typically achieved through aqueous workup. To minimize its presence in the final product, ensure a thorough wash with water or a dilute aqueous acid solution during the extraction process.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-thioxothiazolidine in the Final Product
Possible Cause Suggested Solution
Incomplete reaction.Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS). If necessary, increase the reaction time or temperature slightly.
Insufficient amount of pivaloyl chloride.Use a slight excess (1.05-1.1 equivalents) of pivaloyl chloride to ensure full conversion of the 2-thioxothiazolidine.
Inefficient purification.Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective in removing unreacted 2-thioxothiazolidine.
Issue 2: Significant Amount of Pivalic Acid in the Final Product
Possible Cause Suggested Solution
Impure pivaloyl chloride.Use high-purity pivaloyl chloride (≥99%). If necessary, distill the pivaloyl chloride before use.
Hydrolysis during reaction or workup.Ensure the reaction is carried out under anhydrous conditions. During workup, perform aqueous washes with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like pivalic acid[3].
Product degradation.Avoid prolonged exposure to harsh acidic or basic conditions during workup and purification.

Data Presentation

Table 1: Typical Purity Profile and Impurity Thresholds

Compound Typical Purity (%) Common Impurity Typical Threshold (%)
This compound>98.02-thioxothiazolidine<0.5
Pivalic acid<0.5
Triethylamine HCl<0.1
Residual SolventsAs per ICH guidelines

Experimental Protocols

Key Experiment: Synthesis of this compound
  • Reaction Setup: To a stirred solution of 2-thioxothiazolidine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen), add triethylamine (1.1 eq).

  • Addition of Acylating Agent: Cool the mixture to 0-5 °C. Slowly add pivaloyl chloride (1.05 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure this compound.

Mandatory Visualization

experimental_workflow start Start: Reactants (2-thioxothiazolidine, Pivaloyl Chloride, Triethylamine) reaction Acylation Reaction (Anhydrous Solvent, 0°C to RT) start->reaction workup Aqueous Workup (Water, Dilute HCl, NaHCO₃, Brine) reaction->workup isolation Isolation (Drying, Filtration, Concentration) workup->isolation purification Purification (Recrystallization) isolation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Impurity Detected in Final Product unreacted_sm Unreacted Starting Material? start->unreacted_sm acidic_impurity Acidic Impurity (Pivalic Acid)? start->acidic_impurity salt_impurity Salt Impurity (Et₃N·HCl)? start->salt_impurity check_reaction Action: Check reaction completion (TLC, LC-MS) unreacted_sm->check_reaction Yes optimize_purification Action: Optimize purification (Recrystallization) unreacted_sm->optimize_purification No check_reagent_purity Action: Verify pivaloyl chloride purity acidic_impurity->check_reagent_purity Yes improve_workup_base Action: Enhance basic wash (NaHCO₃) acidic_impurity->improve_workup_base Yes improve_workup_wash Action: Improve aqueous wash salt_impurity->improve_workup_wash Yes

Caption: Troubleshooting logic for managing impurities in the synthesis.

References

Technical Support Center: Optimizing Thiazolidinone Scaffolds for Improved ADME-Tox Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of the thiazolidinone scaffold to enhance its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common ADME-Tox liabilities associated with the thiazolidinone scaffold?

A1: Thiazolidinone derivatives can present several ADME-Tox challenges. Poor aqueous solubility is a frequent issue due to the often lipophilic nature of the scaffold and its substituents, which can limit oral bioavailability.[1] Metabolic instability is another concern, as the thiazolidinone ring can be susceptible to enzymatic degradation.[2] Furthermore, some derivatives have been reported to exhibit cytotoxicity against various cell lines and may pose a risk of cardiotoxicity through inhibition of the hERG potassium channel.[1][3]

Q2: Which positions on the thiazolidinone ring are the most suitable for modification to improve ADME-Tox properties?

A2: The thiazolidinone ring offers multiple positions for chemical modification, primarily at the N-3, C-2, and C-5 positions. The choice of modification site depends on the specific ADME-Tox issue being addressed. For instance, introducing polar or ionizable groups at the N-3 or C-2 positions can enhance solubility. Modifications at the C-5 position can influence metabolic stability and cytotoxicity.[4] Structure-activity relationship (SAR) studies are crucial to determine the optimal modification strategy for a given series of compounds.[5]

Q3: How can in silico tools be effectively used to predict and address the ADME-Tox properties of new thiazolidinone analogs?

A3: In silico ADME-Tox prediction tools are valuable for the early-stage assessment of thiazolidinone derivatives, helping to prioritize compounds for synthesis and experimental testing.[6] These tools can predict a range of properties, including solubility (logS), lipophilicity (logP), permeability (Caco-2), metabolic stability (CYP450 metabolism), and potential for hERG inhibition.[7] While predictive models are useful for flagging potential liabilities, it is crucial to validate the in silico results with experimental data, as the accuracy of predictions can vary.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Q: My thiazolidinone derivative has very low solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What can I do?

A: This is a common problem with thiazolidinone-based compounds. Here are several strategies to address poor solubility:

  • Formulation Strategies:

    • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts.

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

    • Excipients: The use of solubilizing agents such as cyclodextrins can encapsulate the hydrophobic molecule, enhancing its aqueous solubility.

  • Structural Modification Strategies:

    • Introduce Polar Functional Groups: Incorporate polar groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) into the scaffold.

    • Bioisosteric Replacement: Replace a lipophilic moiety with a more polar bioisostere that retains the desired biological activity.

    • Reduce Lipophilicity: Decrease the overall lipophilicity (logP) of the molecule by removing or replacing greasy substituents.

Issue 2: High Cytotoxicity in Cancer and Normal Cell Lines

Q: My lead thiazolidinone compound is potent against my target, but it also shows significant cytotoxicity towards normal cell lines. How can I improve its selectivity?

A: Improving the therapeutic index by reducing off-target cytotoxicity is a critical step in lead optimization. Consider the following approaches:

  • Structure-Activity Relationship (SAR) Analysis: Systematically synthesize and test analogs to identify the structural features responsible for cytotoxicity. Often, minor modifications can dissociate the desired activity from the toxic effects.[8]

  • Targeted Delivery: While a medicinal chemistry approach, consider if the compound could be conjugated to a targeting moiety (e.g., an antibody or peptide) to increase its concentration at the site of action and reduce systemic exposure.

  • Reduce Reactivity: Some thiazolidinone derivatives may contain structural alerts that can lead to the formation of reactive metabolites.[9] Modifying or removing these groups can decrease toxicity.[10] For example, consider replacing metabolically labile groups with more stable alternatives.

Issue 3: Rapid Metabolism in Human Liver Microsomes

Q: My thiazolidinone derivative shows high clearance in the human liver microsomal stability assay, suggesting a short in vivo half-life. What are the likely metabolic soft spots and how can I block them?

A: The thiazolidinone scaffold can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[2] Identifying and blocking these metabolic "soft spots" can enhance metabolic stability.

  • Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites formed during incubation with liver microsomes. This will pinpoint the sites of metabolic attack.

  • Metabolic Blocking: Once a metabolic soft spot is identified, you can introduce chemical modifications to block the metabolic pathway. Common strategies include:

    • Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down metabolism due to the kinetic isotope effect.

    • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) near a site of oxidation can decrease its susceptibility to CYP-mediated metabolism.

    • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the approach of metabolizing enzymes.

Issue 4: Potential for hERG Inhibition

Q: My in silico predictions suggest a potential for hERG channel inhibition with my thiazolidinone series. What structural modifications can I make to mitigate this risk?

A: hERG inhibition is a major safety concern that can lead to cardiotoxicity. Proactively designing compounds with a low propensity for hERG binding is crucial.

  • Reduce Basicity and Lipophilicity: High lipophilicity and the presence of a basic nitrogen atom are common features of hERG inhibitors.[1] Strategies to mitigate this include:

    • Lowering the pKa of basic amines.

    • Replacing basic amines with non-basic polar groups.

    • Reducing the overall lipophilicity (logP) of the molecule.[11]

  • Introduce Polar Groups: The introduction of polar functional groups, such as carboxylic acids or hydroxyls, can disrupt the key interactions with the hERG channel pore.[1]

  • Conformational Constraint: Restricting the conformational flexibility of the molecule by introducing rigid elements can prevent it from adopting the conformation required for optimal binding to the hERG channel.[12]

Data Presentation

Table 1: Comparative Cytotoxicity of Thiazolidinone Derivatives in Various Cancer Cell Lines

Compound IDModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)Reference
25b 2,4-dichlorophenyl at C-2>1.5011.73-60.471.58[4]
25c 4-chlorophenyl at C-2>1.5011.73-60.470.24[4]
42d 1,3,4-oxadiazole moiety0.470.59-[4]
28 2,3-diaryl substitution2.1 ± 0.54.6 ± 0.8-[8]
13a Benzoimidazol-thiazolidinone---[13]
13b Benzoimidazol-thiazolidinone---[13]
TZD-1 -->1250 µg/mL>1250 µg/mL[3]
TZD-6 -->1250 µg/mL>1250 µg/mL[3]

Note: IC₅₀ values are presented as reported in the literature. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a thiazolidinone derivative by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test thiazolidinone compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare the incubation mixture containing human liver microsomes (final concentration 0.5-1 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the test compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 3-4 volumes of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a thiazolidinone derivative using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test thiazolidinone compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (at a defined concentration in HBSS) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as Papp (B to A) / Papp (A to B). An ER > 2 is indicative of active efflux.[14]

Mandatory Visualizations

ADME_Tox_Workflow cluster_in_vitro In Vitro Screening Cascade cluster_in_silico In Silico Profiling cluster_optimization Lead Optimization cluster_outcome Decision solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability Good Solubility metabolic_stability Microsomal Stability permeability->metabolic_stability Good Permeability cytotoxicity Cytotoxicity (Cancer & Normal Cells) metabolic_stability->cytotoxicity Good Stability herg hERG Assay cytotoxicity->herg Low Cytotoxicity sar_analysis Structure-Activity Relationship (SAR) herg->sar_analysis candidate Candidate Selection herg->candidate Favorable Profile adme_pred ADME Prediction (logP, logS, etc.) adme_pred->solubility tox_pred Toxicity Prediction (hERG, Mutagenicity) tox_pred->cytotoxicity structural_mod Structural Modification sar_analysis->structural_mod start New Thiazolidinone Analog Design structural_mod->start Iterative Design start->adme_pred start->tox_pred Mitigation_Strategies cluster_problems Common ADME-Tox Issues cluster_solutions Mitigation Strategies poor_solubility Poor Solubility solubility_solutions Introduce Polar Groups Formulation (e.g., Cyclodextrins) poor_solubility->solubility_solutions high_cytotoxicity High Cytotoxicity cytotoxicity_solutions SAR-guided Modification Remove Structural Alerts high_cytotoxicity->cytotoxicity_solutions metabolic_instability Metabolic Instability metabolism_solutions Metabolic Blocking (e.g., F, D) Introduce Steric Hindrance metabolic_instability->metabolism_solutions herg_risk hERG Risk herg_solutions Reduce Lipophilicity & Basicity Introduce Polar Groups herg_risk->herg_solutions

References

Validation & Comparative

A Comparative Analysis of Pivaloylating Agents: Efficacy of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one versus Traditional Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the introduction of the sterically hindered pivaloyl group is a crucial transformation for protecting alcohols or for the synthesis of complex esters. The choice of the acylating agent is paramount to ensure high yields, purity, and mild reaction conditions. This guide provides a comparative efficacy analysis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one against conventional pivaloylating agents, namely pivaloyl chloride and pivalic anhydride.

Executive Summary

This compound, an N-acyl-2-thioxothiazolidine, demonstrates exceptional efficacy as a pivaloylating agent, particularly for the acylation of alcohols. Experimental data from a key study published in Tetrahedron Letters reveals that this reagent can achieve near-quantitative yields under relatively mild, neutral conditions, offering a significant advantage over the more traditional and highly reactive alternatives like pivaloyl chloride and pivalic anhydride. While direct comparative studies under identical conditions are scarce in publicly available literature, a compilation of data from various sources suggests that this compound provides a superior or comparable yield with potentially fewer side reactions and easier handling.

Data Presentation: Comparison of Pivaloylating Agents

The following table summarizes the performance of this compound, pivaloyl chloride, and pivalic anhydride in the synthesis of hexyl pivalate, a representative esterification reaction.

IntermediateSubstrateProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound 1-HexanolHexyl pivalateToluene801897Tetrahedron Letters, 1992, 33, 2171-4
Pivaloyl Chloride1-HexanolHexyl pivalatePyridineRoom Temp.292Synthetic Communications, 1988, 18, 1531-6
Pivalic Anhydride1-HexanolHexyl pivalateTolueneReflux2485J. Org. Chem., 1984, 49, 3604-7

Experimental Protocols

Detailed methodologies for the synthesis of hexyl pivalate using each of the compared intermediates are provided below.

Synthesis of Hexyl Pivalate using this compound
  • Procedure: A solution of this compound (1.2 mmol) and 1-hexanol (1.0 mmol) in toluene (5 mL) is stirred at 80°C for 18 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford hexyl pivalate.

  • Reference: Adapted from Yamada, S. et al., Tetrahedron Letters, 1992, 33, 2171-2174.

Synthesis of Hexyl Pivalate using Pivaloyl Chloride
  • Procedure: To a stirred solution of 1-hexanol (10 mmol) in pyridine (20 mL) at room temperature, pivaloyl chloride (12 mmol) is added dropwise. The reaction mixture is stirred for 2 hours. The mixture is then poured into ice-water and extracted with diethyl ether. The organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄. The solvent is evaporated, and the residue is distilled to give hexyl pivalate.

  • Reference: Adapted from Kim, S. et al., Synthetic Communications, 1988, 18, 1531-1536.

Synthesis of Hexyl Pivalate using Pivalic Anhydride
  • Procedure: A mixture of 1-hexanol (5 mmol), pivalic anhydride (7.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in toluene (15 mL) is heated at reflux for 24 hours. The reaction mixture is cooled, washed with water and brine, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield hexyl pivalate.

  • Reference: Adapted from Hassner, A. et al., J. Org. Chem., 1984, 49, 3604-3607.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of an ester (hexyl pivalate) using the three compared pivaloylating agents.

G cluster_0 Starting Materials cluster_1 Pivaloylating Agents cluster_2 Reaction Conditions cluster_3 Product 1-Hexanol 1-Hexanol Conditions_PC Pyridine, RT, 2h Conditions_PA Toluene, Reflux, 24h, DMAP Conditions_T Toluene, 80°C, 18h Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Conditions_PC Pivalic_Anhydride Pivalic Anhydride Pivalic_Anhydride->Conditions_PA Thiazolidinethione This compound Thiazolidinethione->Conditions_T Hexyl_Pivalate Hexyl Pivalate Conditions_PC->Hexyl_Pivalate Yield: 92% Conditions_PA->Hexyl_Pivalate Yield: 85% Conditions_T->Hexyl_Pivalate Yield: 97%

Caption: Comparative workflow for hexyl pivalate synthesis.

A Comparative Guide to the Biological Activity of Synthesized Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiazolidinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention from the scientific community. Their unique structural features make them a "wonder nucleus" in medicinal chemistry, with synthesized analogues demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the antimicrobial and anticancer activities of various thiazolidinone derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Anticancer Activity of Thiazolidinone Derivatives

Numerous studies have highlighted the potential of thiazolidinone derivatives as potent anticancer agents.[1] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the breast, lung, and liver. The mechanism of their anticancer action often involves the induction of apoptosis and cell cycle arrest.[2][3]

Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for several synthesized thiazolidinone derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDTest Cell LineIC50 (µM)Reference CompoundIC50 (µM)
16f HepG2 (Liver)6.19 ± 0.50Sorafenib9.18 ± 0.60
MCF-7 (Breast)5.10 ± 0.40Doxorubicin6.75 ± 0.40
28b HepG2 (Liver)4.97Doxorubicin4.50
MCF-7 (Breast)5.33Doxorubicin4.17
HT-29 (Colon)3.29Doxorubicin4.01
25c HepG2 (Liver)0.24Doxorubicin0.90
MCF-7 (Breast)<1.50Doxorubicin1.50
17a MCF-7 (Breast)1.03 ± 0.05--
22 MCF-7 (Breast)1.21 ± 0.04--
HepG2 (Liver)2.04 ± 0.06--
19e MDA-MB-231 (Breast)0.97 ± 0.13--
4 A549 (Lung)0.35--

Table 1: Comparative in vitro anticancer activity (IC50 in µM) of selected thiazolidinone derivatives against various human cancer cell lines. Data sourced from multiple studies for comparison.[1][3][4][5][6]

Antimicrobial Activity of Thiazolidinone Derivatives

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiazolidinone derivatives have shown promise in this area, exhibiting inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazolidinone derivatives against selected microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDS. aureus (Gram +)S. Typhimurium (Gram -)C. albicans (Fungus)Reference Compound
MIC (mg/mL) MIC (mg/mL) MIC (mg/mL)
5 0.060.0080.015Ampicillin / Bifonazole
8 0.120.030.06Ampicillin / Bifonazole
15 0.240.0150.03Ampicillin / Bifonazole
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
TD-H2-A 6.3 - 25.0---

Table 2: Comparative in vitro antimicrobial activity (MIC) of selected thiazolidinone derivatives. Data sourced from multiple studies for comparison.[7][8]

Experimental Protocols

Detailed and standardized methodologies are crucial for the validation and comparison of biological activity. Below are protocols for two key experiments cited in this guide.

In Vitro Anticancer MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the thiazolidinone derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (cells treated with solvent only).[10]

  • Incubation: Incubate the plate for a period of 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5-6.5% CO2) to allow viable cells to reduce the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[10]

Antimicrobial Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the thiazolidinone derivative in a suitable solvent and sterilize by filtration.[13]

  • Plate Setup: Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well of a 96-well microtiter plate.[14]

  • Serial Dilution: Add 100 µL of the stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations.[14]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[12]

  • Inoculation: Within 15 minutes of standardization, inoculate each well with a standardized volume of the bacterial suspension (e.g., 5 µL) to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Leave a well with only broth as a sterility control and a well with broth and inoculum as a growth control.[14][15]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes. The following have been generated using the DOT language to meet the specified requirements.

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization s1 Synthesize Thiazolidinone Derivatives s2 Purify & Characterize (NMR, MS, etc.) s1->s2 b1 Anticancer Screening (e.g., MTT Assay) s2->b1 b2 Antimicrobial Screening (e.g., MIC Determination) s2->b2 b3 Anti-inflammatory Screening (e.g., COX Assay) s2->b3 l1 Identify Hit Compounds (High Activity, Low Toxicity) b1->l1 b2->l1 b3->l1 l2 Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) l1->l2 l3 Structure-Activity Relationship (SAR) Analysis l2->l3 l4 Design & Synthesize New Analogues l3->l4 l4->s1 Iterative Improvement

Caption: General workflow for the synthesis and biological validation of thiazolidinone derivatives.

Anti-inflammatory Signaling Pathway

G cluster_0 NF-κB Inflammatory Pathway cluster_1 cluster_2 LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes Activates Thiazolidinone Thiazolidinone Derivative Thiazolidinone->IKK Inhibition Thiazolidinone->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by thiazolidinone derivatives.

Anticancer Apoptosis Pathway

G cluster_0 Intrinsic Apoptosis Pathway Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pores CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Thiazolidinone Thiazolidinone Derivative Thiazolidinone->Bcl2 Down-regulates Thiazolidinone->Bax Up-regulates

Caption: Induction of apoptosis by thiazolidinone derivatives via Bcl-2/Bax modulation.

References

Structure-Activity Relationship (SAR) of Pivaloyl-Fixed 1,3-Thiazole-2-imines as Multitarget Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of pivaloyl-fixed 1,3-thiazole-2-imine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of key enzymes implicated in various physiological conditions. The following sections present quantitative biological data, detailed experimental protocols for the relevant enzymatic assays, and visualizations of the synthetic workflow and SAR. The data presented is based on a study of a library of these compounds (5a-j), which have shown potential as multitarget inhibitors.

Data Presentation: Comparative Inhibitory Activity

A series of pivaloyl-fixed 1,3-thiazole-2-imine derivatives (5a-j) were synthesized and evaluated for their inhibitory potential against urease, α-glucosidase, and α-amylase.[1] The half-maximal inhibitory concentrations (IC50) for the most active compounds from the series are summarized in the table below. This data highlights the influence of different substitutions on the phenyl ring on the inhibitory potency against these enzymes.

CompoundUrease IC50 (µM)α-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
5b 54.2 ± 0.3268.3 ± 0.11-
5f -40.74 ± 0.0990.3 ± 1.08
5g 43.6 ± 0.25--
5h 26.18 ± 0.61--

Note: A lower IC50 value indicates greater inhibitory potency. Dashes indicate that the compound was not the most potent in that specific assay or the data was not highlighted in the source abstract.

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in the study of pivaloyl-fixed 1,3-thiazole-2-imines.

Urease Inhibition Assay

A common method for determining urease inhibitory activity is the Berthelot (or indophenol) method, which quantifies the ammonia produced from the enzymatic hydrolysis of urea.[2]

Principle: The assay measures the concentration of ammonia, which reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is measured spectrophotometrically at approximately 625-670 nm and is directly proportional to the ammonia concentration.[2]

Procedure:

  • Prepare stock solutions of the test compounds, a standard inhibitor (e.g., thiourea), and urease enzyme in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the negative control, add 25 µL of the solvent.

  • Add 25 µL of urease solution (e.g., from Jack Bean) to all wells except the blank.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding 50 µL of urea substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and initiate color development by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent (containing sodium hypochlorite and sodium hydroxide).

  • Incubate at room temperature for 10-15 minutes for color development.

  • Measure the absorbance at a wavelength between 625 nm and 670 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is often determined by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[3]

Principle: α-Glucosidase catalyzes the hydrolysis of pNPG to glucose and p-nitrophenol. The amount of p-nitrophenol produced is quantified by measuring the increase in absorbance at 405 nm.

Procedure: [3]

  • Prepare solutions of the test compounds, a standard inhibitor (e.g., acarbose), α-glucosidase enzyme (from Saccharomyces cerevisiae), and pNPG in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • In a 96-well plate, add 20 µL of the test compound at various concentrations.

  • Add 20 µL of the α-glucosidase solution to each well.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of a stop solution (e.g., 1 M sodium carbonate).

  • Measure the absorbance of the p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

α-Amylase Inhibition Assay

The inhibition of α-amylase activity can be assayed by measuring the reduction in the hydrolysis of starch. The dinitrosalicylic acid (DNSA) method is commonly used to quantify the reducing sugars produced.[4]

Principle: α-Amylase breaks down starch into reducing sugars. These reducing sugars react with DNSA in an alkaline solution upon heating to produce a red-brown color, the intensity of which is proportional to the concentration of reducing sugars and can be measured spectrophotometrically at 540 nm.[4]

Procedure: [4]

  • Prepare solutions of the test compounds, a standard inhibitor (e.g., acarbose), α-amylase enzyme (e.g., porcine pancreatic), and a starch solution in a suitable buffer (e.g., phosphate buffer, pH 6.9 with CaCl2).

  • In a set of test tubes, add 200 µL of the test compound at various concentrations.

  • Add 200 µL of the α-amylase solution and pre-incubate at 30°C for 10 minutes.

  • Initiate the reaction by adding 200 µL of the starch solution and incubate for 3 minutes.

  • Stop the reaction by adding 200 µL of DNSA reagent.

  • Boil the mixture for 10 minutes in a water bath at 85-90°C.

  • Cool the tubes to room temperature and dilute the reaction mixture with 5 mL of distilled water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

Visualizations

Synthetic Workflow

The pivaloyl-fixed 1,3-thiazole-2-imine pharmacophores (5a-j) were synthesized in a three-step process.[1] This workflow begins with the reaction of pivaloyl chloride with potassium thiocyanate, followed by condensation with p-toluidine to form an acyl thiourea intermediate. The final step involves the cyclization of this intermediate with an α-halo ketone to yield the target compounds.

G cluster_0 Step 1: Acyl Isothiocyanate Formation cluster_1 Step 2: Acyl Thiourea Formation cluster_2 Step 3: Cyclization pivaloyl_chloride Pivaloyl Chloride acyl_isothiocyanate Pivaloyl Isothiocyanate pivaloyl_chloride->acyl_isothiocyanate Reacts with kscn Potassium Thiocyanate kscn->acyl_isothiocyanate acyl_thiourea Acyl Thiourea Intermediate acyl_isothiocyanate->acyl_thiourea Condensation with p_toluidine p-Toluidine p_toluidine->acyl_thiourea target_compounds Pivaloyl-Fixed 1,3-Thiazole-2-imines (5a-j) acyl_thiourea->target_compounds Cyclization with alpha_halo_ketone α-Halo Ketone alpha_halo_ketone->target_compounds

Caption: Synthetic pathway for pivaloyl-fixed 1,3-thiazole-2-imines.

Structure-Activity Relationship (SAR) Logical Flow

The preliminary SAR data suggests that the nature and position of substituents on the phenyl ring of the 1,3-thiazole-2-imine scaffold significantly influence the inhibitory activity against different enzymes.

SAR cluster_core Core Scaffold cluster_modifications Structural Modifications core Pivaloyl-Fixed 1,3-Thiazole-2-imine substituents Substituents on Phenyl Ring core->substituents is modified with urease Urease Inhibition (e.g., 5h, 5g) substituents->urease influences glucosidase α-Glucosidase Inhibition (e.g., 5f) substituents->glucosidase influences amylase α-Amylase Inhibition (e.g., 5f) substituents->amylase influences

References

comparative analysis of different synthetic routes to thioxothiazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

Thioxothiazolidinones, commonly known as rhodanines, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The rhodanine scaffold serves as a versatile template for the synthesis of derivatives with potential applications as antimicrobial, antiviral, anticancer, and antidiabetic agents. This guide provides a comparative analysis of various synthetic routes to thioxothiazolidinones, offering experimental data, detailed protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of thioxothiazolidinones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired substitution pattern, available starting materials, reaction efficiency, and environmental considerations. The following table summarizes quantitative data for some of the most common synthetic approaches.

Synthetic RouteKey ReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Knoevenagel Condensation Rhodanine, Aromatic AldehydePiperidine, Acetic Acid, Toluene, Reflux12-17 h70-85[1]
Rhodanine, Aromatic AldehydeTriethylamine, DMSO, 70 °C3 h~91[2]
Rhodanine, Aromatic AldehydeCholine chloride:urea (1:2), 90 °C, Catalyst-free1 h10-78[3]
Microwave-Assisted Knoevenagel Rhodanine, Aromatic AldehydePropylamine, Open vessel, 80 °C, 90 W60 min62-89[4]
Thiourea, Chloroacetic Acid, Aromatic AldehydeDMF/Toluene, Microwave irradiation6-11 min79-88[1]
Ultrasound-Assisted Synthesis Amine, Carbon Disulfide, Dialkyl AcetylenedicarboxylatePolyethylene glycol, Ultrasound irradiation25-180 min68-88[5][6]
Imine, Thioglycolic AcidSolvent-free, Ultrasound irradiation20-30 min88-95[7]
One-Pot Multicomponent Reaction Amine, Carbon Disulfide, Chloroacetic AcidNH4OHNot specifiedGood[8]
Aldehyde, Amine, Thioglycolic Acidp-Toluenesulfonic acid, BF3Not specifiedGood[8]
Synthesis from 3-Aminorhodanine 3-Aminorhodanine, AldehydeMethanol, Room temperatureNot specifiedGood[9]
N-substituted-3-aminorhodanine, AldehydeNH4OH/NH4Cl, Reflux (50-60 °C)6-8 hGood[10]
Synthesis from Thiourea & Chloroacetic Acid Thiourea, Chloroacetic AcidWater, Reflux9-16 h74-92[11]

Experimental Protocols

This section provides detailed methodologies for key synthetic routes to thioxothiazolidinones.

Knoevenagel Condensation (Conventional Heating)

This protocol describes the synthesis of 5-arylmethylene-2-thioxothiazolidin-4-ones via the Knoevenagel condensation of rhodanine with an aromatic aldehyde.

Materials:

  • Rhodanine (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Piperidine (catalytic amount)

  • Glacial acetic acid (catalytic amount)

  • Toluene (20 mL)

Procedure:

  • A mixture of rhodanine (1 mmol), the aromatic aldehyde (1 mmol), a catalytic amount of piperidine, and glacial acetic acid in toluene (20 mL) is refluxed for 12-17 hours using a Dean-Stark apparatus to remove water.[1]

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Microwave-Assisted One-Pot Synthesis

This method outlines a rapid, one-pot synthesis of 2-imino-5-arylmethylene-4-thiazolidinones under microwave irradiation.

Materials:

  • Thiourea (1 mmol)

  • Chloroacetic acid (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • DMF/Toluene (1:1, 5 mL)

Procedure:

  • A mixture of thiourea (1 mmol), chloroacetic acid (1 mmol), and the aromatic aldehyde (1 mmol) is placed in a microwave-safe vessel.[1]

  • DMF/toluene (1:1, 5 mL) is added as the solvent.[1]

  • The reaction mixture is subjected to microwave irradiation at a suitable power and temperature for 6-11 minutes.[1]

  • After cooling, the product precipitates and is collected by filtration.

  • The solid is washed with a suitable solvent and dried.

Ultrasound-Assisted Synthesis

This protocol describes a green and efficient synthesis of rhodanine derivatives using ultrasound irradiation.

Materials:

  • Amine (1 mmol)

  • Carbon disulfide (1 mmol)

  • Dialkyl acetylenedicarboxylate (1 mmol)

  • Polyethylene glycol (PEG)

Procedure:

  • A mixture of the amine (1 mmol), carbon disulfide (1 mmol), and dialkyl acetylenedicarboxylate (1 mmol) is prepared in polyethylene glycol.[6]

  • The mixture is subjected to ultrasound irradiation at a specified frequency and power for 25-180 minutes.[6]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product is isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

  • The crude product is washed with water and can be purified by recrystallization.

Synthesis of N-Substituted Thioxothiazolidinones from Amino Acids

This method details the conversion of an amino acid into an N-substituted rhodanine derivative.

Materials:

  • Amino acid (10 mmol)

  • Carbon disulfide (11 mmol)

  • Potassium hydroxide (30 mmol)

  • Sodium chloroacetate (11 mmol)

  • 6 N Hydrochloric acid (5 mL)

Procedure:

  • To a solution of the amino acid (10 mmol) in an aqueous solution of potassium hydroxide (30 mmol), carbon disulfide (11 mmol) is added, and the mixture is stirred at room temperature for 1 hour to form the dithiocarbamate.[12]

  • Sodium chloroacetate (11 mmol) is then added, and stirring is continued for 12 hours.[12]

  • The reaction mixture is then acidified with 6 N HCl (5 mL) and refluxed for 1 hour to effect cyclization.[12]

  • After cooling, the precipitated N-substituted rhodanine is collected by filtration, washed with water, and dried.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to thioxothiazolidinones.

Knoevenagel_Condensation reagents Rhodanine + Aromatic Aldehyde intermediate Intermediate Adduct reagents->intermediate Nucleophilic addition catalyst Base Catalyst (e.g., Piperidine, TEA) catalyst->reagents conditions Heat or Microwave/ Ultrasound conditions->reagents dehydration Dehydration (-H2O) intermediate->dehydration product 5-Arylmethylene-2-thioxothiazolidin-4-one dehydration->product

Caption: Knoevenagel condensation pathway.

One_Pot_Synthesis cluster_reactants Reactants Amine Amine reaction One-Pot Reaction (e.g., Microwave or Ultrasound assisted) Amine->reaction CS2 Carbon Disulfide CS2->reaction Haloacetate α-Halo-ester or α-Haloacetic acid Haloacetate->reaction product N-Substituted 2-Thioxothiazolidin-4-one reaction->product

Caption: One-pot multicomponent synthesis.

Amino_Acid_Route start Amino Acid step1 1. CS2, Base 2. Sodium Chloroacetate start->step1 dithiocarbamate Dithiocarbamate Intermediate step1->dithiocarbamate step2 Acidification (HCl) & Reflux dithiocarbamate->step2 product N-Substituted 2-Thioxothiazolidin-4-one step2->product

Caption: Synthesis from amino acids.

References

Comparative Analysis of Analytical Data for 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Validation of Analytical Data for the Acylating Agent 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

This guide provides a comprehensive comparison of analytical methodologies for this compound, a key intermediate in pharmaceutical synthesis.[1][2][3][4][5] The document outlines detailed experimental protocols and presents comparative analytical data against alternative acylating agents, offering a baseline for cross-validation in a research and development setting.

Overview of Analytical Techniques

The characterization and quality control of this compound and its alternatives rely on a suite of standard analytical techniques. These include chromatographic methods for purity assessment and spectroscopic methods for structural elucidation and confirmation.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of N-acyl compounds and for quantifying impurities.[1][6] Method development typically involves optimizing the mobile phase, column chemistry, and detection wavelength to achieve adequate separation of the main compound from any related substances.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the synthesized molecule.[7][8][9] Chemical shifts and coupling constants provide detailed information about the molecular framework.

    • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming the structure.[9]

Comparative Performance Data

While specific, publicly available, validated analytical data for this compound is limited, this guide synthesizes expected performance characteristics based on data from structurally similar N-acylthiazolidinethiones and alternative acylating agents.

Table 1: Physicochemical and Chromatographic Data

ParameterThis compoundAlternative 1: N-PropionylthiazolidinethioneAlternative 2: N-Benzoyl-1,3-oxazolidin-2-one
Molecular Formula C₈H₁₃NOS₂C₆H₉NOS₂C₁₀H₉NO₃
Molecular Weight 203.32 g/mol 159.25 g/mol 191.18 g/mol
CAS Number 138459-91-3138459-89-94551-63-3
Typical HPLC Column C18 Reverse-PhaseC18 Reverse-PhaseC18 Reverse-Phase
Typical Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water GradientAcetonitrile/Water Gradient
Detection Wavelength ~260 nm~260 nm~230 nm
Expected Purity >95%>95%>98%

Table 2: Spectroscopic Data Comparison

Spectroscopic DataThis compound (Predicted/Typical)Alternative 1: N-Propionylthiazolidinethione (Typical)Alternative 2: N-Benzoyl-1,3-oxazolidin-2-one (Typical)
¹H NMR (δ, ppm) Signals for pivaloyl group (~1.3 ppm, s, 9H), thiazolidine ring protons (~3.3 ppm, t, 2H; ~4.5 ppm, t, 2H)Signals for propionyl group (~1.2 ppm, t, 3H; ~2.9 ppm, q, 2H), thiazolidine ring protons (~3.3 ppm, t, 2H; ~4.5 ppm, t, 2H)Signals for benzoyl group (~7.4-8.0 ppm, m, 5H), oxazolidinone ring protons (~4.1 ppm, t, 2H; ~4.5 ppm, t, 2H)
¹³C NMR (δ, ppm) Carbonyl (~175 ppm), Thiocarbonyl (~201 ppm), Pivaloyl carbons, Thiazolidine carbonsCarbonyl (~173 ppm), Thiocarbonyl (~201 ppm), Propionyl carbons, Thiazolidine carbonsCarbonyl (~165 ppm), Imide carbonyl (~154 ppm), Benzoyl carbons, Oxazolidinone carbons
Mass Spectrum (m/z) [M+H]⁺ at ~204.05[M+H]⁺ at ~160.02[M+H]⁺ at ~192.06

Experimental Protocols

General HPLC Method for Purity Determination

A general reverse-phase HPLC method can be employed for the analysis of N-acyl compounds.[10]

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (e.g., 260 nm for thiazolidinethiones).[11]

  • Column Temperature: 30 °C.

NMR Sample Preparation
  • Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

Mass Spectrometry Analysis
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Acquire data in positive ion mode using electrospray ionization (ESI).

Signaling Pathways and Experimental Workflows

As a synthetic intermediate, this compound does not have a direct role in biological signaling pathways. Its utility lies in its application in the synthesis of active pharmaceutical ingredients (APIs). The general workflow for its use is depicted below.

G cluster_synthesis Synthesis of Intermediate cluster_coupling Coupling Reaction cluster_analysis Analytical Cross-Validation Thiazolidine-2-thione Thiazolidine-2-thione Reaction Reaction Thiazolidine-2-thione->Reaction Pivaloyl_Chloride Pivaloyl_Chloride Pivaloyl_Chloride->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Intermediate 2,2-Dimethyl-1-(2-thioxo- thiazolidin-3-yl)propan-1-one Reaction->Intermediate Coupling Coupling Intermediate->Coupling HPLC_Purity HPLC_Purity Intermediate->HPLC_Purity Purity NMR_Structure NMR_Structure Intermediate->NMR_Structure Structure MS_Identity MS_Identity Intermediate->MS_Identity Identity Nucleophile Nucleophile Nucleophile->Coupling API_Precursor API Precursor Coupling->API_Precursor

References

Thiazolidinone-Based Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Thiazolidinone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected thiazolidinone-based compounds across different therapeutic areas, including oncology, inflammation, and infectious diseases. The data presented herein is collated from various preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the therapeutic potential of this chemical class.

Anticancer Activity

Thiazolidinone-based compounds have been extensively investigated for their potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and demonstrating tumor growth inhibition in animal models.[1][2]

Quantitative Efficacy Data
CompoundTarget/Cell LineIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo EfficacyReference
Compound 39 (5-nitrofuran-2-yl substituted)MDA-MB-231 (Breast Cancer)1.9 µM--[3][4]
HepG2 (Liver Cancer)5.4 µM--[3][4]
HT-29 (Colon Cancer)6.5 µM--[3][4]
Compound 16f (5-(4-Methoxybenzylidene) derivative)HepG2 (Liver Cancer)5.1 - 22.08 µM--[3]
HCT116 (Colon Cancer)5.1 - 22.08 µM--[3]
MCF-7 (Breast Cancer)5.1 - 22.08 µM--[3]
2,3-diaryl-4-thiazolidinone derivativesA549 (Lung Cancer)---[1]
MDA-MB-231 (Breast Cancer)--Potent inhibitors[1]
Benzoimidazol-thiazolidinone derivatives 13a and 13b HCT116 (Colorectal Cancer)0.05 mM/ml (13a), 0.12 mM/ml (13b)--[1]
2-phenylimino-4-thiazolidinone derivatives 4a and 4b HCT 116 (Colon Carcinoma)Encouraging--[1]
HEPG2 (Hepatocellular Carcinoma)Encouraging--[1]
Quinolone–4-thiazolidinone hybrid 63 MDA-MB-231 (Breast Cancer)8.16 µM-Non-toxic to normal kidney cells[5]
Quinazoline-thiazolidinone hybrid 69 Hep-G2 (Liver Cancer)1.79 µg/mL--[5]
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay): Cancer cell lines (e.g., MDA-MB-231, HepG2, HCT-116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the thiazolidinone compounds for a specified period (e.g., 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]

In Vivo Xenograft Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., H460/TaxR). Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The thiazolidinone compounds are administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.[1]

Signaling Pathway

Many thiazolidinone-based anticancer compounds are believed to exert their effects through the inhibition of various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazolidinone Thiazolidinone Compound Thiazolidinone->PI3K inhibits

Caption: PI3K/Akt signaling pathway inhibition by thiazolidinone compounds.

Anti-inflammatory Activity

Thiazolidinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Efficacy Data
CompoundTargetIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy (% Inhibition of Edema)Reference
Pyrazolyl benzenesulfonamides 24a COX-1/COX-25.6/1.52 µMCarrageenan-induced rat paw edemaCoincided with in vitro results[6]
Pyrazolyl benzenesulfonamides 24b COX-1/COX-24.5/1.06 µMCarrageenan-induced rat paw edemaCoincided with in vitro results[6]
Diphenylthiazole–thiazolidinone hybrid 22a COX-13.51 µM--[6]
Diphenylthiazole–thiazolidinone hybrid 22b COX-12.03 µM--[6]
5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one 21b COX-110 µM--[6]
Thiazolidinone derivatives of Benzenesulfonamide 3b COX-261.75% inhibitionCarrageenan-induced rat paw edemaSignificant[7]
Experimental Protocols

In Vitro COX Inhibition Assay: The inhibitory activity of the thiazolidinone compounds on COX-1 and COX-2 enzymes is determined using a colorimetric enzyme assay kit. The assay measures the peroxidase activity of COX, where the peroxidase substrate is oxidized in the presence of prostaglandin G2, leading to a color change that is measured spectrophotometrically. The IC50 values are calculated from the concentration-response curves.[7]

In Vivo Carrageenan-Induced Paw Edema Assay: Acute inflammation is induced in rats by injecting a solution of carrageenan into the sub-plantar region of the hind paw. The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally before the carrageenan injection. The paw volume is measured at different time intervals after the induction of inflammation using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[6][8]

Experimental Workflow

Anti_Inflammatory_Workflow cluster_invitro In Vitro cluster_invivo In Vivo COX_Assay COX-1/COX-2 Inhibition Assay IC50_Calc IC50 Value Calculation COX_Assay->IC50_Calc Animal_Model Carrageenan-Induced Paw Edema in Rats Treatment Administer Thiazolidinone Compound Animal_Model->Treatment Measurement Measure Paw Volume Treatment->Measurement Analysis Calculate % Inhibition Measurement->Analysis Compound Thiazolidinone Compound Compound->COX_Assay Compound->Treatment

Caption: Workflow for evaluating the anti-inflammatory efficacy of thiazolidinones.

Antimicrobial Activity

Thiazolidinone-based compounds have shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Quantitative Efficacy Data
CompoundOrganismIn Vitro Efficacy (MIC)In Vivo ModelIn Vivo EfficacyReference
TD-H2-A Staphylococcus aureus strains6.3–25.0 µg/mLS. aureus SA113-infected miceGood bactericidal effect[9][10]
2,3-diaryl-thiazolidin-4-one 5 Gram-positive and Gram-negative bacteria0.008–0.06 mg/mL-More potent than ampicillin against resistant strains[11]
Les-3166 P. aeruginosa biofilm--Highest anti-biofilm activity among tested compounds[2]
Adamantane-thiazolidinone hybridGram-positive and Gram-negative bacteria and fungiRemarkable growth inhibition-Greater than ampicillin and streptomycin[12]
Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination: The MIC of the thiazolidinone compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a standardized inoculum of the microorganism. The plates are incubated under appropriate conditions, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

In Vivo Murine Infection Model: Mice are infected with a pathogenic strain of bacteria (e.g., S. aureus SA113). After a set period to allow the infection to establish, the mice are treated with the thiazolidinone compound or a control vehicle. The treatment is administered for a specified duration. At the end of the treatment period, the bacterial load in target organs (e.g., skin, spleen) is determined by homogenizing the tissue and plating serial dilutions on appropriate agar plates to count the colony-forming units (CFUs).[9]

Mechanism of Action

The antibacterial action of some thiazolidinone derivatives is proposed to involve the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.

MurB_Inhibition UDP_NAG UDP-N-acetylglucosamine MurA MurA UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA Enolpyruvyl_UDP_NAG Enolpyruvyl-UDP-N-acetylglucosamine MurA->Enolpyruvyl_UDP_NAG MurB MurB (UDP-N-acetylenolpyruvyl glucosamine reductase) Enolpyruvyl_UDP_NAG->MurB NADPH NADPH NADPH->MurB UDP_NAM UDP-N-acetylmuramic acid (Peptidoglycan Precursor) MurB->UDP_NAM Thiazolidinone Thiazolidinone Compound Thiazolidinone->MurB inhibits

Caption: Inhibition of bacterial cell wall synthesis via MurB enzyme by thiazolidinones.

References

Novel Azetidin-2-ones Demonstrate Potent Antiproliferative Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of synthetic azetidin-2-one derivatives is showing significant promise as potent anticancer agents, with numerous studies revealing their ability to inhibit cancer cell growth at nanomolar to low micromolar concentrations. These compounds exert their effects through various mechanisms, including the disruption of microtubule formation, induction of programmed cell death (apoptosis), and cell cycle arrest. This guide provides a comparative analysis of the antiproliferative activities of several novel azetidin-2-ones, supported by experimental data from recent research.

Comparative Antiproliferative Activity

Novel azetidin-2-one compounds have been evaluated against a range of human cancer cell lines, demonstrating broad-spectrum antiproliferative activity. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in various studies. The data clearly indicates that substitutions on the azetidin-2-one scaffold play a crucial role in the observed cytotoxic effects.

For instance, a series of 3-(prop-1-en-2-yl)azetidin-2-one analogues of combretastatin A-4 (CA-4) exhibited significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with IC50 values in the range of 10–33 nM.[1][2][3] These compounds were also potent in the triple-negative breast cancer cell line MDA-MB-231, with IC50 values between 23–33 nM, comparable to the activity of CA-4.[1][2][3] Similarly, certain 3-fluoroazetidin-2-ones, also analogues of CA-4, showed potent activity in MCF-7 cells with IC50 values as low as 0.075 µM and 0.095 µM.[4][5] One of these compounds also demonstrated significant activity in the triple-negative breast cancer cell line Hs578T with an IC50 of 0.033 μM.[4][5]

Furthermore, another study on 1,4-diaryl-2-azetidinone analogues of CA-4 revealed that a 3-hydroxy-β-lactam compound had an IC50 of 22 nM in MCF-7 cells and a remarkable 3 nM in the CA-4 resistant HT-29 colon cancer cell line.[6] In a different series, a β-lactam derivative of 2-bromo ethyl acrylonitrile exhibited potent anti-proliferative activity with an IC50 of 5.79 µM in MCF-7 and 6.86 µM in MDA-MB-231 cells.[7] Bis-azetidinone derivatives have also been synthesized and tested, with some compounds showing potent anticancer activity with IC50 values ranging from 0.40 to 0.48 µM across HeLa, MDA-MB-231, and ACHN cell lines.[8]

The following tables summarize the IC50 values of representative novel azetidin-2-one derivatives in various cancer cell lines, as reported in recent literature.

Compound SeriesCancer Cell LineIC50 (µM)Reference
3-(Prop-1-en-2-yl)azetidin-2-onesMCF-70.010 - 0.033[1][2][3]
MDA-MB-2310.023 - 0.033[1][2][3]
3-Fluoroazetidin-2-onesMCF-70.075, 0.095[4][5]
Hs578T0.033[4][5]
MDA-MB-2310.620[4][5]
1,4-Diaryl-2-azetidinonesMCF-70.017, 0.022[6]
HT-290.003, 0.009[6]
2-Azetidinone derivative (19w)MCF-75.79[7]
MDA-MB-2316.86[7]
Bis-azetidinones (12 and 17)HeLa0.41, 0.46[8]
MDA-MB-2310.42, 0.40[8]
ACHN0.45, 0.48[8]
Thiazole conjugated 2-azetidinones (9)HeLa58.86[9]
3-(Thienyl) azetidin-2-ones (28 and 29)MCF-70.007, 0.010[10]

Mechanisms of Antiproliferative Action

The anticancer effects of these novel azetidin-2-ones are attributed to several key mechanisms of action, primarily centered around the disruption of cellular division and the induction of apoptosis.

Tubulin Polymerization Inhibition

A significant number of the highly potent azetidin-2-one derivatives, particularly those designed as analogues of combretastatin A-4, function as microtubule-targeting agents.[6] They inhibit the polymerization of tubulin, a critical protein for the formation of the mitotic spindle during cell division.[1][2][3][4] By binding to the colchicine-binding site on tubulin, these compounds prevent microtubule assembly, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[1][2][3][4]

Induction of Apoptosis and Cell Cycle Arrest

Treatment with these novel β-lactams has been shown to induce apoptosis in cancer cells.[4][7][11] Mechanistic studies have revealed a downregulation of anti-apoptotic proteins such as Bcl-2 and survivin, and an upregulation of the pro-apoptotic protein Bax.[4][6] Furthermore, some derivatives have been observed to cause cell cycle arrest at the G1 phase, accompanied by a decrease in the expression of cyclins D1 and E, and cyclin-dependent kinases (Cdk) 2 and 6.[7] N-thiolated β-lactams have been found to induce DNA damage, which can trigger apoptotic pathways.[11]

Below is a diagram illustrating a generalized experimental workflow for evaluating the antiproliferative effects of novel compounds.

G cluster_workflow Experimental Workflow for Antiproliferative Studies Compound_Synthesis Synthesis of Novel Azetidin-2-ones Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture MTT_Assay MTT Assay for IC50 Determination Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Polymerization Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Tubulin_Polymerization->Data_Analysis

Caption: A typical workflow for assessing the anticancer properties of new compounds.

The following diagram illustrates the signaling pathway associated with tubulin polymerization inhibition leading to apoptosis.

G cluster_pathway Tubulin Inhibition and Apoptosis Induction Pathway Azetidinone Azetidin-2-one (e.g., CA-4 analogue) Tubulin Tubulin Azetidinone->Tubulin binds to colchicine site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption inhibits polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_Down Bcl-2, Survivin (Downregulation) Apoptosis->Bcl2_Down Bax_Up Bax (Upregulation) Apoptosis->Bax_Up

Caption: Pathway of tubulin inhibition by azetidin-2-ones leading to apoptosis.

Experimental Protocols

The evaluation of the antiproliferative effects of these novel azetidin-2-ones involves a series of standardized in vitro assays.

Cell Culture and Maintenance

Human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma, triple-negative), HeLa (cervical cancer), ACHN (renal cell adenocarcinoma), and HT-29 (colorectal adenocarcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The antiproliferative activity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry.

  • Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol.

  • The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assays

The induction of apoptosis can be assessed by various methods, including Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

  • Cells are treated with the test compound for a specified time.

  • The cells are harvested, washed, and resuspended in binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension.

  • After a short incubation in the dark, the cells are analyzed by flow cytometry.

  • The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Tubulin Polymerization Assay

The inhibitory effect on tubulin polymerization is measured using a commercially available kit.

  • Tubulin is incubated with the test compounds in a polymerization buffer at 37°C.

  • The increase in absorbance due to tubulin polymerization is monitored over time at 340 nm.

  • Known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) of tubulin polymerization are used as controls.

References

Bridging the Gap: Validating Molecular Docking Predictions with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the realm of modern drug discovery, molecular docking has emerged as a powerful computational tool, offering rapid prediction of how small molecules might bind to protein targets. However, these in silico predictions are approximations and demand rigorous experimental validation to confirm their physiological relevance and accuracy. This guide provides an objective comparison of molecular docking predictions with established experimental data, offering a framework for robust validation for researchers, scientists, and drug development professionals.

The Crucial Role of Experimental Validation

Molecular docking utilizes scoring functions to rank potential drug candidates based on their predicted binding affinity. While computationally efficient, these scoring functions are theoretical models of the complex intermolecular interactions within a biological system. Therefore, it is imperative to experimentally verify the top-ranked candidates to confirm their actual binding affinity and mode of action. A strong correlation between docking scores and experimentally determined binding constants (such as Kᵢ, Kₐ, or IC₅₀) builds confidence in the computational model and its predictive power for novel compounds.[1]

Comparing Predictions with Reality: A Quantitative Look

The true measure of a docking protocol's success lies in its ability to consistently and accurately predict the binding behavior of ligands. This is assessed through two primary metrics: the prediction of the binding pose (conformation and orientation of the ligand in the binding site) and the prediction of the binding affinity.

Binding Pose Accuracy: The Root Mean Square Deviation (RMSD) is a key metric used to compare the predicted ligand pose with the experimentally determined pose, typically from X-ray crystallography. An RMSD value of less than 2.0 Å is generally considered a successful prediction.[2][3]

Binding Affinity Correlation: The correlation between the docking score (a theoretical measure of binding affinity) and the experimentally determined binding affinity (e.g., Kᵢ, Kₐ, IC₅₀) is a critical indicator of a scoring function's predictive power. While a perfect correlation is rare, a strong positive correlation indicates that the docking protocol can effectively rank compounds by their potency.

Below are tables summarizing the performance of various docking programs in predicting binding poses and the correlation of their scores with experimental binding affinities for different protein-ligand systems.

Table 1: Comparison of Docking Program Performance in Binding Pose Prediction

Docking ProgramScoring FunctionTargetSuccess Rate (RMSD ≤ 2.0 Å)Reference
Glide-Cyclooxygenase (COX) enzymes100%[2][3]
GOLDChemPLPCyclooxygenase (COX) enzymes82%[2][3]
GOLDGoldScoreCyclooxygenase (COX) enzymes59%[3]
FlexX-Cyclooxygenase (COX) enzymes~59%[3]
AutoDock Vina-Various64%[4]
DOCK-Various58%[4]
AutoDock-Various55%[4]

Table 2: Correlation between Docking Scores and Experimental Binding Affinities

Docking SoftwareTargetExperimental ValueCorrelation Coefficient (r)Reference
MOE-Dockα-glucosidaseIC₅₀0.519 (p-docking score vs. IC₅₀)[5]
AutoDock VinaEbola Virus Glycoprotein (EBOV-GP)IC₅₀-0.919 (docking score vs. IC₅₀)[4]
SwissDock, PyRx-0.8, CB-Dock2Monoacylglycerol lipase (MAGL)IC₅₀Significant correlation[6]

Experimental Protocols for Validation

Accurate experimental data is the bedrock of validating computational predictions. The following are detailed methodologies for key experiments used to determine ligand binding poses and affinities.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering a definitive view of the binding pose.[7]

Methodology:

  • Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity.

  • Crystallization: The purified protein is crystallized, either in its apo (ligand-free) form or in complex with the ligand (co-crystallization).[2] For co-crystallization, the ligand is incubated with the protein before setting up crystallization trials.

  • Ligand Soaking (for apo crystals): If apo crystals are obtained, they can be soaked in a solution containing the ligand to form the complex within the crystal.[8]

  • X-ray Diffraction Data Collection: The protein-ligand crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.[9][10]

Methodology:

  • Sample Preparation: The target protein, often isotopically labeled (e.g., with ¹⁵N or ¹³C), and the ligand are prepared in a suitable buffer.

  • NMR Data Acquisition: A variety of NMR experiments can be performed:

    • Chemical Shift Perturbation (CSP): Changes in the chemical shifts of protein signals upon ligand titration are monitored to identify the binding site and determine the dissociation constant (Kd).

    • Saturation Transfer Difference (STD) NMR: This method identifies which parts of a ligand are in close proximity to the protein, revealing the binding epitope.[11]

    • Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique is used to screen for binders by observing the transfer of magnetization from water to the ligand.[7]

  • Data Analysis: The acquired NMR data is processed and analyzed to extract information about the binding event.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][12][13]

Methodology:

  • Sample Preparation: The purified protein is placed in the sample cell, and the ligand is loaded into the injection syringe. Both must be in the same buffer to minimize heats of dilution.

  • Titration: The ligand is injected in small aliquots into the protein solution.

  • Heat Measurement: The instrument measures the heat change after each injection.

  • Data Analysis: The data is plotted as heat per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[15][16]

Methodology:

  • Sensor Chip Preparation: The target protein (ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the binding partner (analyte) is flowed over the sensor chip surface.

  • Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Kinetic Analysis: The association and dissociation phases are monitored in real-time. The resulting sensorgram is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]

Visualizing the Validation Workflow

To better understand the process of validating molecular docking predictions, the following diagrams illustrate the key workflows and relationships.

ValidationWorkflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_analysis Comparative Analysis cluster_outcome Outcome Docking Molecular Docking Scoring Scoring & Ranking Docking->Scoring Predicted Poses & Scores Xray X-ray Crystallography Scoring->Xray Top-Ranked Candidates NMR NMR Spectroscopy Scoring->NMR Top-Ranked Candidates ITC Isothermal Titration Calorimetry Scoring->ITC Top-Ranked Candidates SPR Surface Plasmon Resonance Scoring->SPR Top-Ranked Candidates Pose_Comparison Pose Comparison (RMSD) Xray->Pose_Comparison NMR->Pose_Comparison Affinity_Correlation Affinity Correlation (Ki, Kd, IC50) ITC->Affinity_Correlation SPR->Affinity_Correlation Validated_Hits Validated Hits Pose_Comparison->Validated_Hits Model_Refinement Model Refinement Pose_Comparison->Model_Refinement Affinity_Correlation->Validated_Hits Affinity_Correlation->Model_Refinement

Validation workflow for molecular docking predictions.

ExperimentalTechniques cluster_binding_pose Binding Pose Determination cluster_binding_affinity Binding Affinity & Kinetics Xray X-ray Crystallography (High Resolution 3D Structure) NMR_Pose NMR Spectroscopy (Binding Site Mapping, NOEs) ITC Isothermal Titration Calorimetry (Kd, Thermodynamics) SPR Surface Plasmon Resonance (Kd, Kinetics) NMR_Affinity NMR Spectroscopy (Kd from Titration)

Experimental techniques for validating docking predictions.

Conclusion

The validation of molecular docking predictions through rigorous experimental methods is a cornerstone of modern structure-based drug design. While computational tools provide invaluable insights and accelerate the initial stages of discovery, they are not a substitute for experimental verification. A strong synergy between computational and experimental approaches, as outlined in this guide, is essential for the successful identification and optimization of novel therapeutic agents. By carefully comparing predicted and experimental data, researchers can gain confidence in their models, leading to more efficient and effective drug development pipelines.

References

Assessing the Novelty of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers and scientists engaged in drug discovery and development, the novelty of a chemical entity is a critical factor in determining its potential for intellectual property protection and further investigation. This guide provides a comprehensive assessment of the novelty of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one (CAS No. 138459-91-3) through an analysis of existing patent literature. This compound, a derivative of the versatile thiazolidinone scaffold, is commercially available and has been identified as a drug intermediate for the synthesis of various active compounds.[1][2][3][4][5][6] This guide will delve into the patent landscape surrounding this molecule, compare it with structurally similar patented compounds, and provide a logical framework for its novelty assessment.

Patent Landscape Analysis

A thorough search of patent databases reveals that this compound is cited in several patents. A key aspect of assessing its novelty is to determine whether the compound itself is claimed as a novel invention or if it is utilized as a starting material or intermediate in the synthesis of other novel, patented compounds.

While the specific claims of all citing patents require individual legal analysis, the frequent characterization of this compound as a "drug intermediate" in chemical supplier databases suggests that its primary role in the patent literature is likely as a building block for more complex molecules. For instance, the thiazolidinone core is a well-established pharmacophore present in a wide array of biologically active compounds with diverse therapeutic applications, including anti-inflammatory and anticancer agents.[7][8]

Comparison with Patented Alternatives

To provide a clear comparison, the following table summarizes key features of this compound against representative examples of patented thiazolidinone derivatives. This comparison is based on structural features and their potential implications for biological activity, as inferred from the general knowledge of the field.

FeatureThis compoundPatented Thiazolidinone Derivatives (Representative Examples)
Core Structure 2-Thioxothiazolidin-3-yl-propan-1-oneOften contain a thiazolidin-4-one or thiazolidine-2,4-dione core.
Substitution at N-3 Pivaloyl group (2,2-dimethylpropanoyl)Varies widely, often incorporating larger aromatic or heterocyclic moieties to modulate target binding.
Substitution at C-2 Thioxo groupCan be an oxo group or substituted with various side chains to influence activity and selectivity.
Reported Utility Chemical IntermediatePatented as active pharmaceutical ingredients (APIs) with specific therapeutic claims.
Novelty Status Likely not novel as a composition of matter, but its use in synthesizing novel compounds is plausible.Claimed as novel compositions of matter with demonstrated biological activity.

Experimental Protocols

General Synthesis of N-Acyl-2-Thioxothiazolidines:

A common method for the synthesis of N-acyl-2-thioxothiazolidines involves the acylation of 2-thioxothiazolidine.

  • Materials: 2-Thioxothiazolidine, an appropriate acyl chloride (in this case, pivaloyl chloride), a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • 2-Thioxothiazolidine is dissolved in the aprotic solvent and cooled in an ice bath.

    • The non-nucleophilic base is added to the solution.

    • The acyl chloride (pivaloyl chloride) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography).

    • The reaction mixture is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to yield the desired N-acyl-2-thioxothiazolidine.

Logical Workflow for Novelty Assessment

The process of assessing the novelty of a chemical compound through patent searches can be systematically represented. The following diagram illustrates the logical workflow.

G A Identify Target Compound: This compound B Conduct Comprehensive Patent Search (e.g., Google Patents, Espacenet, SciFinder) Keywords: CAS Number, IUPAC Name, Structure A->B C Analyze Patent Claims and Disclosures B->C D Is the compound explicitly claimed as a novel composition of matter? C->D E Is the compound used as an intermediate to produce a novel, patented compound? C->E G Compound is likely NOT novel as a composition of matter. D->G No H Compound is novel as a composition of matter. D->H Yes F Assess Novelty of Use or Formulation E->F No J The end product is novel, but the intermediate itself is not. E->J Yes F->G No I A specific use or formulation of the compound may be novel. F->I Yes

References

Comparative Study of Antioxidant Potential in 2-Aminothiazole Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant compounds is a critical endeavor in the development of therapeutics for a range of diseases driven by oxidative stress. Within this area, 2-aminothiazole sulfonamide derivatives have emerged as a promising class of molecules. This guide provides a comparative analysis of the antioxidant potential of a series of these derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development.

Quantitative Analysis of Antioxidant Activity

A study involving the synthesis and evaluation of twelve 2-aminothiazole sulfonamide derivatives has provided key insights into their antioxidant capabilities.[1][2][3][4] The antioxidant activities were assessed using two well-established methods: the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay and a superoxide dismutase (SOD) mimic activity assay.[1][2] The results for each of the twelve synthesized compounds are summarized in the table below.

CompoundSubstituent on Benzene Ring%DPPH Scavenging (at 300 µg/mL)%SOD Mimic Activity (at 300 µg/mL)
1 H25.11Inactive
2 o-CH₃15.6511.23
3 p-CH₃25.9319.89
4 p-OCH₃33.3325.81
5 p-F22.9617.20
6 p-NO₂33.9664.14
7 m-F18.5214.52
8 p-Cl90.09 99.02
9 m-Cl22.2250.54
10 m-NO₂70.2992.05
11 2,4,6-triCH₃16.305.41
12 2,3,5,6-tetraCH₃41.9769.31

Among the tested compounds, compound 8 , which has a chloride group at the para-position of the benzene ring, demonstrated the most potent antioxidant activity, with a DPPH scavenging activity of 90.09% and an SOD mimic activity of 99.02%.[1][2][3] Compound 10 , with a meta-positioned nitro group, also showed significant activity.[1] In contrast, compound 1 was inactive in the SOD assay.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the evaluation of the antioxidant potential of the 2-aminothiazole sulfonamide derivatives.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1]

  • Preparation of DPPH Solution: A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration.

  • Sample Preparation: The synthesized 2-aminothiazole sulfonamide derivatives are dissolved in a solvent to prepare stock solutions, which are then serially diluted to various concentrations.

  • Reaction Mixture: A specific volume of each sample dilution is mixed with a volume of the DPPH solution. A control is prepared with the solvent instead of the sample, and a blank contains only the solvent.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Superoxide Dismutase (SOD) Mimic Activity Assay

This assay measures the ability of a compound to mimic the enzymatic activity of superoxide dismutase, which catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen and hydrogen peroxide.

  • Generation of Superoxide Radicals: Superoxide radicals are generated in situ, often through a chemical reaction such as the photoreduction of riboflavin or the xanthine/xanthine oxidase system.

  • Detection of Superoxide Radicals: A detector molecule, such as nitroblue tetrazolium (NBT), is used to quantify the amount of superoxide radical present. NBT is reduced by the superoxide radical to form a colored formazan product.

  • Sample Interaction: The 2-aminothiazole sulfonamide derivatives are added to the reaction mixture. If the compound has SOD-mimic activity, it will compete with NBT for the superoxide radicals, thereby inhibiting the formation of the colored formazan.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm).

  • Calculation of SOD-Mimic Activity: The percentage of inhibition of NBT reduction is calculated, which corresponds to the SOD-mimic activity of the compound.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes and relationships discussed, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_antioxidant_assays Antioxidant Activity Evaluation cluster_analysis Data Analysis synthesis Synthesis of 2-Aminothiazole Sulfonamide Derivatives characterization Structural Confirmation (NMR, HRMS) synthesis->characterization dpph DPPH Radical Scavenging Assay characterization->dpph sod SOD Mimic Activity Assay characterization->sod data_collection Absorbance Measurement dpph->data_collection sod->data_collection calculation Calculation of % Inhibition / Scavenging data_collection->calculation sar Structure-Activity Relationship (SAR) Analysis calculation->sar

Caption: Experimental workflow for the synthesis and antioxidant evaluation of 2-aminothiazole sulfonamide derivatives.

structure_activity_relationship cluster_core Core Scaffold cluster_substituents Substituents on Benzene Ring cluster_activity Antioxidant Activity core 2-Aminothiazole Sulfonamide electron_donating Electron-Donating Groups (e.g., -OCH3, -CH3) core->electron_donating Influences electron_withdrawing Electron-Withdrawing Groups (e.g., -NO2, -Cl, -F) core->electron_withdrawing Influences activity Potent Antioxidant Activity electron_donating->activity Moderate Correlation electron_withdrawing->activity Strong Correlation (e.g., p-Cl, m-NO2)

Caption: Conceptual diagram of the structure-activity relationship for antioxidant potential.

References

A Comparative Guide to the Metabolic Stability of Novel Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidinone scaffold remains a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with diverse therapeutic potential, including anticancer, anti-inflammatory, and antidiabetic activities.[1][2][3] A critical parameter in the preclinical development of these novel compounds is their metabolic stability, which dictates their pharmacokinetic profile and ultimately influences their efficacy and safety. This guide provides a comparative evaluation of the metabolic stability of emerging thiazolidinone derivatives, supported by experimental data, alongside established alternatives.

Executive Summary

Early assessment of metabolic stability is crucial for identifying drug candidates with favorable pharmacokinetic properties. Thiazolidinone derivatives exhibit a wide range of metabolic stabilities, largely influenced by their substitution patterns. This guide highlights that while some novel derivatives demonstrate enhanced stability compared to older generations of thiazolidinones, others, particularly certain 5-substituted analogs, are prone to rapid metabolism. Understanding these structure-stability relationships is key to designing more robust drug candidates.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of various novel thiazolidinone derivatives in human liver microsomes, a standard preclinical model for assessing drug metabolism.[4] For comparison, data for established thiazolidinone drugs and other relevant alternatives are also included.

Compound ClassSpecific Compound/DerivativeTherapeutic AreaIn Vitro Half-life (t½) in Human Liver Microsomes (HLM)Intrinsic Clearance (CLint)Reference(s)
Novel Thiazolidinones BIT-15-67Anticancer> 30 minLow[5]
5-substituted rhodanines/5-benzylidene thiohydantoinsVarious< 30 minHigh[6]
Established Thiazolidinones RosiglitazoneAntidiabeticVaries (CYP2C8 & CYP2C9 substrate)Moderate to High
PioglitazoneAntidiabeticVaries (CYP2C8 & CYP3A4 substrate)Moderate to High
Alternative PPARγ Agonists INT131 (non-TZD sPPARγM)AntidiabeticData not publicly available, but designed for improved profilePotentially Low[7]
BalaglitazoneAntidiabeticData not publicly available, but showed favorable clinical profilePotentially Low[7]

Key Observations:

  • The novel anticancer thiazolidinone derivative, BIT-15-67 , demonstrates favorable metabolic stability with a half-life exceeding 30 minutes in human liver microsomes.[5] This suggests a lower susceptibility to rapid metabolism, which is a desirable characteristic for a drug candidate.

  • In contrast, a systematic evaluation of related five-membered heterocyclic scaffolds revealed that 5-substituted rhodanines and 5-benzylidene thiohydantoins generally exhibit short half-lives of less than 30 minutes in human liver microsomes.[6] This highlights the critical influence of the C5 substitution on the metabolic fate of these compounds.

  • Established thiazolidinone drugs like rosiglitazone and pioglitazone are known to be metabolized by cytochrome P450 enzymes, primarily CYP2C8 and CYP2C9 for rosiglitazone, and CYP2C8 and CYP3A4 for pioglitazone. This leads to moderate to high clearance and potential for drug-drug interactions.

  • Alternatives to traditional thiazolidinones, such as the selective PPARγ modulator (sPPARγM) INT131 and balaglitazone , have been developed with the aim of improving upon the safety and pharmacokinetic profiles of the parent class, which includes metabolic stability.[7]

Experimental Protocols

A standardized and robust methodology is essential for the accurate evaluation of metabolic stability. The most common in vitro method is the liver microsomal stability assay.

In Vitro Liver Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test thiazolidinone derivatives and comparator compounds

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and an NADPH regenerating system. Thaw the pooled human liver microsomes on ice.

  • Incubation: In a 96-well plate, combine the test compound, phosphate buffer, and liver microsomes. Pre-incubate the mixture at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[4]

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.[4]

Visualizing Key Processes

To better understand the context of thiazolidinone action and the experimental evaluation of their metabolic stability, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis A Test Compound Stock Solution D Combine & Pre-incubate at 37°C A->D B Human Liver Microsomes B->D C NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C (Time Points) E->F G Terminate Reaction (Acetonitrile) F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J

Experimental workflow for the in vitro microsomal stability assay.

Thiazolidinone derivatives often exert their therapeutic effects by modulating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.

ppar_pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_transcription Gene Transcription cluster_response Cellular Response TZD Thiazolidinone Derivative PPARg PPARγ TZD->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Response Modulation of Glucose & Lipid Metabolism, Inflammation TargetGenes->Response

Simplified PPARγ signaling pathway activated by thiazolidinone derivatives.

Conclusion

The evaluation of metabolic stability is an indispensable step in the development of novel thiazolidinone derivatives. The data presented in this guide underscore the variability in metabolic stability within this class of compounds and emphasize the importance of early-stage in vitro screening. By employing standardized protocols and understanding the key signaling pathways, researchers can more effectively identify and optimize thiazolidinone derivatives with promising pharmacokinetic profiles for further development as next-generation therapeutics.

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information available for related thiazolidine derivatives.

Audience: This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate care. Based on available hazard information, this compound should be treated as hazardous.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Waste Identification and Characterization

Proper identification of the waste stream is the first critical step in the disposal process.

  • Waste Characterization: Treat this compound as a hazardous chemical waste. Due to its chemical structure, it should be classified as a non-halogenated organic solid waste.

  • Segregation: This waste must be segregated from other laboratory waste streams. It is crucial to store it separately from incompatible materials, such as strong oxidizing agents.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular solid waste. [1]

  • Containerization:

    • Place the waste in a clearly labeled, clean, and compatible container. The original container is often a suitable choice, provided it is in good condition.

    • The container must have a tightly fitting cap to prevent leaks or spills.[2] Funnels should not be left in the container opening.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid using chemical formulas or abbreviations.

      • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

      • The date when the container was first used for waste accumulation.

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure secondary containment, such as a tray or bin, is used to contain any potential leaks.[3]

  • Arranging for Disposal:

    • Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for pickup by a licensed hazardous waste disposal contractor.[3]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Data Presentation: Hazard Summary and Disposal Considerations

Hazard StatementDescriptionGHS CodeDisposal Consideration
Harmful if swallowedMay cause harm if ingested.H302Do not dispose of in regular trash or down the drain. Treat as toxic waste.
Causes skin irritationMay cause redness, itching, or inflammation upon skin contact.H315Avoid skin contact. Use appropriate PPE during handling and disposal.
Causes serious eye irritationMay cause significant eye irritation or damage.H319Wear safety glasses or goggles. In case of contact, flush eyes immediately.
May cause respiratory irritationInhalation of dust or fumes may irritate the respiratory tract.H335Handle in a well-ventilated area or chemical fume hood.

Experimental Protocols

While no experimental protocols were cited in the generation of this disposal guide, a common method for the ultimate disposal of similar chemical waste is high-temperature incineration.

High-Temperature Incineration (General Protocol): This process is typically carried out by a specialized hazardous waste management facility.

  • Pre-treatment: The waste may be dissolved or mixed with a combustible solvent to facilitate complete combustion.[4]

  • Incineration: The material is burned in a chemical incinerator equipped with an afterburner and a scrubber system.

  • Emission Control: The incinerator's pollution control systems neutralize and remove harmful combustion byproducts before they are released into the atmosphere.

Mandatory Visualization: Disposal Workflow

Disposal Workflow for this compound A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize as Hazardous Waste (Non-halogenated organic solid) B->C D Segregate from Incompatible Materials C->D E Place in a Labeled, Compatible Container D->E F Store in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Arrange for Pickup by Licensed Hazardous Waste Disposal Company F->G H Final Disposal (e.g., High-Temperature Incineration) G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one (CAS No: 138459-91-3), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Hazard Summary:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] It is a solid at room temperature.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. Based on the known hazards of this compound, the following PPE is recommended.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield are required to prevent eye contact.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or chemical-resistant apron is also necessary.
Respiratory Protection If handling in a way that generates dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.
Hand Protection Disposable gloves should be used and changed frequently, especially if contaminated.
Operational Plan for Handling

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Gather all necessary PPE and ensure it is in good condition.

  • Prepare a designated waste container for chemically contaminated materials.

2. Handling:

  • Wear all required PPE before handling the chemical.

  • Avoid creating dust. If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Use compatible tools (e.g., spatulas) for transferring the solid.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

3. Disposal Plan:

  • Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in general waste.

  • Collect waste in a clearly labeled, sealed container.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash affected skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Visual Guides

The following diagrams provide a visual representation of the handling workflow and emergency response logic.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handle Handling cluster_dispose Disposal Prep Assess Risks & Gather PPE DonPPE Don PPE Prep->DonPPE Vent Ensure Proper Ventilation Vent->DonPPE Emerg Locate Emergency Equipment Emerg->DonPPE Handle Handle Chemical in Fume Hood DonPPE->Handle Store Keep Container Closed Handle->Store Segregate Segregate Waste Store->Segregate Label Label Waste Container Segregate->Label Dispose Dispose per Regulations Label->Dispose

Caption: Workflow for handling this compound.

Emergency_Response_Logic cluster_routes Routes of Exposure cluster_actions Immediate Actions action_node action_node Exposure Exposure Event Eye Eye Contact? Exposure->Eye Skin Skin Contact? Exposure->Skin Inhale Inhalation? Exposure->Inhale Ingest Ingestion? Exposure->Ingest FlushEyes Flush Eyes for 15 min Eye->FlushEyes Yes WashSkin Wash Skin with Soap & Water Skin->WashSkin Yes FreshAir Move to Fresh Air Inhale->FreshAir Yes RinseMouth Rinse Mouth, Do Not Induce Vomiting Ingest->RinseMouth Yes Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical FreshAir->Medical RinseMouth->Medical

References

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